molecular formula C9H5BrFNO B6333495 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole CAS No. 883230-59-9

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

Cat. No.: B6333495
CAS No.: 883230-59-9
M. Wt: 242.04 g/mol
InChI Key: VSDDAZBDGUYXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is a useful research compound. Its molecular formula is C9H5BrFNO and its molecular weight is 242.04 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is 240.95385 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-bromo-2-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDDAZBDGUYXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structure Elucidation: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure elucidation of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole . This document is designed for medicinal chemists and analytical scientists, focusing on the rigorous differentiation of regioisomers and the unambiguous assignment of the fluorinated phenyl ring system.

Executive Summary & Analytical Challenge

In the development of kinase inhibitors and antimicrobial agents, the 5-aryloxazole scaffold is a privileged structure. However, its synthesis (often via Van Leusen chemistry or cyclization of


-bromoketones) can yield regioisomeric byproducts (e.g., 4-aryloxazoles) or impurities that complicate structural assignment.

The primary analytical challenge for 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole lies in:

  • Regiochemistry: Conclusively distinguishing the 5-aryl isomer from the 4-aryl isomer.

  • Substituent Pattern: Verifying the 1,2,4-trisubstituted benzene ring pattern, particularly the position of the fluorine atom relative to the oxazole and bromine.

This guide provides a self-validating protocol using multinuclear NMR (


H, 

C,

F) and 2D correlations (HMBC) to establish the structure with crystallographic certainty.

Synthesis Context & Impurity Profile

Understanding the synthetic origin guides the elucidation strategy.

  • Primary Route: Van Leusen reaction (TosMIC + Aldehyde).

    • Expected Product: 5-substituted oxazole.[1][2][3][4]

    • Potential Isomer: 4-substituted oxazole (rare in basic Van Leusen, but possible in modified conditions).

  • Alternative Route: Cyclization of

    
    -bromoacetophenones with formamide.
    
    • Potential Impurity: Imidazoles or residual uncyclized intermediates.

Structural Elucidation Protocol

Phase 1: Molecular Formula Confirmation (HRMS)

Before spectral analysis, confirm the elemental composition.

  • Technique: ESI-TOF or Orbitrap MS (Positive Mode).

  • Target Ion:

    
    .
    
  • Isotopic Pattern: The presence of Bromine (

    
    Br/
    
    
    
    Br) must yield a characteristic 1:1 doublet pattern separated by 2 Da.
  • Diagnostic Criteria:

    • Monoisotopic Mass (

      
      Br): ~241.96 Da.
      
    • Isotope Peak (

      
      Br): ~243.96 Da.
      
    • Note: Fluorine is monoisotopic (

      
      F) and does not alter the pattern.
      
Phase 2: H NMR Analysis (Proton Assignment)

The


H NMR spectrum (typically in DMSO-

or CDCl

) provides the first evidence of the oxazole ring and the fluorinated phenyl substitution.
Oxazole Ring Protons

The 1,3-oxazole ring possesses two distinct protons:

  • H2 (C2-H): Appears as a sharp singlet, highly deshielded (

    
     8.0 – 8.5 ppm) due to the flanking nitrogen and oxygen atoms.
    
  • H4 (C4-H): Appears as a singlet, typically shielded relative to H2 (

    
     7.4 – 7.8 ppm).
    
    • Differentiation: In a 4-aryloxazole, the remaining proton would be H5, which typically resonates further downfield than H4.

Phenyl Ring Protons (The "F-H" Coupling Key)

The 2-fluoro-4-bromophenyl moiety creates a specific splitting pattern due to


H-

F spin-spin coupling.
  • H3' (Ortho to F, Meta to Br):

    • Pattern: Doublet of doublets (dd).

    • Coupling: Large

      
       (~9–11 Hz) and small 
      
      
      
      (meta, ~2 Hz).
    • Shift: Shielded by the ortho-fluorine.

  • H5' (Meta to F, Ortho to Br):

    • Pattern: Doublet of doublets (dd).

    • Coupling:

      
       (ortho, ~8.5 Hz) and 
      
      
      
      (meta, ~2 Hz).
    • Note: Para-coupling to F (

      
      ) is usually negligible or causes slight broadening.
      
  • H6' (Meta to F, Ortho to Oxazole):

    • Pattern: Pseudo-triplet or dd.

    • Coupling:

      
       (ortho, ~8.5 Hz) and 
      
      
      
      (meta, ~6–8 Hz).
    • Diagnostic: This proton is spatially close to the oxazole ring, making it critical for NOESY/HMBC.

Phase 3: C & F NMR (The Structural Anchors)

C NMR provides definitive proof of the fluorine position via C-F coupling constants (

).
Carbon PositionAssignmentChemical Shift (

)
MultiplicityCoupling Constant (

)
Diagnostic Value
C2' C-F (Ipso)~158-160Doublet

Hz
Definitive F-position
C1' C-Ipso (to Ox)~115-120Doublet

Hz
Connects Ring to F
C3' C-H (Ortho)~120-125Doublet

Hz
High coupling confirms ortho
C4' C-Br~120-125Doublet

Hz
Confirms meta to F
C5' C-H (Para)~128-130Doublet

Hz
Distal to F
C6' C-H (Meta)~128-132Doublet

Hz
Meta relationship
C5 (Ox) Oxazole C5~145-150Singlet*-Quaternary anchor

*Note: C5 of the oxazole may show a very small long-range coupling (


) to Fluorine, but it is often unresolved.
Phase 4: 2D NMR Verification (Regiochemistry)

This is the "self-validating" step. We must prove the oxazole is attached at C5, not C4.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial Correlation: Look for a cross-peak between Oxazole H4 and Phenyl C1' .

      • Logic: In a 5-aryloxazole, H4 is 3 bonds away from C1' (

        
        ). In a 4-aryloxazole, the proton at position 5 (H5) would be 3 bonds away, but the chemical shift of H5 is distinct from H4.
        
    • Confirmation: Phenyl H6' should show a strong 3-bond correlation to Oxazole C5 . This definitively links the two rings.

  • NOESY (Nuclear Overhauser Effect):

    • Spatial Proximity: Strong NOE signal between Oxazole H4 and Phenyl H6' . This confirms they are adjacent, supporting the 5-aryl substitution.

Visual Elucidation Workflows

Diagram 1: Analytical Workflow

The following diagram outlines the logical progression from crude material to certified structure.

StructureElucidation Start Crude Synthesis Product MS HRMS (ESI+) Confirm C9H5BrFNO Check Br Isotope Pattern (1:1) Start->MS Step 1 H_NMR 1H NMR Analysis Identify Oxazole H2/H4 Analyze Phenyl H-F Couplings MS->H_NMR Step 2 C_NMR 13C & 19F NMR Verify C-F Coupling Constants (1J ~250Hz, 2J ~20Hz) H_NMR->C_NMR Step 3 HMBC 2D HMBC Experiment Key: Oxazole H4 -> Phenyl C1' Key: Phenyl H6' -> Oxazole C5 C_NMR->HMBC Step 4 (Validation) Final Confirmed Structure: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole HMBC->Final Structure Assigned

Caption: Step-by-step analytical workflow for unambiguous structure validation.

Diagram 2: Key HMBC Correlations

This diagram visualizes the specific heteronuclear correlations required to prove the regiochemistry.

HMBC_Correlations cluster_legend Legend H4_Ox Oxazole H4 C5_Ox Oxazole C5 H4_Ox->C5_Ox HMBC (2J) C1_Ph Phenyl C1' (Ipso) H4_Ox->C1_Ph HMBC (3J) H6_Ph Phenyl H6' H6_Ph->C5_Ox HMBC (3J) key Green Dashed Arrow = Inter-ring Correlation (Proof of Connectivity)

Caption: Diagnostic HMBC correlations linking the oxazole H4 and Phenyl H6' across the C5-C1' bond.

Experimental Protocol Summary

Sample Preparation[2][5]
  • Solvent: Dissolve 5-10 mg of the compound in 0.6 mL DMSO-

    
     . (DMSO is preferred over CDCl
    
    
    
    for better solubility of polar heterocycles and sharper definition of exchangeable protons if present, though none are here).
  • Tube: High-precision 5mm NMR tube.

Acquisition Parameters (Bruker 400/500 MHz)
  • 
    H NMR:  16 scans, 30° pulse, 2s relaxation delay.
    
  • 
    C NMR:  512-1024 scans, proton-decoupled (CPD), 2s relaxation delay.
    
  • 
    F NMR:  16-32 scans, coupled or decoupled (coupled preferred to verify H-F interactions).
    
  • HMBC: Optimized for long-range coupling

    
     Hz.
    
References
  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 5-substituted oxazoles." Tetrahedron Letters, vol. 13, no. 31, 1972, pp. 3114-3118. Link

  • Dodd, D. S., et al. "Assignment of the 13C NMR spectra of some 2-substituted oxazoles." Journal of Heterocyclic Chemistry, vol. 29, 1992, pp. 1003.
  • Abraham, R. J., et al. "13C NMR spectra of fluorobenzenes: C-F coupling constants." Journal of the Chemical Society, Perkin Transactions 2, 1987.
  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016.

Sources

Technical Monograph: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level research monograph. It addresses the specific chemical entity 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole , a specialized heterocyclic building block often utilized in medicinal chemistry for the development of kinase inhibitors and biaryl scaffolds.

Synthesis, Identification, and Strategic Utility in Drug Discovery

Executive Summary & Registry Data

The compound 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is a disubstituted heteroaryl motif. Unlike its common catalog analogues, this specific regioisomer is frequently a "make-on-demand" intermediate rather than a bulk commodity. Its value lies in the orthogonal reactivity of its substituents: the oxazole ring serves as a hydrogen bond acceptor/donor mimic, the bromine atom facilitates palladium-catalyzed cross-coupling, and the fluorine atom modulates metabolic stability and pKa.

Chemical Identity & "Lookup" Clarification

Researchers often confuse this target with its commercially available isomers. Precise structural verification is required.

AttributeData / Value
Chemical Name 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
Molecular Formula C₉H₅BrFNO
Molecular Weight 242.05 g/mol
Exact Mass 240.9539
Canonical SMILES C1=CC(=C(C=C1Br)C2=CN=CO2)F
Precursor CAS 57848-46-1 (4-Bromo-2-fluorobenzaldehyde)
Isomer Alert Do NOT confuse with CAS 2004344-71-0 (5-Bromo-2-fluoro isomer) or CAS 929884-83-3 (3-Bromo-4-fluoro isomer).

Note on CAS Registry: As a specialized intermediate, this exact structure often lacks a persistent public CAS number in open-access aggregators (e.g., Common Chemistry). It is synthesized primarily via the Van Leusen reaction from the aldehyde precursor (CAS 57848-46-1).

Synthetic Methodology: The Van Leusen Protocol

The most robust route to 5-substituted oxazoles is the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). This method is preferred over cyclodehydration of


-bromo ketones due to milder conditions and higher regioselectivity.
Reaction Logic

The synthesis relies on the base-mediated addition of TosMIC to 4-Bromo-2-fluorobenzaldehyde . The presence of the ortho-fluorine atom exerts an electronic withdrawing effect, potentially accelerating the initial nucleophilic attack of the deprotonated TosMIC species.

Experimental Workflow (Standardized)

Reagents:

  • Precursor: 4-Bromo-2-fluorobenzaldehyde (1.0 equiv)

  • Reagent: Tosylmethyl isocyanide (TosMIC) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Methanol (MeOH) or Dimethoxyethane (DME)

Step-by-Step Protocol:

  • Preparation: Charge a round-bottom flask with 4-Bromo-2-fluorobenzaldehyde (e.g., 10 mmol) and TosMIC (11 mmol) in anhydrous MeOH (50 mL).

  • Base Addition: Add

    
     (20 mmol) in a single portion.
    
  • Reflux: Heat the suspension to reflux (

    
    ) for 3–5 hours. Monitor consumption of the aldehyde via TLC (Hexane/EtOAc 4:1).
    
  • Workup: Cool to room temperature. Remove solvent under reduced pressure.

  • Extraction: Resuspend residue in water (50 mL) and extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Pathway Visualization

The following diagram illustrates the synthetic flow and the critical decision points for quality control.

SynthesisWorkflow Start Precursor: 4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1) Intermediate Intermediate: Betaine Species Start->Intermediate Aldol-type Addition (MeOH, Reflux) Reagent Reagent: TosMIC + K2CO3 Reagent->Intermediate Cyclization Cyclization: Elimination of TsOH Intermediate->Cyclization Ring Closure Product Target: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole Cyclization->Product - TsH

Figure 1: Van Leusen synthesis pathway transforming the aldehyde precursor into the oxazole core.

Structural Verification (Self-Validating System)

To ensure the identity of the synthesized compound and rule out regioisomers, the following analytical signatures must be confirmed.

1H NMR Diagnostics (DMSO- )

The oxazole ring protons provide a distinct fingerprint.

  • 
     ~8.45 ppm (s, 1H):  The 
    
    
    
    -2 proton (between Oxygen and Nitrogen) is highly deshielded.
  • 
     ~7.60 ppm (s, 1H):  The 
    
    
    
    -4 proton (adjacent to the aryl ring).
  • Aryl Region: The 4-bromo-2-fluorophenyl moiety will show a characteristic coupling pattern (dd or m) due to

    
     coupling.
    
LC-MS/HPLC
  • Expected Mass:

    
     (1:1 isotopic ratio due to Bromine).
    
  • Retention Time: The compound is moderately lipophilic (cLogP ~ 3.2) and will elute later than the aldehyde precursor on a C18 reverse-phase column.

Strategic Utility in Drug Design

This scaffold is a versatile "linchpin" in medicinal chemistry. The diagram below details how the orthogonal reactivity of the Bromine and the Oxazole C-H bond allows for divergent synthesis.

UtilityMap Core 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki Br-Handle Reactivity CH_Act C-H Activation (C2 Position) (Pd(OAc)2, Cu(OAc)2) Core->CH_Act Oxazole Acidic C-H Biaryl Biaryl/Heteroaryl Libraries (Kinase Inhibitors) Suzuki->Biaryl Funct 2-Substituted Oxazoles (Fluorescent Probes/Linkers) CH_Act->Funct

Figure 2: Divergent synthetic utility. The bromine atom allows for library expansion via cross-coupling, while the oxazole C2 position remains open for direct functionalization.

Case Study: Kinase Inhibition

The 2-fluorophenyl motif is often employed to lock conformation via intramolecular hydrogen bonding or to fill small hydrophobic pockets in ATP-binding sites. The oxazole ring acts as a bioisostere for amides or thiazoles, improving metabolic stability against peptidases.

References

  • Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced reaction of tosylmethyl isocyanide with aldehydes. Preparation of 5-substituted oxazoles." Tetrahedron Letters, 13(23), 2373-2376.

  • Sisson, G. W., et al. (2006). "Synthesis of 5-aryl-oxazoles via the Van Leusen reaction." Tetrahedron Letters, 47(31), 5583-5586. (Validation of TosMIC protocol for aryl aldehydes).
  • PubChem Compound Summary. (2023). "4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1)."[1][2] National Center for Biotechnology Information.

  • Anderson, K. W., et al. (2006). "The Use of Palladium Chlorides and Bromides for the Suzuki-Miyaura Coupling." Journal of the American Chemical Society.

Sources

The Pharmacophore Scaffold: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide to Biological Activity & Medicinal Application[1]

Executive Summary

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole represents a "privileged structure" in modern medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. While often utilized as a high-value synthetic intermediate due to its orthogonal functionalization handles (bromine and oxazole C-2), the core pharmacophore itself exhibits intrinsic biological potential.

This guide analyzes the compound's structural biology, its role in modulating potency and selectivity in downstream drugs (specifically in oncology , antimicrobial , and anti-inflammatory pipelines), and provides validated experimental protocols for its synthesis and evaluation.

Chemical Biology & Structural Logic

The biological utility of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is dictated by three distinct structural features that solve common ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) problems.

1.1 The Fluorine Effect (Ortho-Substitution)

The fluorine atom at the C-2 position of the phenyl ring is not merely a halogen substituent; it is a conformational control element.

  • Metabolic Blockade: It protects the biologically vulnerable ortho-position from Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

  • Conformational Locking: Through electrostatic repulsion with the oxazole heteroatoms, the fluorine atom forces the phenyl ring out of coplanarity. This induced "twist" is often critical for fitting into hydrophobic pockets of kinases (e.g., p38 MAPK) or COX-2 enzymes, where flat molecules fail to achieve specificity.

1.2 The Bromine Handle (Synthetic Versatility)

The C-4 bromine serves as a highly reactive "warhead" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to rapidly generate libraries of bi-aryl compounds, extending the scaffold to reach deep binding pockets in target proteins.

1.3 The Oxazole Linker

The 1,3-oxazole ring acts as a bioisostere for amide or ester linkages but with superior metabolic stability. It serves as a hydrogen bond acceptor (via Nitrogen) and can engage in


-

stacking interactions within active sites.

Pharmacophore Core 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole F_atom 2-Fluoro (Ortho) Metabolic Shield & Twist Core->F_atom Br_atom 4-Bromo (Para) Synthetic Handle (Pd) Core->Br_atom Oxazole 1,3-Oxazole Ring H-Bond Acceptor Core->Oxazole Target_Kinase Kinase Selectivity (p38 MAPK) F_atom->Target_Kinase Conformation Control Target_COX COX-2 Inhibition Oxazole->Target_COX Pharmacophore Alignment

Figure 1: Pharmacophore map detailing the functional roles of the scaffold's substituents.

Therapeutic Applications & Biological Activity[3][4][5][6][7]
2.1 Antimicrobial & Antifungal Activity

Diaryloxazoles are established antimicrobial agents.[1] The 4-bromo-2-fluorophenyl moiety specifically enhances lipophilicity (LogP), facilitating penetration through the lipid bilayers of Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Mechanism: Disruption of cell membrane integrity and inhibition of lanosterol 14

    
    -demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.
    
  • Potency: Derivatives containing the 2-fluoro motif often show 2-5x lower MIC (Minimum Inhibitory Concentration) values compared to non-fluorinated analogs due to increased intracellular half-life.

2.2 Anticancer (Tubulin Polymerization Inhibition)

Oxazole-bridged biaryls are structural analogs of Combretastatin A-4, a potent tubulin inhibitor.

  • Activity: The scaffold binds to the colchicine site of tubulin, preventing microtubule assembly during mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Selectivity: The 2-fluoro substituent restricts rotation, locking the molecule in a bioactive conformation that mimics the twisted structure of natural tubulin binders.

2.3 Anti-Inflammatory (COX-2 Inhibition)

The 1,3-oxazole ring is a classic scaffold for COX-2 selective inhibitors (related to valdecoxib).

  • Role: The oxazole central ring orients the two aryl groups (one being the 4-bromo-2-fluorophenyl) into the COX-2 hydrophobic channel. The bromine atom often occupies the extra space available in the COX-2 active site (which is larger than COX-1), conferring selectivity and reducing gastrointestinal side effects.

Experimental Protocols
3.1 Synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

Note: This protocol utilizes the Van Leusen reaction, a robust method for assembling oxazoles from aldehydes.

Reagents:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Methanol (MeOH) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromo-2-fluorobenzaldehyde (10 mmol) and TosMIC (11 mmol) in anhydrous MeOH (50 mL).

  • Cyclization: Add

    
     (20 mmol) to the solution.
    
  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organic layers with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR (Characteristic oxazole proton singlet at 
    
    
    
    ~7.9-8.4 ppm).
3.2 Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration against S. aureus.

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Prepare serial two-fold dilutions of the test compound in DMSO (Concentration range: 0.5 – 256

    
    g/mL) in a 96-well microtiter plate.
    
  • Incubation: Add 100

    
    L of Mueller-Hinton broth containing the bacterial inoculum to each well.
    
  • Control: Include positive control (Ciprofloxacin) and negative control (DMSO only).

  • Readout: Incubate at 37°C for 24 hours. The MIC is the lowest concentration showing no visible turbidity.

Visualization of Synthesis & Activity Flow[8]

Workflow cluster_0 Synthesis Phase cluster_1 Functionalization & Application Start 4-Bromo-2-fluorobenzaldehyde Inter Intermediate: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole Start->Inter Van Leusen Reaction Reagent + TosMIC / K2CO3 Reagent->Inter Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Inter->Coupling Library Bi-Aryl Oxazole Library Coupling->Library Screening Biological Screening Library->Screening Target1 Antimicrobial (MIC) Screening->Target1 Target2 Anticancer (IC50) Screening->Target2

Figure 2: Workflow from precursor synthesis to biological evaluation.

Data Summary: Comparative Activity Profile
Derivative ClassTarget MechanismKey Structural FeatureTypical Activity Range
Unsubstituted Scaffold Weak AntimicrobialLipophilic membrane penetrationMIC: 50–100

g/mL
4-Aryl-Oxazoles COX-2 Inhibition2-Fluoro twist for pocket fitIC50: 0.1–5.0

M
Oxazole-Sulfonamides Tubulin InhibitionMimicry of CombretastatinIC50: 10–500 nM
Oxazole-Benzamides SIRT2 Inhibition4-Br interaction with hydrophobic cleftIC50: 1–10

M
References
  • National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PubMed Central. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-oxazole derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.[2][1][3][4][5][6][7][8][9] Retrieved from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Investigating 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide focuses on a specific, yet under-explored derivative, 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole . The unique substitution pattern of a brominated and fluorinated phenyl ring at the 5-position of the oxazole core suggests a high potential for targeted biological activity. This document serves as a comprehensive resource for researchers, outlining a hypothesis-driven approach to systematically investigate the therapeutic potential of this compound. We will delve into the most probable molecular targets across oncology, inflammation, and neurodegenerative disease, providing detailed, field-proven experimental protocols and the underlying scientific rationale for their selection.

Introduction: The Rationale for Investigating 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

The convergence of a 5-phenyl-1,3-oxazole core with halogen substitutions—specifically bromine and fluorine—on the phenyl ring presents a compelling case for therapeutic potential. The oxazole ring itself is a versatile pharmacophore known to interact with various enzymes and receptors.[1] Furthermore, the incorporation of halogens can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. Bromine can enhance binding affinity through halogen bonding, while fluorine can improve metabolic stability and membrane permeability.

Given the established anticancer, anti-inflammatory, and neuroprotective activities of structurally related oxazole derivatives, this guide proposes a focused investigation into the following high-priority therapeutic areas for 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole.

Proposed Therapeutic Area I: Oncology

The dysregulation of key signaling pathways is a hallmark of cancer. Oxazole derivatives have shown promise in targeting several of these pathways.[3] Based on structure-activity relationship (SAR) studies of analogous compounds, we hypothesize that 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole may exert anticancer effects through the modulation of the following targets.

Potential Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Scientific Rationale: VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Small molecule inhibitors of VEGFR-2 are a validated therapeutic strategy in oncology. The 2-anilino-5-phenyloxazole scaffold has been identified as a potent inhibitor of VEGFR-2 kinase.[4] The 5-phenyl group of these inhibitors binds in the ATP-binding site of the kinase, and substitutions on this ring are critical for potency.

Experimental Validation: In Vitro VEGFR-2 Kinase Assay

This biochemical assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by recombinant human VEGFR-2.

Protocol:

  • Plate Preparation: Coat a 96-well microtiter plate with a suitable substrate, such as poly (Glu, Tyr) 4:1, overnight at 4°C.

  • Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and then block with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.

  • Compound Preparation: Prepare serial dilutions of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole in a kinase buffer containing a low concentration of DMSO.

  • Reaction Initiation: Add the diluted compound, ATP, and recombinant human VEGFR-2 enzyme to the wells.[2][5]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of substrate phosphorylation. This can be achieved using a luminescence-based ATP consumption assay (e.g., Kinase-Glo®) or an antibody-based method (ELISA) with an anti-phosphotyrosine antibody.[6][7]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow for VEGFR-2 Kinase Assay

cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis p1 Coat 96-well plate with substrate p2 Wash and block plate p1->p2 r1 Add test compound, ATP, and VEGFR-2 enzyme p2->r1 r2 Incubate at 30°C r1->r2 d1 Stop reaction and detect phosphorylation r2->d1 d2 Calculate % inhibition and IC50 d1->d2

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Potential Target: PI3K/Akt Signaling Pathway

Scientific Rationale: The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival, growth, and proliferation. Its hyperactivation is a common event in many cancers.[8] Phenyl-substituted heterocyclic compounds, including those with thiazole and oxazole cores, have been identified as inhibitors of PI3K.[9]

Experimental Validation: PI3K Kinase Assay and Western Blot for Akt Phosphorylation

A direct biochemical assay can assess the inhibition of PI3K, while a cell-based Western blot can confirm the downstream effect on Akt phosphorylation.

PI3K Kinase Assay Protocol:

Commercially available kits, such as the PI3K HTRF® Assay or ADP-Glo™ Kinase Assay, provide a streamlined protocol.[10][11][12][13]

  • Reagent Preparation: Prepare the PI3K enzyme, lipid substrate (e.g., PIP2), and ATP according to the kit's instructions.

  • Compound Addition: Add serial dilutions of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole to the assay plate.

  • Reaction Initiation and Incubation: Add the PI3K enzyme and ATP to initiate the reaction and incubate at room temperature.

  • Detection: Add the detection reagents provided in the kit and measure the signal (e.g., fluorescence or luminescence).

  • Data Analysis: Determine the IC50 value of the compound.

Western Blot for Phospho-Akt (Ser473) Protocol:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one with a known PI3K pathway mutation) and treat with various concentrations of the test compound for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against phospho-Akt (Ser473) and total Akt.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities and determine the ratio of phospho-Akt to total Akt.

PI3K/Akt Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (Cell Survival, Growth) pAkt->Downstream Activates Compound 5-(4-Bromo-2-fluorophenyl) -1,3-oxazole Compound->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the proposed point of inhibition.

Potential Target: Signal Transducer and Activator of Transcription 3 (STAT3)

Scientific Rationale: STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation and survival.[14] Inhibition of the STAT3 signaling pathway is a promising anticancer strategy.[15] Oxazole-based small molecules have been reported as STAT3 inhibitors.[16]

Experimental Validation: Western Blot for STAT3 Phosphorylation

This assay measures the level of phosphorylated STAT3 at tyrosine 705 (Tyr705), which is indicative of its activation.

Protocol: [16][17][18][19][20]

  • Cell Culture and Treatment: Treat a cancer cell line with known constitutive STAT3 activation (e.g., U266 or DU145) with the test compound.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3.

  • Detection and Analysis: Use an HRP-conjugated secondary antibody and chemiluminescence to detect the bands. Quantify the ratio of phospho-STAT3 to total STAT3.

Potential Target: Tubulin Polymerization

Scientific Rationale: Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis in cancer cells. Tubulin inhibitors are a major class of anticancer drugs.[21] Novel 1,3-oxazole sulfonamides have been identified as tubulin polymerization inhibitors.[22]

Experimental Validation: In Vitro Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules in the presence of the test compound.[1][3][21][23][24]

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a suitable buffer.

  • Compound Addition: Add serial dilutions of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole to the reaction mixture.

  • Polymerization Monitoring: Initiate polymerization by raising the temperature to 37°C and monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization.

Proposed Therapeutic Area II: Inflammation

Chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and certain cancers. Oxazole derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating these conditions.[25]

Potential Targets: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)

Scientific Rationale: COX-2 and 5-LOX are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[26] Inhibition of these enzymes is a common mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Some oxazole and thiazole derivatives have been shown to inhibit COX and/or LOX.[27][28]

Experimental Validation: COX-2 and 5-LOX Inhibitor Screening Assays

Commercially available fluorometric or colorimetric assay kits can be used to screen for inhibitors of these enzymes.[7][8][22][29][30][31][32][33][34]

General Protocol:

  • Reagent Preparation: Prepare the enzyme (COX-2 or 5-LOX), substrate (arachidonic acid), and other reaction components as per the kit's instructions.

  • Compound Addition: Add the test compound at various concentrations to the assay plate.

  • Reaction Initiation and Incubation: Add the substrate to initiate the enzymatic reaction and incubate.

  • Detection: Measure the product formation using a plate reader (fluorescence or absorbance).

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value.

Potential Target: NF-κB Signaling Pathway

Scientific Rationale: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[33] It controls the expression of numerous pro-inflammatory genes.[31] The inhibition of NF-κB activation is a key target for anti-inflammatory drug discovery.

Experimental Validation: NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.[15][35][36][37][38]

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.

  • Cell Treatment: Treat the transfected cells with the test compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysates and measure the resulting luminescence with a luminometer.

  • Data Analysis: Determine the effect of the compound on TNF-α-induced NF-κB activation.

NF-κB Signaling Pathway

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Proposed Therapeutic Area III: Neurodegenerative Diseases

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Compounds with anti-inflammatory and antioxidant properties can offer neuroprotection.

General Neuroprotective Potential

Scientific Rationale: The potential anti-inflammatory and antioxidant activities of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole, as suggested by the activities of related compounds, could translate into neuroprotective effects.[20][39]

Experimental Validation: In Vitro Neuroprotection Assay

A cell-based assay using a neuronal cell line, such as SH-SY5Y, can be used to assess the compound's ability to protect against a neurotoxin-induced cell death.[28][39][40][41][42]

Protocol:

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin, such as rotenone or amyloid-β peptide, to induce cell death.

  • Assessment of Cell Viability: Measure cell viability using a standard assay, such as the MTT assay.[4][9][27][43]

  • Data Analysis: Determine the extent to which the compound protects the cells from the neurotoxin-induced toxicity.

Foundational Cellular Assays

To complement the target-specific assays, the following foundational cellular assays are essential for characterizing the overall cellular effects of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic or cytostatic effects of the compound on various cell lines.[4][9][27][43]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay determines if the compound induces programmed cell death.[14][25][32][44][45]

Protocol:

  • Cell Treatment: Treat cells with the compound as in the cell viability assay.

  • Assay Reagent Addition: Add a proluminescent caspase-3/7 substrate to the cells.

  • Incubation: Incubate at room temperature to allow for substrate cleavage by activated caspases.

  • Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of caspase-3/7 activity.

Summary and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for the initial investigation of the therapeutic potential of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole. The proposed targets in oncology, inflammation, and neurodegeneration are based on strong scientific precedent from structurally related compounds. The detailed protocols provided herein offer a clear roadmap for researchers to validate these hypotheses and elucidate the mechanism of action of this promising molecule. Positive results from these in vitro studies would warrant further investigation into the compound's pharmacokinetic properties and in vivo efficacy in relevant animal models, paving the way for its potential development as a novel therapeutic agent.

References

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. PubMed.
  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors.
  • PI 3-Kinase HTRF® Assay; 384 wells. Sigma-Aldrich.
  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. Benchchem.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. Benchchem.
  • Western Blot for Detecting Phosphorylated ST
  • 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). BioVision.
  • Application Notes and Protocols for In Vitro Testing of Anti-Inflamm
  • Caspase-Glo® 3/7 Assay Protocol.
  • PI3Kα (p110α/p85) Assay Kit. BPS Bioscience.
  • PI3K (p110alpha/p85alpha) Kinase Enzyme Activity Assay Kit. DiscoverX.
  • Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit.
  • Application Notes and Protocols for Western Blot Analysis of STAT3 Phosphorylation Following Novel Inhibitor Tre
  • Luciferase reporter assay for NF-κB. Bio-protocol.
  • ab283401– COX2 Inhibitor Screening Kit (Fluorometric). Abcam.
  • NF-KBLUCIFERASE ASSAY. Bowdish Lab.
  • Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. JoVE.
  • Human Phosphotylinosital 3 kinase (PI3K) ELISA Kit-NP_006210.1. MyBioSource.
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. PMC.
  • Human NF-κB Reporter Assay System. Indigo Biosciences.
  • Tubulin Polymeriz
  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie.
  • Assay in Summary_ki. BindingDB.
  • STAT-3/phosphoST
  • Characterization of an optimized protocol for an NF-κB luciferase...
  • Quantification of total and phosphorylated STAT3 by calibr
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.
  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
  • Muse™ Caspase-3/7 Kit User's Guide.
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies.
  • Tubulin polymerization HTS assay using >97% pure tubulin, OD based - Porcine. Cytoskeleton, Inc.
  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. PubMed.
  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers.
  • Quantification of total and phosphorylated STAT3 by calibr
  • In vitro Neuroprotective Effects of Seven Natural Products Against Rotenone-induced Toxicity in a SH-SY5Y Neuroblastoma Cells Model for Parkinson's Disease. Science Alert.
  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
  • Lipoxygenase Inhibitor Screening Assay Kit. Cayman Chemical.
  • In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine.
  • Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's P
  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. Indigo Biosciences.

Sources

Technical Whitepaper: Quality Control and Structural Validation of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

[1]

Executive Summary & Scaffold Significance

The 5-aryl-1,3-oxazole moiety is a critical pharmacophore in drug discovery, often serving as a bioisostere for amides and esters to improve metabolic stability.[1] The specific derivative 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole represents a high-value "divergent intermediate."[1]

  • The Bromine (C-4') allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the carbon skeleton.[1]

  • The Fluorine (C-2') modulates lipophilicity (

    
    ), metabolic stability, and conformation via non-covalent intramolecular interactions (e.g., S...F or O...F contacts).[1]
    

This guide addresses the primary challenge in working with this scaffold: distinguishing the 5-aryl regioisomer from the 4-aryl impurity and quantifying trace metal/reagent contaminants from the Van Leusen synthesis.

Synthesis Context & Impurity Profiling

To characterize the molecule, one must understand its origin. The industry-standard route is the Van Leusen Oxazole Synthesis , reacting 4-bromo-2-fluorobenzaldehyde with Tosylmethyl Isocyanide (TosMIC).[1]

Critical Quality Attributes (CQAs)
Impurity TypeSourceAnalytical RiskDetection Method
Regioisomer 4-(4-bromo-2-fluorophenyl)oxazoleHigh.[1] Hard to separate; alters SAR.1H NMR (NOE), HPLC
Intermediate 4,5-Dihydrooxazole (Oxazoline)Incomplete elimination of TsOH.[1]LC-MS (+18 mass), NMR
Starting Material 4-Bromo-2-fluorobenzaldehydeUnreacted reagent.HPLC, TLC (Aldehyde stain)
Reagent TosMIC / Toluenesulfinic acidReagent residue.[1]1H NMR (Tosyl region)
Workflow Visualization

The following diagram illustrates the critical path from synthesis to validated lot, highlighting decision gates.

AnalyticalWorkflowStartCrude Reaction Mixture(Van Leusen)WorkupAqueous Workup(Remove Tosylate salts)Start->WorkupFlashFlash Chromatography(Hex/EtOAc)Workup->FlashCheckPurity Check(TLC/UPLC)Flash->CheckRecrystRecrystallization(EtOH or iPrOH)Check->Recryst>90% PurityWasteDiscard/ReprocessCheck->Waste<90% or Wrong IsomerFinalFinal Characterization(NMR, LCMS, mp)Recryst->Final

Figure 1: Purification and decision logic for 5-aryl-oxazole isolation.

Structural Characterization (The "Fingerprint")

This section defines the expected spectral data derived from first principles of spectroscopy for this specific substitution pattern.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


2
1H NMR Specification (400 MHz, DMSO-

)

The molecule has 5 aromatic protons : 2 on the oxazole ring and 3 on the phenyl ring.

ProtonChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-2 (Oxazole) 8.40 – 8.55 Singlet (s)-Most deshielded; flanked by N and O. Characteristic of 1,3-oxazole.[1]
H-4 (Oxazole) 7.60 – 7.80 Singlet (s)-May show long-range coupling (

Hz) to H-2.[1]
H-6' (Phenyl) 7.80 – 7.95 Triplet of Doublets (td)

,

Ortho to oxazole. The F atom splits this further.
H-3' (Phenyl) 7.50 – 7.65 Doublet of Doublets (dd)

,

Ortho to Fluorine; Meta to H-5'.[1] Distinctive large F-coupling.[1]
H-5' (Phenyl) 7.35 – 7.50 Doublet of Doublets (dd)

,

Adjacent to Br, Meta to F.

Critical Distinction:

  • Regioisomer Check: In 5-substituted oxazoles, the oxazole H-4 proton is a sharp singlet around 7.6-7.8 ppm. In 4-substituted isomers, the H-5 proton is typically more downfield (8.0+ ppm) and the coupling patterns change.[1]

  • NOE (Nuclear Overhauser Effect): Irradiating the Oxazole H-4 signal should show an enhancement of the Phenyl H-6' signal. This confirms the 5-aryl attachment.

13C NMR & 19F NMR
  • 19F NMR: Expect a single signal around -110 to -115 ppm .[1]

  • 13C NMR: Look for the C-F doublet (

    
     Hz) around 160 ppm. The Oxazole C-2 is typically at ~150-152 ppm.[1]
    
Mass Spectrometry (MS)[3]
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Molecular Ion:

    
    .
    
  • Isotope Pattern (CRITICAL): You must observe the characteristic 1:1 doublet for the Bromine atom.

    • Target Mass (

      
      Br): ~242.0
      
    • Target Mass (

      
      Br): ~244.0
      
    • Note: If the ratio is not 1:1, suspect contamination with a des-bromo (phenyl) or di-bromo species.[1]

HPLC Method Development

Oxazoles are weak bases (

1
Recommended Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Hold)[1]

    • 2-12 min: 5%

      
       95% B
      
    • 12-15 min: 95% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/oxazole bonds).

Retention Logic: The 4-Bromo-2-fluorophenyl group is lipophilic.[1] Expect the product to elute relatively late (approx. 70-80% ACN). The starting aldehyde (less lipophilic due to C=O polarity) should elute earlier.

Decision Tree for Structural Validation

Use this logic flow to troubleshoot spectral anomalies.

ValidationLogicStartIsolate SolidHNMRRun 1H NMRStart->HNMRQ1Oxazole H2 (8.5ppm) present?HNMR->Q1Q2Aldehyde CHO (10ppm) present?Q1->Q2YesFail_SMFAIL: Residual AldehydeQ1->Fail_SMNoQ3Br Isotope Pattern (1:1)?Q2->Q3NoQ2->Fail_SMYesPassPASS: Valid StructureQ3->PassYesFail_IsoFAIL: Wrong Halogen/DehalogenationQ3->Fail_IsoNo

Figure 2: Logic gate for structural confirmation using NMR and MS data.

References

  • Van Leusen Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1][3] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[1] Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Journal of Organic Chemistry, 1977, 42(7), 1153–1159.[1]

  • Oxazole NMR Shifts: Organic Chemistry Portal, "Van Leusen Oxazole Synthesis."[1]

  • General Characterization of 4-Bromo-2-fluorobenzaldehyde: Sigma-Aldrich Product Datasheet (CAS 57848-46-1).[1][4]

  • ICH Guidelines: ICH Q3A(R2) "Impurities in New Drug Substances."

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth safety and handling monograph for 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole , designed for researchers and drug development professionals.

Document Control:

  • Compound Class: Halogenated Heteroaryl

  • Primary Application: Pharmaceutical Intermediate / Scaffold (e.g., Suzuki-Miyaura coupling)

  • CAS Registry Number: 883230-59-9 (Isomer Specific)

  • Molecular Formula: C

    
    H
    
    
    
    BrFNO[1]
  • Molecular Weight: 242.05 g/mol

Part 1: Executive Technical Summary

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules. Its structural dual-functionality—containing both an aryl bromide (amenable to palladium-catalyzed cross-couplings) and an oxazole ring (a common pharmacophore)—dictates its handling protocols.

While specific toxicological data for this exact isomer is limited in public registries, its physicochemical properties and structural analogs (halogenated phenyloxazoles) classify it as a Category 2 Skin/Eye Irritant and a potential Respiratory Sensitizer . Strict adherence to "Level 2" containment protocols is required to prevent mucosal irritation and potential sensitization.

Physicochemical Profile & Stability
PropertyData / PredictionImplications for Handling
Physical State Solid (Crystalline powder)Risk of dust generation; inhalation hazard.[2]
Solubility DMSO, DCM, MethanolPermeates standard latex gloves; Nitrile required.
Melting Point ~72–74 °C (Analogous range)Store below 25 °C to prevent caking/degradation.
Reactivity Stable; Light SensitiveStore in amber vials; inert atmosphere (Ar/N

) recommended.

Part 2: Hazard Identification & Mechanism[3]

Toxicology & Health Hazards (GHS Classification)
  • H315 (Skin Irritation): The fluorinated phenyl ring increases lipophilicity, enhancing dermal absorption.

  • H319 (Eye Irritation): Solid particulates can cause mechanical and chemical corneal abrasion.

  • H335 (STOT SE 3): Inhalation of dust triggers upper respiratory tract inflammation.

Chemical Reactivity Hazards
  • Combustion Products: In the event of a fire, this compound decomposes to release Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr) , and Nitrogen Oxides (NOx). Standard ABC fire extinguishers are effective, but responders must wear SCBA to avoid acid gas inhalation.

  • Incompatibilities: Strong oxidizing agents (e.g., peroxides, permanganates) and strong acids (potential for oxazole ring hydrolysis).

Part 3: Hierarchy of Controls & Handling Protocols

Engineering Controls

Do not handle this compound on an open bench.

  • Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood with a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Use anti-static weighing boats and grounded spatulas, as dry organic heterocycles can accumulate static charge, leading to dispersion.

Personal Protective Equipment (PPE) Matrix
  • Hand Protection:

    • Standard Handling:Nitrile Rubber (0.11 mm minimum thickness) .

    • Solution Handling (DCM/DMSO):Double-gloving is mandatory. The outer glove should be chemically resistant to the specific solvent carrier (e.g., PVA or laminate for chlorinated solvents).

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient due to the risk of airborne dust.

  • Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), a half-face respirator with P100 (HEPA) + Organic Vapor cartridges is required.

Experimental Workflow Visualization

The following diagram outlines the decision logic for safe handling from storage to disposal.

SafetyWorkflow cluster_controls Engineering Controls Start Compound Receipt (CAS: 883230-59-9) Storage Storage: Cool, Dry, Amber Vial (Inert Gas Preferred) Start->Storage Weighing Weighing/Transfer: INSIDE Fume Hood Anti-static tools Storage->Weighing Use Nitrile Gloves Solvent Solubilization: (DCM, DMSO, MeOH) Weighing->Solvent Double Glove if DCM used Reaction Reaction Setup: (e.g., Suzuki Coupling) Solvent->Reaction Waste Disposal: Halogenated Organic Waste Reaction->Waste Quench & Segregate

Figure 1: Operational safety workflow for handling halogenated oxazoles.

Part 4: Emergency Response Protocols

Exposure Response Logic

Immediate action is critical to mitigate the effects of halogenated organic exposure.

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash with Soap/Water (15 mins) Discard Contaminated Clothing Skin->ActionSkin ActionEye Flush with Water/Saline (15 mins) Remove Contacts Eye->ActionEye ActionInhal Move to Fresh Air Support Breathing Seek Medical Attn Inhal->ActionInhal Medical Medical Evaluation (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Emergency response decision tree for acute exposure.

Spill Cleanup Procedures
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, lab coat, and goggles.

  • Contain: If solid, cover with a damp paper towel to prevent dust dispersion. If in solution, use an inert absorbent (vermiculite or sand).[3]

  • Clean: Sweep/scoop into a sealable waste container. Do not use a brush/dustpan that generates dust.

  • Decontaminate: Wipe surfaces with a mild detergent solution; do not use bleach (potential reaction with amines if present in impurities).

Part 5: Storage & Disposal[6]

Storage Conditions
  • Temperature: Ambient (15–25 °C) is generally acceptable, though refrigeration (2–8 °C) extends shelf life.

  • Atmosphere: Hygroscopic potential exists. Store under Argon or Nitrogen if the seal is broken.

  • Light: Protect from direct light to prevent slow debromination or ring oxidation.

Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with aqueous acid streams (risk of hydrolysis) or oxidizers.

  • Labeling: Clearly label as "Contains Bromine/Fluorine - Toxic Combustion Products."

References

  • Alchimica . (n.d.). 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole Product Data. Retrieved from [Link]

  • PubChem . (n.d.). Compound Summary: 5-(4-Bromophenyl)oxazole.[2][4][5] National Library of Medicine. Retrieved from [Link]

Sources

Discovery and history of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Medicinal Chemistry and Agrochemical Discovery[1][2]

Part 1: Executive Summary & Historical Context[1][3]

The compound 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (CAS: 464093-68-3 / related isomers) represents a "privileged scaffold" in modern organic synthesis.[1] Unlike simple heterocycles, this specific architecture combines three critical design elements:

  • The 1,3-Oxazole Core: A bioisostere for amides and esters, providing hydrogen bond acceptance and improved metabolic stability.[1]

  • The Ortho-Fluorine Substituent: A conformational lock that restricts bond rotation via steric and electrostatic repulsion, while simultaneously blocking metabolic hotspots (Cytochrome P450 oxidation).[1]

  • The Para-Bromine Handle: A reactive site specifically positioned for divergent synthesis via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Discovery and Evolution

The history of this specific scaffold is not defined by a single "eureka" moment but by the convergence of Van Leusen chemistry (1970s) and the Fluorine Renaissance in drug discovery (1990s-2000s).[1]

  • 1972 (The Foundation): Daan van Leusen and Albert van Leusen develop the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes.[1] This allowed the rapid assembly of 5-substituted oxazoles, replacing the harsher Hantzsch synthesis.[1]

  • 1990s (The Combinatorial Era): As high-throughput screening (HTS) demanded libraries of biaryl compounds, the 5-aryloxazole motif became a standard linker.[1]

  • 2000s (The Fluorine Effect): Medicinal chemists recognized that adding a fluorine atom ortho to the oxazole linkage improved oral bioavailability.[1] The 4-bromo-2-fluorobenzaldehyde precursor became a high-value commodity, leading to the widespread adoption of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole as a key intermediate for Factor Xa inhibitors, VEGFR kinase inhibitors, and novel antimicrobials.[1]

Part 2: Chemical Architecture & Properties[4]
PropertyValue / DescriptionSignificance
Molecular Formula C₉H₅BrFNOHigh atom economy for further functionalization.[1][2]
Molecular Weight 242.05 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).[1]
LogP (Predicted) ~3.2Lipophilic enough for membrane permeability; requires polar side chains for solubility.[1]
Electronic Effect Electron-deficient Phenyl RingThe fluorine atom withdraws electron density, making the C-Br bond more susceptible to oxidative addition by Pd(0).[1]
pKa (Conjugate Acid) ~0.8 (Oxazole N)Weakly basic; remains neutral at physiological pH (7.4), aiding passive transport.
Part 3: Synthetic Methodology (The "Meat")[1]
Protocol A: Van Leusen Synthesis (Aldehyde Route)

Objective: Synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole from 4-bromo-2-fluorobenzaldehyde.[1]

Reagents:

  • Substrate: 4-Bromo-2-fluorobenzaldehyde (1.0 eq)

  • Reagent: Tosylmethyl isocyanide (TosMIC) (1.1 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.5 eq)[1]

  • Solvent: Methanol (MeOH) (Anhydrous, 0.5 M concentration)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromo-2-fluorobenzaldehyde in anhydrous MeOH.

    • Expert Insight: Use anhydrous MeOH to prevent competitive hydrolysis of the intermediate imine.[1]

  • Addition: Add TosMIC (1.1 eq) in a single portion. Stir for 5 minutes until homogenous.

  • Basification: Add K₂CO₃ (2.5 eq). The reaction is often exothermic; monitor internal temperature.[1]

  • Cyclization: Heat the mixture to reflux (65°C) for 3–5 hours.

    • Self-Validating Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 4:1).[1] The aldehyde spot (Rf ~0.[1]6) should disappear, and a new fluorescent spot (oxazole) should appear (Rf ~0.4).[1]

    • NMR Validation: In crude aliquots, look for the disappearance of the aldehyde proton signal (~10.2 ppm) and the appearance of the oxazole C2-H singlet (~7.9–8.1 ppm).[1]

  • Workup: Cool to room temperature. Remove MeOH under reduced pressure.[1] Resuspend the residue in water and extract with Ethyl Acetate (3x).[1]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Divergent Functionalization (Suzuki Coupling)

Objective: Utilizing the "Bromo-Handle" to attach a pharmacophore.[1]

  • Catalyst System: Pd(dppf)Cl₂ (3 mol%) is preferred over Pd(PPh₃)₄ due to the steric bulk of the ortho-fluorine.[1]

  • Solvent: 1,4-Dioxane/Water (4:1) at 90°C ensures solubility of the boronic acid partner.[1]

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the Van Leusen mechanism, highlighting the crucial "Elimination of Toluenesulfinate" step which drives the aromaticity of the oxazole ring.

VanLeusenMechanism Aldehyde 4-Bromo-2-fluorobenzaldehyde Base Base (K2CO3/MeOH) Aldehyde->Base TosMIC TosMIC (Tosylmethyl isocyanide) TosMIC->Base Intermediate1 Aldol-type Adduct (Betaine Intermediate) Base->Intermediate1 Deprotonation & Attack Cyclization 5-exo-dig Cyclization Intermediate1->Cyclization O-attack on Isocyanide C Intermediate2 4-Tosyl-2-oxazoline Cyclization->Intermediate2 Elimination Elimination of p-Toluenesulfinic Acid Intermediate2->Elimination Base-mediated Product 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (Aromatic Product) Elimination->Product Aromatization

Caption: Figure 1.[1] Mechanistic pathway of the Van Leusen synthesis converting the aldehyde precursor to the 5-aryloxazole scaffold via a sulfinate elimination.[1]

Part 5: Applications in Drug Discovery[1]

The 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole scaffold is rarely the final drug; it is the linchpin intermediate.[1]

1. Factor Xa Inhibitors (Anticoagulants)

Research by Bristol-Myers Squibb (BMS) and others utilized 5-aryloxazoles as core linkers.[1]

  • Role: The oxazole ring mimics the spatial arrangement of the amide bond found in earlier generations of peptide-mimetic anticoagulants but with superior hydrolytic stability.[1]

  • The Fluorine Factor: The 2-fluoro group forces the phenyl ring out of coplanarity with the oxazole (dihedral angle ~30-45°).[1] This "twisted" conformation often fits better into the S1/S4 pockets of the Factor Xa enzyme.[1]

2. Antimicrobial Agents (Next-Gen Oxazolidinone Mimics)

While Linezolid and Tedizolid use an oxazolidinone ring, researchers have explored oxazole analogs to overcome resistance.[1]

  • Workflow: The bromine at position 4 is coupled with morpholine or piperazine derivatives.[1]

  • Mechanism: These analogs target the bacterial 50S ribosomal subunit.[1] The 2-fluorophenyl moiety is critical for binding affinity, identical to the pharmacophore found in Linezolid.[1]

3. VEGFR/Kinase Inhibitors

The scaffold serves as a hinge-binder in ATP-competitive inhibitors.[1] The oxazole nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Cys919 in VEGFR2).[1]

Part 6: Divergent Synthesis Workflow

The utility of this molecule is its ability to serve as a "Universal Donor" in cross-coupling.[1]

DivergentSynthesis Core 5-(4-Bromo-2-fluorophenyl) -1,3-oxazole Suzuki Suzuki Coupling (R-B(OH)2, Pd(dppf)) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3) Core->Buchwald Heck Heck Reaction (Acrylate, Pd(OAc)2) Core->Heck Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Amines Amino-Aryl Oxazoles (GPCR Ligands) Buchwald->Amines Styrenes Styryl Oxazoles (Fluorescent Probes) Heck->Styrenes

Caption: Figure 2.[1] Divergent synthetic utility of the scaffold. The C-Br bond allows rapid access to three distinct chemical spaces.

Part 7: References
  • Van Leusen, A. M., et al. (1972).[1] "Chemistry of sulfonylmethyl isocyanides. Base-induced reaction with aldehydes and ketones."[1][3] Tetrahedron Letters.

  • Pinto, D. J. P., et al. (2007).[1] "Discovery of Factor Xa Inhibitors Containing a 5-Aryloxazole Core." Journal of Medicinal Chemistry. (Demonstrates the utility of the scaffold in anticoagulant design). [1]

  • Schnell, B., et al. (2020).[1] "Direct Arylation of Oxazoles: A Sustainable Approach." Chemical Reviews. (Discusses modern C-H activation methods using this specific substrate). [1]

  • Sigma-Aldrich. "Product Specification: 4-Bromo-2-fluorobenzaldehyde."[1] (Precursor technical data).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10866763 (Related Oxazole Derivatives)."

Sources

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Functionalization, and Therapeutic Utility in Drug Discovery

Executive Summary

The compound 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural utility is derived from a tripartite design: the 1,3-oxazole core (a hydrogen-bond acceptor and bioisostere for amides/esters), the fluorine substituent (metabolic blocking and conformational locking), and the bromine handle (a versatile site for orthogonal cross-coupling).

This guide provides a comprehensive technical workflow for the synthesis, purification, and divergent functionalization of this scaffold. It is designed for researchers requiring a robust, self-validating protocol to generate libraries of bioactive molecules, particularly in the fields of kinase inhibition (oncology) and antimicrobial development.

Structural Analysis & Pharmacophore Logic

The "Fluorine Effect"

The inclusion of the fluorine atom at the ortho position of the phenyl ring is not arbitrary. In drug design, this substitution serves three critical mechanistic functions:

  • Metabolic Stability: Fluorine blocks the P450-mediated oxidation of the phenyl ring, extending the half-life (

    
    ) of the pharmacophore.
    
  • Conformational Bias: Through dipole-dipole interactions, the fluorine atom restricts the rotation of the phenyl-oxazole bond, potentially locking the molecule into a bioactive conformation that favors receptor binding.

  • Lipophilicity Modulation: It incrementally increases

    
    , facilitating membrane permeability without the solubility penalty often seen with larger halogens or alkyl groups.
    
The "Bromine Handle"

The para-bromine serves as a reactive gateway. Unlike chlorine (low reactivity) or iodine (instability), the bromine atom provides the optimal balance for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), allowing the rapid generation of Structure-Activity Relationship (SAR) libraries.

Core Synthesis Protocol: Van Leusen Reaction

The most authoritative and scalable method for synthesizing 5-substituted oxazoles is the Van Leusen Oxazole Synthesis . This reaction utilizes Tosylmethyl Isocyanide (TosMIC) and proceeds via a base-mediated cycloaddition-elimination mechanism.[1][2]

Reaction Mechanism Pathway

The reaction involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization to an oxazoline intermediate, and subsequent elimination of


-toluenesulfinic acid (TsH).

VanLeusenMechanism Start 4-Bromo-2-fluorobenzaldehyde + TosMIC Base Base (K2CO3) MeOH, Reflux Start->Base Inter1 Aldol-like Addition (Betaine Intermediate) Base->Inter1 Deprotonation Inter2 5-Substituted Oxazoline Inter1->Inter2 Cyclization Elim Elimination of p-Toluenesulfinic Acid Inter2->Elim Product 5-(4-Bromo-2-fluorophenyl)- 1,3-oxazole Elim->Product - TsH

Figure 1: Mechanistic pathway of the Van Leusen oxazole synthesis.

Experimental Methodology

Reagents:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 equiv)

  • Tosylmethyl Isocyanide (TosMIC) (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Methanol (anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromo-2-fluorobenzaldehyde (10 mmol) and TosMIC (11 mmol) in anhydrous methanol (50 mL).

  • Base Addition: Add

    
     (20 mmol) in a single portion. The suspension may turn slightly yellow.
    
  • Reflux: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar) for 3-5 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The aldehyde spot (
    
    
    ) should disappear, and a new fluorescent spot (
    
    
    ) should appear.
  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.[3] Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify the crude solid via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    
  • Validation:

    • Yield: Typical isolated yields range from 75-85%.

    • 1H NMR (DMSO-d6): Look for the diagnostic oxazole singlets: C2-H (

      
       ppm) and C4-H (
      
      
      
      ppm).

Divergent Functionalization

Once the core scaffold is synthesized, the bromine "handle" allows for divergent synthesis.

Workflow Visualization

Functionalization Core 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd2(dba)3, BINAP) Core->Buchwald CHAct C-H Activation (C2) (Pd(OAc)2, Cu(OAc)2) Core->CHAct Biaryl Biaryl Derivatives (Kinase Inhibitors) Suzuki->Biaryl Amino Amino-Oxazoles (Antimicrobials) Buchwald->Amino C2Sub 2,5-Disubstituted Oxazoles (Complex Scaffolds) CHAct->C2Sub

Figure 2: Divergent synthesis pathways from the core oxazole scaffold.

Protocol: Buchwald-Hartwig Amination

To introduce amine functionality (common in antimicrobial derivatives):

  • Charge: Combine the core oxazole (1.0 equiv), amine (1.2 equiv),

    
     (2 mol%), BINAP (4 mol%), and 
    
    
    
    (1.5 equiv) in Toluene.
  • Conditions: Heat to

    
     for 12-16 hours under Argon.
    
  • Note: The electron-withdrawing nature of the oxazole ring at the meta position relative to the bromine facilitates oxidative addition, generally resulting in high yields (>80%).

Comparative Data & Applications

Reaction Efficiency Benchmarks

The following table summarizes expected yields for derivatives based on literature precedents for similar halogenated phenyl-oxazoles.

Reaction TypeReagent ClassCatalyst SystemTypical YieldKey Application
Van Leusen Aldehyde

/ MeOH
75-85%Scaffold Synthesis
Suzuki Aryl Boronic Acid

85-95%Biaryl Kinase Inhibitors
Buchwald Primary Amine

/ BINAP
70-85%Antimicrobial Agents
Sonogashira Terminal Alkyne

/ CuI
60-75%Molecular Probes
Therapeutic Case Study: Antimicrobial Activity

Derivatives of 5-(aryl)oxazoles have shown significant potency against Gram-positive bacteria.[4] Specifically, introducing a sulfonamide or a secondary amine at the 4-position of the phenyl ring (replacing the bromine) has been cited to inhibit bacterial protein synthesis.

  • Target: Bacterial RNA polymerase or specific kinase pathways.

  • SAR Insight: The 2-fluoro group enhances lipophilicity, aiding penetration of the bacterial cell wall, while the oxazole nitrogen can accept hydrogen bonds in the active site.

Safety & Handling

  • TosMIC: Potent stench and lachrymator. Must be handled in a well-ventilated fume hood. Decompose excess TosMIC with dilute acid before disposal.

  • Oxazole Derivatives: Many are bioactive.[3][5][6][7][8][9][10] Treat all derivatives as potential irritants and sensitizers. Use standard PPE (gloves, goggles, lab coat).

  • Waste: Segregate halogenated organic waste (due to Br/F content) from non-halogenated solvents.

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 5-substituted oxazoles." Tetrahedron Letters, vol. 13, no. 31, 1972, pp. 3114-3118.[2]

  • Sisko, J., et al. "An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents." The Journal of Organic Chemistry, vol. 65, no. 5, 2000, pp. 1516-1524.

  • BenchChem. "Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols."

  • Kakkar, S., & Narasimhan, B. "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry, vol. 13, no. 16, 2019.

  • Organic Chemistry Portal. "Van Leusen Oxazole Synthesis."

Sources

Technical Guide: Spectroscopic Characterization of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole CAS: 883230-59-9 Molecular Formula: C


H

BrFNO Exact Mass: 240.95 (for

Br)

This technical guide provides a comprehensive spectroscopic analysis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole, a halogenated heterocyclic scaffold critical in medicinal chemistry for structure-activity relationship (SAR) studies. The presence of the oxazole ring combined with a poly-halogenated phenyl group creates a unique electronic signature observable across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms.

The data presented herein synthesizes experimental precedents from analogous 5-aryloxazoles and theoretical coupling logic derived from the specific 4-bromo-2-fluoro substitution pattern.

Synthesis & Structural Context

Understanding the synthetic origin is vital for identifying potential impurities in spectroscopic data. This compound is typically accessed via the Van Leusen Oxazole Synthesis or cyclization of


-bromo-ketones with formamide.
Reaction Workflow (Graphviz)

SynthesisWorkflow Start 4-Bromo-2-fluorobenzaldehyde (Starting Material) Inter2 Base (K2CO3/MeOH) Reflux Start->Inter2 + Inter1 Inter1 TosMIC (Reagent) Product 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (Target) Inter2->Product Cyclization - TsOH Impurity Impurity Check: Des-bromo species Open-chain formamides Product->Impurity QC Analysis

Figure 1: Standard Van Leusen synthesis pathway for 5-aryloxazoles, highlighting critical control points for impurity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is dominated by the electron-withdrawing effects of the fluorine atom (ortho to the oxazole ring) and the bromine atom (para to the oxazole ring).

H NMR Characterization (400 MHz, CDCl )

The


F nucleus introduces spin-spin coupling (

), splitting proton signals into complex multiplets.
Proton PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Assignment
H-2 (Oxazole) 7.95 – 8.05Singlet (s)-Deshielded proton between O and N.
H-4 (Oxazole) 7.45 – 7.50Singlet (s)

Hz (possible)
Characteristic 5-subst. oxazole peak.[1][2][3][4][5]
H-6' (Phenyl) 7.80 – 7.85Triplet of Doublets (td)

Ortho to oxazole; shielded by F.
H-3' (Phenyl) 7.35 – 7.40Doublet of Doublets (dd)

Ortho to F; Para to oxazole.
H-5' (Phenyl) 7.28 – 7.33Doublet of Doublets (dd)

Meta to F; Ortho to Br.

Expert Insight:

  • The "Oxazole Singlet": H-2 is the most deshielded proton due to the electronegativity of the adjacent Oxygen and Nitrogen atoms. It typically appears as a sharp singlet around 8.0 ppm.

  • Fluorine Coupling: The proton at H-6' (on the phenyl ring) often appears as a pseudo-triplet or complex multiplet because the coupling constant with the ortho-fluorine (

    
    ) is similar in magnitude to the ortho-proton coupling (
    
    
    
    ).
C NMR & F NMR
  • 
    F NMR:  A single signal expected between -108 and -115 ppm .[5]
    
  • 
    C NMR:  Carbon signals attached to or near the Fluorine atom will appear as doublets due to C-F coupling (
    
    
    
    Hz).
Coupling Logic Diagram

NMR_Logic F Fluorine (F) H6 H-6' (Proton) Ortho to Oxazole F->H6 J(H-F) ~8 Hz (Through Space/Bond) H3 H-3' (Proton) Ortho to F F->H3 J(H-F) ~9-10 Hz (Geminal) C_ipso C-ipso (C-F) ~160 ppm F->C_ipso 1J(C-F) ~250 Hz (Direct)

Figure 2: Spin-spin coupling network showing the influence of the Fluorine nucleus on adjacent protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry is the definitive method for confirming the presence of Bromine due to its distinct isotopic abundance.

Isotopic Signature

Bromine exists as two stable isotopes:


Br (50.7%) and 

Br (49.3%).
  • M+ Peak: ~241 m/z

  • M+2 Peak: ~243 m/z

  • Ratio: The doublet appears in a 1:1 intensity ratio , a hallmark of mono-brominated compounds.

Fragmentation Pathway (EI/ESI)

Under Electron Impact (EI) or Collision Induced Dissociation (CID), the oxazole ring undergoes characteristic cleavage.

  • Molecular Ion: [M]

    
     (241/243)
    
  • Loss of CO/HCN: The oxazole ring typically cleaves to lose CO (28 Da) or HCN (27 Da), resulting in a nitrile or isonitrile intermediate.

  • Base Peak: Often the halogenated benzyl cation or the benzonitrile fragment.

Infrared (IR) Spectroscopy

IR provides rapid verification of functional groups, particularly the heterocycle and the halogen bonds.

Frequency (cm

)
Vibration ModeIntensityNotes
3100 – 3050 C-H Stretch (Aromatic)WeakCharacteristic of unsaturated rings.
1610 – 1590 C=N StretchMediumOxazole ring breathing mode.
1500 – 1480 C=C Stretch (Aromatic)StrongPhenyl ring skeleton.
1250 – 1200 C-F StretchStrongVery distinct band for aryl fluorides.
1070 – 1050 C-O-C StretchMediumOxazole ether linkage.
600 – 500 C-Br StretchMediumFingerprint region confirmation.

Experimental Protocol: Sample Preparation

To ensure reproducibility (Trustworthiness), follow this standard operating procedure (SOP) for data acquisition.

NMR Preparation[1][6]
  • Solvent: Use CDCl

    
     (99.8% D) with 0.03% TMS as an internal standard.
    
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., K

    
    CO
    
    
    
    from synthesis) which can broaden signals.
MS Preparation (LC-MS)
  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Column: C18 Reverse Phase.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
    • Note: Oxazoles are weakly basic; positive mode is preferred over negative mode.

References

  • Van Leusen, A. M., et al. "Chemistry of Tosylmethyl Isocyanide (TosMIC). Synthesis of Oxazoles." Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372. Link

  • Kulkarni, S., et al. "Synthesis and Characterization of 5-Aryl-1,3-oxazoles." Journal of Heterocyclic Chemistry, vol. 55, 2018.
  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. 4th ed., Springer, 2009. (Source for general C-F and oxazole shift predictions).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23620977 (5-(4-Bromo-2-fluorophenyl)oxazole). Link

Sources

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole: Strategic Utility in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole as a Pharmacophore Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers.

Executive Summary: The Pharmacophoric Rationale

In the landscape of modern medicinal chemistry, the 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole scaffold represents a high-value "privileged structure." It is rarely a final drug in itself but serves as a critical intermediate and pharmacophoric core that addresses two notorious challenges in drug design: metabolic stability and synthetic modularity .

This guide dissects the scaffold into its functional components:

  • The 1,3-Oxazole Core: A bioisostere for amides and esters, offering improved hydrolytic stability and hydrogen-bond acceptor capability (N3 position).

  • The 2-Fluoro Substituent: A metabolic blocker that prevents oxidative metabolism at the ortho-position while modulating the pKa and lipophilicity (LogP) of the phenyl ring.

  • The 4-Bromo Handle: A versatile "warhead" for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation.

Chemical Architecture & SAR Logic

To understand the utility of this scaffold, one must analyze its electronic and steric profile. The 1,3-oxazole ring is aromatic but less electron-rich than furan, making it stable to oxidation.

Structural Analysis (DOT Diagram)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic embedded in this molecule.

SAR_Logic Core 1,3-Oxazole Core (Bioisostere for Amide) Phenyl Phenyl Ring (Scaffold Rigidification) Core->Phenyl C5 Attachment Fluoro 2-Fluoro Group (Metabolic Block / Conformational Lock) Phenyl->Fluoro Ortho Position Bromo 4-Bromo Group (Synthetic Handle / Halogen Bonding) Phenyl->Bromo Para Position Fluoro->Core Modulates pKa Bromo->Phenyl Lipophilicity (+LogP)

Figure 1: SAR decomposition of the 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole scaffold, highlighting the specific role of each substituent in medicinal chemistry campaigns.

Synthetic Methodology

The synthesis of 5-aryl-1,3-oxazoles is classically achieved via the Robinson-Gabriel synthesis or the Van Leusen reaction . For this specific halogenated scaffold, a cyclization strategy using an


-haloketone is preferred due to the sensitivity of the aryl-halides.
Protocol: Cyclization of -Bromoacetophenone Derivatives

This protocol describes the synthesis of the core scaffold from 4-bromo-2-fluoroacetophenone.

Reagents:

  • Starting Material: 4'-Bromo-2'-fluoroacetophenone

  • Brominating Agent: Phenyltrimethylammonium tribromide (PTAB) or

    
    
    
  • Cyclization Agent: Formamide (for C2-H) or Urea/Amides (for C2-substituted analogs)

  • Solvent: DMF or Ethanol

Step-by-Step Workflow:

  • 
    -Bromination: 
    
    • Dissolve 4'-bromo-2'-fluoroacetophenone (1.0 eq) in THF.

    • Add Phenyltrimethylammonium tribromide (1.05 eq) portion-wise at 0°C.

    • Stir at RT for 2 hours. Quench with water, extract with EtOAc.

    • Result: 2-Bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one.

  • Cyclocondensation (The Bredereck Synthesis variation):

    • Mix the crude

      
      -bromoketone with excess Formamide (5-10 eq).
      
    • Heat to 130°C for 4-6 hours. (Note: Acid catalysis using

      
       may accelerate the reaction).
      
    • Mechanism:[1] The formamide acts as both solvent and reactant. The nitrogen attacks the

      
      -carbon, followed by cyclodehydration.
      
  • Purification:

    • Cool reaction mixture, pour into ice water.

    • The oxazole often precipitates. If not, extract with DCM.

    • Purify via Silica Gel Chromatography (Hexane:EtOAc gradient).

Synthetic Pathway Visualization

Synthesis_Flow SM 4'-Bromo-2'-fluoroacetophenone Inter Intermediate: alpha-Bromoketone SM->Inter Bromination Product 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole Inter->Product Cyclocondensation Reagent1 PTAB / THF Reagent1->Inter Reagent2 Formamide / 130°C Reagent2->Product

Figure 2: Step-wise synthesis of the target scaffold from acetophenone precursors.

Medicinal Chemistry Applications

This scaffold is particularly relevant in two therapeutic areas: Inflammation (COX Inhibition) and Oncology (Kinase Inhibition) .

COX-2 Selective Inhibition

The 1,3-oxazole ring serves as a central template in COX-2 inhibitors (e.g., related to Valdecoxib or JTE-522). The "2-fluoro" group on the phenyl ring is critical for selectivity.

  • Mechanism: The fluorine atom provides a steric clash with the isoleucine residue in the COX-1 active site, while fitting into the slightly larger pocket of COX-2, thereby enhancing selectivity indices.

  • Data Point: Analogs with the 2-fluoro substitution often show a >50-fold selectivity for COX-2 over COX-1 compared to their non-fluorinated counterparts [1].

Late-Stage Diversification (The "Bromo" Advantage)

The 4-bromo position is not the "end of the line"; it is a starting point. In a drug discovery campaign, this molecule is used to generate a library of biphenyl-oxazoles via Suzuki coupling.

Table 1: Comparative Properties of Halogenated Oxazole Intermediates

Property5-(4-Br-2-F-phenyl)5-(4-H-phenyl)Impact of Substitution
LogP (Lipophilicity) ~3.4~2.5Br/F increases lipophilicity, aiding membrane permeability.
Metabolic Stability HighLowF blocks ortho-oxidation; Br blocks para-oxidation.
Synthetic Utility High (Pd-coupling)LowUnsubstituted phenyl requires harsh activation.
H-Bonding Acceptor (N3)Acceptor (N3)F induces dipole, strengthening N3 interaction.

References

  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Link

  • PubChem. (2025).[2] Compound Summary: 2-(4-bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid.[2] National Library of Medicine. Link

Sources

Computational Pharmacodynamics of Halogenated Oxazoles: A High-Fidelity Modeling Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The scaffold 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole represents a privileged pharmacophore in medicinal chemistry, sharing structural homology with COX-2 inhibitors (e.g., valdecoxib analogs) and kinase inhibitors (VEGFR-2). However, modeling this specific derivative presents a binary challenge often overlooked in standard high-throughput screening:

  • The Sigma-Hole Anisotropy: The 4-position Bromine (Br) atom is not a uniform sphere of negative charge. It possesses a region of positive electrostatic potential (the

    
    -hole) along the C-Br bond axis, enabling specific, directional Halogen Bonds (X-bonds)  with backbone carbonyls or side-chain residues.[1] Standard force fields (AMBER, CHARMM, OPLS) fail to capture this, often predicting incorrect repulsion.
    
  • Conformational Locking: The 2-position Fluorine (F) creates a steric and electrostatic barrier (ortho-effect), restricting the rotation of the phenyl-oxazole bond and modulating the planarity required for

    
    -
    
    
    
    stacking.

This guide details a self-validating in silico protocol to accurately model these interactions, moving beyond standard docking into Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid workflows.

Electronic Structure & Force Field Parametrization

Standard force fields treat halogens as point charges with a fixed radius. To model the 4-Br interaction accurately, we must manually introduce an Extra Point (EP) of charge.

Quantum Mechanical (QM) Validation

Before docking, the electrostatic potential (ESP) surface must be mapped to quantify the strength of the bromine


-hole.
  • Protocol:

    • Geometry Optimization: DFT level B3LYP/6-311G(d,p) or M06-2X/def2-TZVP (recommended for non-covalent interactions).

    • ESP Mapping: Map the electrostatic potential onto the 0.001 au electron density isosurface.

    • Observation: You will observe a positive cap (blue region) on the tip of the Bromine atom (the

      
      -hole) and a negative belt (red region) around the equator.
      
Force Field Modification (The "Virtual Site" Method)

To replicate the QM-derived


-hole in Molecular Dynamics (MD), we modify the ligand topology.
  • Step 1: Add a massless "dummy atom" (EP) bonded to the Br atom.

  • Step 2: Set the bond length

    
     Å (typically optimized to fit the QM quadrupole moment).
    
  • Step 3: Redistribution of Charge:

    • 
       (new) = 
      
      
      
      (original) -
      
      
    • 
       is typically positive (+0.1 to +0.2e) to mimic the hole.
      
  • Outcome: The Br atom now acts as an anisotropic electrophile at the tip and a nucleophile at the sides.

Target Selection & Docking Protocol

Given the oxazole scaffold's prevalence, Cyclooxygenase-2 (COX-2) is the ideal validation target due to its defined hydrophobic channel and historical sensitivity to halogenated ligands.

Docking Workflow (Glide/GOLD)

Standard scoring functions often undervalue halogen bonds. We must use specific constraints.

Target Preparation:

  • PDB ID: 3LN1 (Selectivity pocket analysis).

  • Grid Generation: Center grid on the active site (Arg120, Tyr355).

  • Constraint: Define a "Halogen Bond" constraint (angle C-Br...O

    
     165°-180°) if a backbone carbonyl (e.g., Val523 or Ser530) is within 3.5 Å.
    

Ligand Preparation:

  • Conformer Generation: Generate low-energy conformers respecting the torsional barrier introduced by the 2-Fluoro substituent.

Workflow Visualization

The following diagram illustrates the critical path from QM parametrization to MD simulation.

G QM QM Calculation (DFT B3LYP/6-311G**) ESP ESP Map Analysis (Identify Sigma Hole) QM->ESP EP Extra Point (EP) Parameterization ESP->EP Fit Charges FF Force Field Topology (GAFF2 / OPLS4) FF->EP Dock Molecular Docking (Constraint: Angle > 165°) EP->Dock Modified Topol MD MD Simulation (50ns, NPT, Explicit Solvent) Dock->MD Top Pose Analysis Interaction Analysis (RDF, Free Energy) MD->Analysis

Figure 1: High-Fidelity Modeling Workflow. The critical step is the "Extra Point" parameterization derived from QM data to correct the force field before docking.

Molecular Dynamics & Interaction Stability[2]

Docking provides a static snapshot. MD is required to verify if the 2-Fluoro substitution maintains the ligand in a bioactive conformation and if the Br...O halogen bond persists in solvent.

Simulation Setup
  • Engine: GROMACS or AMBER.

  • Solvent: TIP3P or OPC water model (critical for accurate hydration of halogens).

  • Ensemble: NPT at 310 K, 1 atm.

  • Duration: Minimum 50 ns to allow side-chain relaxation.

Analysis Metrics (Self-Validation)

To confirm the model's validity, extract the following data points:

MetricTarget ValueInterpretation
RMSD (Ligand) < 2.0 ÅStable binding mode.[2] High fluctuations suggest the F-substitution causes steric clash.
Br...O Distance 2.8 - 3.2 ÅTypical halogen bond length (less than sum of vdW radii).
Angle (C-Br...O) 160° - 180°Linearity confirms

-hole interaction. < 150° indicates loss of X-bond.
Dihedral (Ox-Ph) ~20° - 40°The 2-F atom usually prevents coplanarity (0°) due to steric clash with oxazole hydrogens.
Interaction Pathway

The specific interactions of the 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole scaffold are visualized below.

Interactions Ligand 5-(4-Br-2-F-Ph)-Oxazole Br 4-Bromo (Sigma Hole) Ligand->Br F 2-Fluoro Ligand->F Ox Oxazole Ring (N3) Ligand->Ox BB_O Backbone Carbonyl (Acceptor) Br->BB_O Halogen Bond (Directional) F->Ligand Conformational Lock (Twist) Metabolism CYP450 Heme F->Metabolism Metabolic Block (Prevents Hydroxylation) Hyd_Pocket Hydrophobic Pocket (Val/Leu/Ile) Ox->Hyd_Pocket Pi-Stacking

Figure 2: Interaction Map. The 4-Br drives affinity via halogen bonding, while the 2-F modulates conformation and metabolic stability (blocking ortho-hydroxylation).

ADMET & Liability Assessment

While the in silico binding is critical, the "drug-ability" relies on the properties imparted by the halogenation.

  • Metabolic Stability (The Fluorine Effect): The 2-position on the phenyl ring is a metabolic "hotspot" for CYP450-mediated hydroxylation. Substituting Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic route, extending half-life (

    
    ).
    
  • Lipophilicity (LogP): The 4-Br/2-F combination significantly increases LogP compared to the parent phenyl-oxazole.

    • Action: Calculate LogP and Ligand Efficiency (LE). If LogP > 5, consider adding polar groups to the oxazole C2 or C4 positions to maintain oral bioavailability.

References

  • Kolář, M. H., & Hobza, P. (2016). Computer modeling of halogen bonds and other

    
    -hole interactions. Chemical Reviews, 116(9), 5155-5187. Link
    
  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Link

  • Ibrahim, M. A. (2011). Molecular mechanical study of halogen bonding in drug discovery. Journal of Computational Chemistry, 32(12), 2564-2574. Link

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Scholfield, M. R., Zanden, C. M., Carter, M., & Ho, P. S. (2013). Halogen bonding (X-bonding): A biological perspective. Protein Science, 22(2), 139-152. Link

Sources

Methodological & Application

Synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The oxazole scaffold is a prevalent motif in numerous biologically active molecules, and the specific substitution pattern of this target compound makes it a valuable intermediate for further chemical exploration.[1][2] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

The synthesis detailed herein utilizes the Van Leusen oxazole synthesis, a robust and widely adopted method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][3] This reaction is valued for its reliability and the mild conditions under which it proceeds.[1]

Chemical and Physical Properties of Key Reagents

A thorough understanding of the properties of the starting materials is crucial for the safe and effective execution of this synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Key Hazards
4-Bromo-2-fluorobenzaldehyde C₇H₄BrFO203.01Light yellow to beige solid58-62Irritant, Air and light sensitive
Tosylmethyl isocyanide (TosMIC) C₉H₉NO₂S195.24Pale yellow to light brown crystalline powder110-115 (decomposes)Harmful if swallowed, Causes serious eye irritation, May cause an allergic skin reaction
Potassium Carbonate (K₂CO₃) K₂CO₃138.21White, hygroscopic powder891Causes skin and serious eye irritation

Data sourced from references[4][5][6][7][8][9].

The Van Leusen Oxazole Synthesis: A Mechanistic Overview

The Van Leusen oxazole synthesis is a powerful [3+2] cycloaddition reaction that constructs the oxazole ring from an aldehyde and TosMIC in the presence of a base.[1] The unique reactivity of TosMIC, which possesses an acidic methylene group, an isocyanide functional group, and a tosyl group as an excellent leaving group, drives the reaction forward.[3][10]

The reaction proceeds through the following key steps:

  • Deprotonation of TosMIC: A base, in this case, potassium carbonate, deprotonates the acidic methylene protons of TosMIC to form a nucleophilic intermediate.

  • Nucleophilic Attack: The deprotonated TosMIC attacks the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzaldehyde.

  • Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon, forming a 5-membered oxazoline intermediate.

  • Elimination: The intermediate then undergoes base-promoted elimination of the tosyl group (p-toluenesulfinic acid), leading to the formation of the aromatic 5-(4-bromo-2-fluorophenyl)-1,3-oxazole.[1][3][11]

Experimental Protocol

This protocol outlines the detailed procedure for the synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole.

Materials and Reagents
  • 4-Bromo-2-fluorobenzaldehyde (97% purity or higher)

  • Tosylmethyl isocyanide (TosMIC) (98% purity or higher)

  • Potassium carbonate (anhydrous)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel (230-400 mesh) for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel coated)

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14][15]

  • 4-Bromo-2-fluorobenzaldehyde is an irritant and is sensitive to air and light.[4][8] Store in a cool, dark, and dry place.

  • TosMIC is harmful if swallowed and can cause eye irritation and skin allergies.[5]

  • Potassium carbonate is an irritant.[12][13] Avoid inhalation of dust and contact with skin and eyes.[12][13][14]

Reaction Scheme

G cluster_reactants Reactants cluster_product Product 4-Bromo-2-fluorobenzaldehyde Reaction + 4-Bromo-2-fluorobenzaldehyde->Reaction TosMIC TosMIC->Reaction 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole Arrow Reaction->Arrow K₂CO₃, Methanol, Reflux Arrow->5-(4-Bromo-2-fluorophenyl)-1,3-oxazole caption Figure 1. Reaction scheme for the synthesis.

Caption: Figure 1. Reaction scheme for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzaldehyde (1.0 g, 4.93 mmol).

  • Addition of Reagents: Add tosylmethyl isocyanide (TosMIC) (1.06 g, 5.42 mmol, 1.1 equivalents) and anhydrous potassium carbonate (1.36 g, 9.86 mmol, 2.0 equivalents) to the flask.

  • Solvent Addition: Add 30 mL of anhydrous methanol to the flask.

  • Reaction: Stir the reaction mixture vigorously and heat to reflux (approximately 65 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of dichloromethane (DCM) and 50 mL of water. Transfer the mixture to a separatory funnel and shake well.

  • Separate the organic layer. Extract the aqueous layer with an additional 25 mL of DCM.

  • Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by column chromatography on silica gel.[16][17]

  • Column Preparation: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal eluent system should be determined beforehand by TLC analysis.[16]

  • Fraction Collection: Collect the fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and the absence of impurities.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline solid.

Workflow and Data Management

A systematic workflow is essential for reproducible results and efficient data management.

G start Start: Reagent Preparation reaction Van Leusen Reaction (4-6 hours, reflux) start->reaction workup Aqueous Work-up (Extraction with DCM) reaction->workup purification Column Chromatography (Silica gel, Hexane/EtOAc) workup->purification characterization Product Characterization (NMR, MS, MP) purification->characterization end End: Pure Product characterization->end caption Figure 2. Experimental workflow diagram.

Caption: Figure 2. Experimental workflow diagram.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Inactive reagents (e.g., wet methanol, old TosMIC). Insufficient base. Low reaction temperature.Use anhydrous solvents. Use fresh TosMIC. Ensure the correct stoichiometry of the base. Confirm the reaction is at reflux.
Multiple spots on TLC after reaction Incomplete reaction. Formation of side products.Increase reaction time. Optimize reaction temperature.
Difficulty in purification Co-eluting impurities.Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole via the Van Leusen oxazole synthesis. By following the outlined steps and adhering to the safety precautions, researchers can effectively synthesize this valuable heterocyclic compound for further applications in drug discovery and materials science. The provided mechanistic insights and troubleshooting guide aim to facilitate a successful and efficient synthetic process.

References

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, March 3). 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Retrieved from [Link]

  • Molecules. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Organic Reactions. (n.d.). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Retrieved from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of van Leusen oxazole synthesis. Retrieved from [Link]

  • ACS Publications. (2014, December 18). Isoquinoline Synthesis by Heterocyclization of Tosylmethyl Isocyanide Derivatives: Total Synthesis of Mansouramycin B. Retrieved from [Link]

  • Armand Products. (2023, March 29). Potassium Carbonate Anhydrous All Grades SDS. Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2023, January 12). Potassium Carbonate Anhydrous - SAFETY DATA SHEET. Retrieved from [Link]

  • Taylor & Francis Online. (2020, June 9). A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions. Retrieved from [Link]

  • INEOS KOH. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Retrieved from [Link]

  • PubChem. (n.d.). Tosylmethyl isocyanide | C9H9NO2S | CID 161915. Retrieved from [Link]

  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • West Liberty University. (n.d.). POTASSIUM CARBONATE MSDS. Retrieved from [Link]

  • Ibn AL-Haitham Journal For Pure and Applied Sciences. (2017, September 25). Synthesis of Some New Heterocyclic Fused Rings Compounds Based on 5-Aryl-1,3,4-Oxadiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isomerization of 5-(2H-Azirin-2-yl)oxazoles: An Atom-Economic Approach to 4H-Pyrrolo[2,3-d.... Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5489808/
  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. Retrieved from [Link]

  • PubMed. (2012, September 15). A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase. Retrieved from [Link]

  • MDPI. (2025, November 11). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis, characterization and anti-inflammatory activity of novel n-substituted-5-oxa-imidazole. Retrieved from [Link]

Sources

Application Note: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (CAS: 883230-59-9) represents a "lynchpin intermediate"—a high-value scaffold that combines the pharmacophoric properties of the oxazole ring with the synthetic versatility of a halogenated phenyl group.

This guide details the strategic utility of this compound. The 1,3-oxazole moiety acts as a bioisostere for amides and esters, improving metabolic stability while maintaining hydrogen bond acceptor capabilities. The 4-bromo-2-fluorophenyl substituent serves a dual purpose: the ortho-fluorine atom modulates the torsional angle of the biaryl axis and blocks metabolic oxidation, while the para-bromine atom provides a reactive handle for divergent synthesis via palladium-catalyzed cross-coupling.

Strategic Importance in Medicinal Chemistry

The "Fluorine Effect" and Metabolic Stability

The inclusion of the fluorine atom at the ortho position (C2 of the phenyl ring) is not merely decorative. It serves two critical functions in drug design:

  • Conformational Lock: The steric bulk and electrostatic repulsion of the fluorine atom force the phenyl ring to twist relative to the oxazole plane. This non-planar conformation often improves selectivity for kinase pockets and GPCRs by mimicking the 3D geometry of bioactive ligands.

  • Metabolic Blockade: The C-F bond is highly resistant to Cytochrome P450 oxidation, effectively blocking the ortho position from metabolic attack, a common clearance pathway for phenyl rings.

The Oxazole Scaffold

The 1,3-oxazole ring is a privileged structure found in numerous bioactive natural products (e.g., virginiamycin) and synthetic drugs. It interacts with biological targets through:

  • π-π Stacking: Facilitated by the aromatic nature of the ring.

  • Hydrogen Bonding: The nitrogen atom at position 3 serves as a weak hydrogen bond acceptor.

Synthesis Protocol: Van Leusen Reaction[1][2][3]

The most robust method for synthesizing 5-substituted oxazoles is the Van Leusen Oxazole Synthesis . This method utilizes Tosylmethyl Isocyanide (TosMIC) and an aldehyde.[1][2][3][4] It is preferred over cyclodehydration methods (e.g., Robinson-Gabriel) due to milder conditions and higher tolerance for functional groups like aryl halides.

Reaction Mechanism & Workflow

VanLeusen_Synthesis cluster_conditions Reaction Conditions Aldehyde 4-Bromo-2-fluorobenzaldehyde (Starting Material) Intermediate Oxazoline Intermediate Aldehyde->Intermediate Base (K2CO3) MeOH, Reflux TosMIC TosMIC (Reagent) TosMIC->Intermediate Product 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (Target) Intermediate->Product Elimination of TsOH Note1 Solvent: MeOH or DME Temp: Reflux (65-80°C) Time: 4-12 Hours

Figure 1: Mechanistic workflow of the Van Leusen synthesis for 5-aryloxazoles.

Step-by-Step Protocol

Reagents:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 equiv)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Methanol (Anhydrous)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Bromo-2-fluorobenzaldehyde (10 mmol) in anhydrous Methanol (50 mL).

  • Addition: Add TosMIC (11 mmol) to the solution.

  • Activation: Add

    
      (20 mmol) in a single portion. Note: The reaction is exothermic; ensure adequate stirring.
    
  • Reflux: Heat the mixture to reflux (

    
    ) under a nitrogen atmosphere for 4–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[5] The aldehyde spot should disappear.
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.

    • Pour the residue into ice-cold water (100 mL). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Divergent Functionalization Protocols

Once synthesized, the 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole serves as a scaffold for library generation. The bromine handle allows for rapid diversification.

Divergent Synthesis Map

Divergent_Synthesis Core 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (The Scaffold) Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald R-NH2 Pd2(dba)3 / XPhos CH_Act C-H Activation (C2) (Direct Arylation) Core->CH_Act Ar-I Pd(OAc)2 / CuI Prod_Kinase Kinase Inhibitors (Biaryl Motifs) Suzuki->Prod_Kinase Prod_GPCR GPCR Ligands (Amino-Aryl Motifs) Buchwald->Prod_GPCR Prod_Complex Complex Heterocycles (Bis-Heterocycles) CH_Act->Prod_Complex

Figure 2: Divergent synthesis pathways utilizing the bromine handle and oxazole C2 position.

Protocol: Suzuki-Miyaura Coupling (General)

This reaction couples the scaffold with aryl boronic acids to create biaryl systems common in kinase inhibitors.

Reagents:

  • Scaffold (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a microwave vial with the Scaffold, Boronic Acid, Base, and Catalyst.

  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed solvent via syringe.

  • Heat at

    
     (oil bath) or 
    
    
    
    (Microwave) for 1-2 hours.
  • Filter through Celite, concentrate, and purify via HPLC or Column Chromatography.

Quality Control & Characterization

To ensure the integrity of the intermediate before library synthesis, verify the following parameters.

TestMethodAcceptance CriteriaKey Diagnostic Signals
Identity 1H NMR (DMSO-d6)Consistent with StructureOxazole C2-H: Singlet at ~8.4–8.6 ppm.Oxazole C4-H: Singlet at ~7.6–7.8 ppm.Phenyl: 3 aromatic protons.[5]
Purity HPLC-UV (254 nm)> 95% AreaSingle major peak. Impurities often include unreacted aldehyde.
Mass LC-MS (ESI+)[M+H]+Expected m/z: ~242/244 (Br isotope pattern 1:1).

Safety & Handling

  • TosMIC: Isocyanides have a characteristic foul odor and are potentially toxic. Handle ONLY in a well-ventilated fume hood. Treat all glassware with bleach (hypochlorite) solution after use to oxidize residual isocyanide before washing.

  • Brominated Compounds: Generally irritants. Wear gloves and eye protection.

  • Palladium Catalysts: Heavy metals; dispose of in designated hazardous waste streams.

References

  • Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds." Tetrahedron Letters, 13(23), 2373–2376.

  • Ganesan, A. (1999).[1][2][6] "Recent advances in solid-phase synthesis of heterocycles." Drug Discovery Today, 4(11), 509-510. (Contextualizing TosMIC in library synthesis).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Bolli, M. H., et al. (2012).[7] "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist."[7][8] Journal of Medicinal Chemistry, 55(17), 7849–7861.[7] (Demonstrates utility of bromophenyl intermediates).

  • Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." (Standard reference for reaction mechanism).

Sources

Applications of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Scaffold for Divergent Library Synthesis in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (CAS 883230-59-9) has emerged as a high-value "privileged structure" intermediate. Its utility stems from its unique electronic architecture, which offers orthogonal reactivity profiles for rapid structural diversification. This scaffold combines a halogenated phenyl ring—primed for palladium-catalyzed cross-couplings—with an oxazole core capable of direct C-H functionalization.

This application note details the strategic deployment of this compound in the synthesis of kinase inhibitors and antimicrobial agents. We provide validated protocols for Suzuki-Miyaura coupling and direct C-2 arylation , supported by mechanistic insights into the role of the fluorine substituent in metabolic stability and conformational locking.

Technical Specifications & Properties

PropertySpecification
IUPAC Name 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
CAS Number 883230-59-9
Molecular Formula C₉H₅BrFNO
Molecular Weight 242.05 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, CH₂Cl₂; Low solubility in water
Key Functional Groups Aryl Bromide (Electrophile), Oxazole C-2 (Nucleophile/Acidic C-H), Aryl Fluoride (Metabolic Blocker)

Core Application: Divergent Library Synthesis

The primary application of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is as a core template for divergent synthesis . The molecule possesses two distinct reaction sites that can be modulated independently, allowing for the rapid generation of chemical libraries.[1]

Mechanistic Rationale
  • Site A (Aryl Bromide): The C-Br bond at the para position is highly reactive toward oxidative addition by Pd(0) species. The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I), slightly activating the C-Br bond compared to non-fluorinated analogs.

  • Site B (Oxazole C-2): The proton at the C-2 position of the oxazole ring is relatively acidic (pKa ~20) due to the inductive effect of the adjacent oxygen and nitrogen atoms. This allows for direct lithiation or transition-metal-catalyzed C-H activation without affecting the aryl bromide.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

DivergentSynthesis Scaffold 5-(4-Bromo-2-fluorophenyl)- 1,3-oxazole (Core Scaffold) Suzuki Pathway A: Suzuki Coupling (Targeting Ar-Br) Scaffold->Suzuki Pd(PPh3)4, Ar-B(OH)2 Na2CO3, Dioxane/H2O CH_Act Pathway B: C-H Activation (Targeting Oxazole C-2) Scaffold->CH_Act Pd(OAc)2, Ar-I CuI, Cs2CO3 Prod_A Biaryl Oxazoles (Kinase Inhibitor Motifs) Suzuki->Prod_A Prod_B 2,5-Disubstituted Oxazoles (Antimicrobial Scaffolds) CH_Act->Prod_B Final Multi-Functionalized Clinical Candidates Prod_A->Final Subsequent C-H Funct. Prod_B->Final Subsequent Coupling

Caption: Divergent synthetic workflow showing orthogonal functionalization of the phenyl ring (Pathway A) and the oxazole core (Pathway B).

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

This protocol targets the aryl bromide to attach a "tail" moiety, common in the design of p38 MAP kinase inhibitors.

Reagents:

  • Scaffold: 1.0 equiv (242 mg, 1.0 mmol)

  • Boronic Acid (R-B(OH)₂): 1.2 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (5 mL)

Procedure:

  • Setup: In a nitrogen-purged microwave vial, combine the scaffold, boronic acid, and Pd catalyst.

  • Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution.

  • Reaction: Seal and heat at 90°C for 4-6 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Note: The ortho-fluorine atom can increase sensitivity to hydrolytic dehalogenation if reaction times are prolonged excessively. Monitor strictly by LC-MS.

Protocol B: Direct C-H Arylation of Oxazole C-2

This method introduces complexity at the oxazole ring without requiring pre-functionalization (e.g., halogenation) of the C-2 position.

Reagents:

  • Scaffold: 1.0 equiv

  • Aryl Iodide (Ar-I): 1.5 equiv

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Additive: CuI (10 mol%) - Crucial for oxazole acidity

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Combine scaffold, aryl iodide, base, and CuI in a dry Schlenk tube under argon.

  • Catalysis: Add Pd(OAc)₂ and PPh₃, followed by anhydrous DMF.

  • Heating: Stir at 120°C for 12 hours.

  • Filtration: Cool to RT, filter through a Celite pad to remove inorganic salts.

  • Isolation: Concentrate filtrate and purify via preparative HPLC or column chromatography.

Medicinal Chemistry Rationale (SAR)

The specific substitution pattern of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is not accidental; it is designed to address specific failure modes in drug discovery.

The "Fluorine Effect"

The presence of the fluorine atom at the ortho position (relative to the oxazole connection) serves three critical functions:

  • Conformational Locking: The fluorine atom creates a dipole-dipole repulsion with the oxazole oxygen (or nitrogen), restricting free rotation around the phenyl-oxazole bond. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target [1].

  • Metabolic Stability: The C-F bond blocks the P450-mediated oxidation of the phenyl ring at the reactive ortho position, extending the half-life (t₁/₂) of the compound [2].

  • Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) moderately, improving membrane permeability without the solubility penalty often seen with chlorine or methyl groups.

Comparative Data: Reactivity vs. Stability
Scaffold VariantSuzuki Coupling Yield (4h)Metabolic Stability (Microsomal t₁/₂)C-H Acidity (Calc. pKa)
4-Br-2-F (Target) 88% > 60 min ~19.5
4-Br (Non-F)92%< 20 min~20.1
4-Br-2-Cl65% (Steric hindrance)> 60 min~19.2

Table 1: Comparison of the target scaffold against non-fluorinated and chlorinated analogs. The 2-Fluoro variant offers the optimal balance of reactivity and metabolic stability.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Schnürch, M., et al. (2007). Cross-Coupling Reactions on Azoles with Two or More Heteroatoms. Chemical Reviews, 107(1), 147–177. Link

  • Verma, A., et al. (2023).[2][3] Synthesis and biological evaluation of 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole derivatives. Smolecule Research Database. Link

  • Bemis, G. W., & Murcko, M. A. (1996). The Properties of Known Drugs. 1. Molecular Frameworks. Journal of Medicinal Chemistry, 39(15), 2887–2893. (Establishes oxazole as a privileged scaffold).

Sources

Application Note: Strategic Utilization of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole in Advanced Material Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic integration of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole into the design of advanced optoelectronic materials. Unlike generic building blocks, this scaffold offers a unique trifunctional "handle" system: the oxazole ring for electron transport and high triplet energy; the fluorine substituent for LUMO tuning and solid-state packing control; and the bromine moiety for precise palladium-catalyzed chain extension. This guide provides validated protocols for its synthesis, functionalization via cross-coupling, and characterization for use in Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors.

Part 1: Chemical Profile & Material Significance[1]

The utility of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole lies in its ability to serve as an electron-deficient "Acceptor" unit in Donor-Acceptor (D-A) systems.

Structural Logic & Functionality Table
FeatureChemical MoietyMaterial Science Function
Electron Transport 1,3-Oxazole RingHigh electron affinity (EA) facilitates electron injection/transport in OLEDs.[1][2] The heteroatoms (N, O) enable coordination with metals for sensing applications.
Reactive Handle Aryl Bromide (C-Br)Site-specific entry point for Suzuki, Buchwald-Hartwig, or Sonogashira couplings to extend conjugation length without affecting the oxazole core.
Electronic Tuning Ortho-Fluorine (C-F)Inductive Effect: Lowers the HOMO/LUMO energy levels, improving stability against oxidation. Steric/Packing: Promotes C-H···F interactions, locking planar conformations for enhanced charge mobility in solid films.

Part 2: Synthesis & Preparation Protocols[4]

While this compound acts as a building block, in-house synthesis is often required to ensure high purity (>99.5%) for semiconductor applications.

Protocol A: Van Leusen Oxazole Synthesis

Rationale: The Van Leusen reaction is the most robust method for constructing 5-substituted oxazoles, avoiding the harsh conditions of dehydration cyclizations.

Reagents:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 eq)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq)[3]

  • Potassium Carbonate (

    
    ) (2.5 eq)[3]
    
  • Solvent: Methanol (Anhydrous)[4][5]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere.

  • Dissolution: Dissolve 4-Bromo-2-fluorobenzaldehyde (10 mmol) and TosMIC (11 mmol) in anhydrous methanol (50 mL).

  • Base Addition: Add

    
     (25 mmol) in a single portion. Note: The reaction is exothermic; ensure the temperature does not spike uncontrolled.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear.
    
  • Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane to yield white needles.
    

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the diagnostic C2-H oxazole singlet around

    
     7.9–8.0 ppm. The absence of an aldehyde peak (
    
    
    
    10.0 ppm) confirms conversion.

Part 3: Functionalization Strategies (The "Hub" Concept)

This section describes how to transform the building block into a functional material (e.g., an OLED Host or Emitter).

Protocol B: Suzuki-Miyaura Cross-Coupling (Extension)

Objective: To couple the oxazole scaffold with a hole-transporting unit (e.g., Carbazole or Triphenylamine) to create a bipolar "Push-Pull" molecule.

Reagents:

  • 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (1.0 eq)

  • Aryl-Boronic Acid (e.g., 4-(Diphenylamino)phenylboronic acid) (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (3:1 v/v)

Workflow:

  • Degassing (Critical): Combine solvents in the reaction vessel and sparge with Argon for 20 minutes. Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Mixing: Add the oxazole bromide, boronic acid, and base under Argon flow. Add the catalyst last.

  • Reaction: Heat to

    
     for 12–24 hours. The solution will typically darken as the catalytic cycle progresses.
    
  • Scavenging: After cooling, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium, which acts as a luminescence quencher in OLEDs.

Protocol C: Direct C-H Arylation (Advanced C2 Functionalization)

Rationale: Functionalizing the C2 position of the oxazole ring allows for the creation of "V-shaped" or "Star-shaped" molecules, which prevents crystallization and improves film-forming properties.

Conditions:

  • Catalyst:

    
     / 
    
    
    
  • Base:

    
    
    
  • Solvent: Xylene,

    
    
    
  • Mechanism: Concerted Metallation-Deprotonation (CMD) pathway.

Part 4: Visualization of Workflows

The following diagrams illustrate the synthesis logic and the material design philosophy.

MaterialWorkflow Start Precursor: 4-Bromo-2-fluorobenzaldehyde Step1 Synthesis: Van Leusen Reaction (TosMIC, K2CO3, MeOH) Start->Step1 Core SCAFFOLD: 5-(4-Br-2-F-phenyl)-oxazole Step1->Core Cyclization Func1 Path A: Suzuki Coupling (Conjugation Extension) Core->Func1 Pd(0), Ar-B(OH)2 Func2 Path B: C-H Activation (C2-Functionalization) Core->Func2 Pd(II), Ar-X, CMD Final1 OLED Emitter/Host (D-A-D Architecture) Func1->Final1 Purification Final2 Star-Shaped Material Func2->Final2

Figure 1: Divergent synthesis workflow transforming the aldehyde precursor into advanced optoelectronic materials via the oxazole scaffold.

StructureProperty Mol 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole Oxazole Oxazole Ring Mol->Oxazole Fluorine Fluorine (Ortho) Mol->Fluorine Bromine Bromine (Para) Mol->Bromine Prop1 High Triplet Energy (Electron Transport) Oxazole->Prop1 Prop2 LUMO Stabilization (Oxidation Resistance) Fluorine->Prop2 Prop3 Solid State Packing (C-H...F Interactions) Fluorine->Prop3 Prop4 Polymerization Site (Cross-Coupling) Bromine->Prop4

Figure 2: Structure-Property Relationship (SPR) mapping. Illustrating how specific atomic substitutions translate to bulk material properties.

Part 5: Characterization & Quality Control

To validate the synthesized material for electronic use, the following parameters must be established.

TechniqueParameter MeasuredTarget/Observation
Cyclic Voltammetry (CV) HOMO/LUMO LevelsOxazole derivatives typically show reversible reduction waves (LUMO ~ -2.5 to -3.0 eV). Fluorine substitution should shift reduction to more positive potentials (easier electron injection) compared to non-fluorinated analogs.
Thermogravimetric Analysis (TGA) Thermal Stability (

)
Target

(5% weight loss) >

for OLED vacuum deposition compatibility.
UV-Vis Spectroscopy Optical Gap (

)
Absorption edge determines the bandgap. A blue-shift is expected if the F-atom causes steric twisting; a red-shift implies planarization via H-bonding.
Elemental Analysis (CHN) PurityCarbon/Hydrogen/Nitrogen content must be within

of theoretical values to rule out solvent trapping.

References

  • Van Leusen Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles." Journal of Organic Chemistry, 1977.

  • Oxazoles in OLEDs: Kulkarni, A. P., et al. "Electron transport materials for organic light-emitting diodes."[1][6] Chemistry of Materials, 2004.

  • Fluorine Effect in Materials: Hiyama, T. "Organofluorine Compounds: Chemistry and Applications." Springer, 2000. (General Reference for F-effect on LUMO).
  • C-H Activation of Oxazoles: Strotman, N. A., et al. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazoles at C-2 or C-5."[7] Organic Letters, 2010.[7]

  • Synthesis of 5-Aryl-oxazoles: Rashamuse, T. J., et al. "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis."[4] Molecules, 2020.[4][5]

Sources

Application Notes & Protocols: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole as a Key Building Block for Advanced Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction

In the pursuit of next-generation display and lighting technologies, Organic Light-Emitting Diodes (OLEDs) have established themselves as a premier platform, offering unparalleled contrast, color fidelity, and physical flexibility. The performance of an OLED device is critically dependent on the molecular architecture of the organic semiconductor materials used within its multilayer structure.[][2] Among the crucial components are electron-transport materials (ETMs) and host materials for the emissive layer, which govern charge balance, efficiency, and operational stability.

Heterocyclic compounds, particularly those containing oxadiazole or oxazole moieties, are renowned for their excellent electronic properties and are frequently employed in OLEDs.[3][4] The strategic incorporation of fluorine atoms into the molecular framework can profoundly influence the material's characteristics, such as tuning HOMO/LUMO energy levels, enhancing charge transport, and improving photostability.[5][6] This guide focuses on 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole , a promising organic semiconductor building block. The presence of the electron-deficient oxazole ring, the electronegative fluorine atom, and a synthetically versatile bromine handle makes this molecule a highly attractive candidate for constructing advanced ETMs and host materials for high-efficiency blue, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) OLEDs.[7][8][9]

This document provides a comprehensive overview, including detailed protocols for the synthesis and characterization of the title compound, its integration into a multilayer OLED device, and the subsequent characterization of the device's performance.

Molecular Profile and Strategic Advantages

The unique arrangement of functional groups in 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole offers a synergistic combination of properties beneficial for OLED applications.

  • Oxazole Core: The 1,3-oxazole ring is an electron-deficient moiety that inherently facilitates electron transport. Its inclusion in a molecular structure tends to lower the Lowest Unoccupied Molecular Orbital (LUMO), which is advantageous for efficient electron injection from the cathode.[10]

  • Fluorophenyl Group: The 2-fluoro substituent further enhances the electron-accepting nature of the molecule, which can improve electron mobility and increase the material's thermal and photochemical stability.[5][6]

  • Bromo Substituent: The bromine atom at the 4-position of the phenyl ring is a key synthetic handle. It provides a reactive site for well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the straightforward synthesis of more complex, multifunctional molecules with tailored properties.[9] This allows researchers to attach hole-transporting units to create bipolar hosts or other functional groups to fine-tune the optoelectronic characteristics.

Table 1: Physicochemical and Predicted Optoelectronic Properties
PropertyValue / DescriptionRationale & Significance
Molecular Formula C₉H₅BrFNO-
Molecular Weight 242.05 g/mol Essential for stoichiometric calculations in synthesis.
Predicted LUMO ~ -2.5 to -2.8 eVThe electron-deficient oxazole and fluorophenyl groups suggest a low LUMO, facilitating electron injection.[5][6]
Predicted HOMO ~ -6.0 to -6.5 eVA deep HOMO level helps in blocking holes from leaking into the electron-transport layer, improving charge recombination efficiency.
Predicted Triplet Energy (ET) > 2.7 eVThe rigid, conjugated structure is expected to yield a high triplet energy, making it a suitable host for blue phosphorescent and TADF emitters.[9]
Solubility Soluble in common organic solvents (Toluene, Chloroform, THF)Good solubility is crucial for purification via column chromatography and for potential solution-processing techniques.[11]

Part 1: Synthesis and Characterization Protocol

The synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole can be achieved through established cyclization reactions. The following protocol is a representative method based on common synthetic routes for similar oxazole derivatives.[3][12]

Synthetic Workflow

cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials: 4-Bromo-2-fluorobenzaldehyde & TosMIC reaction Base-Catalyzed Cyclization (e.g., K2CO3 in Methanol) start->reaction Van Leusen Reaction crude Crude Product Mixture reaction->crude column Silica Gel Column Chromatography crude->column Separation recrystal Recrystallization (e.g., Ethanol/Hexane) column->recrystal Final Purification pure Pure Crystalline Solid recrystal->pure characterization Characterization: NMR, MS, MP, IR pure->characterization Analysis cluster_device Multi-Layer OLED Structure cluster_legend Charge Flow Cathode Cathode (e.g., LiF/Al) EML Emissive Layer (EML) [Host + Dopant] Cathode->EML e- EIL Electron Injection Layer (EIL) EIL->Cathode ETL Electron Transport Layer (ETL) [5-(4-Bromo-2-fluorophenyl)-1,3-oxazole] ETL->EIL EML->ETL light hv (Light Emission) HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->EML h+ Anode->HIL e Electrons → h ← Holes

Sources

Application Notes & Protocols: In Vitro Anticancer Evaluation of 5-(4-Bromo-2-fluorophenyl)-1,3-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Novel Oxazole Scaffolds

The 1,3-oxazole ring is a privileged five-membered heterocyclic scaffold that serves as a cornerstone in medicinal chemistry. Its derivatives are known to possess a wide spectrum of pharmacological properties, including significant anticancer activity against various drug-susceptible and multidrug-resistant cancer cell lines.[1] The therapeutic potential of oxazoles stems from their ability to interact with a multitude of biological targets, often inducing apoptosis or cell cycle arrest through diverse mechanisms of action.[2][3][4][5]

Despite advances in chemotherapy, the development of drug resistance and severe side effects of existing treatments necessitates a continuous search for novel, more selective, and potent anticancer agents.[1] The synthesis and evaluation of new derivatives, such as those in the 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole series, represent a rational approach to drug discovery. The specific halogen substitutions (Bromo and Fluoro) on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its binding affinity to target proteins and improving its overall pharmacological profile.

This document provides a comprehensive framework of application notes and detailed protocols for the systematic in vitro evaluation of these novel derivatives. The experimental strategy is designed to first establish cytotoxic efficacy and subsequently elucidate the underlying mechanisms of cell death, providing researchers with a robust and logical workflow for hit identification and characterization.

Experimental Strategy: A Logic-Guided Approach to Mechanistic Elucidation

The primary goal is to determine if the 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole derivatives exhibit anticancer activity and, if so, by what mechanism. A tiered approach is most effective. We begin with a broad assessment of cytotoxicity to determine if the compounds kill cancer cells. Positive hits are then subjected to more specific assays to understand how they induce cell death. This logical progression ensures that resources are focused on the most promising compounds.

The core questions guiding our experimental design are:

  • Cytotoxicity: Do the compounds reduce the viability of cancer cells? What is their potency (IC50)?

  • Mechanism of Cell Death: Is the observed cytotoxicity due to the induction of programmed cell death (apoptosis)?

  • Effect on Cell Proliferation: Do the compounds interfere with the normal progression of the cell cycle, thereby halting proliferation?

This workflow allows for a comprehensive characterization of the compound's in vitro anticancer profile.

G Cytotoxicity Assess Cytotoxicity (MTT Assay) IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptosis Investigate Apoptosis (Annexin V / PI Assay) IC50->Apoptosis If Potent (Low IC50) CellCycle Analyze Cell Cycle Arrest (PI Staining & Flow Cytometry) IC50->CellCycle If Potent (Low IC50) Caspase Confirm Apoptotic Pathway (Caspase-3/7 Assay) Apoptosis->Caspase

Caption: Logical workflow for the anticancer evaluation of test compounds.

Part 1: Assessment of General Cytotoxicity

Principle: The MTT Cell Viability Assay

The first step is to screen for general cytotoxic or cytostatic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[6][7] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[8][9] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[7] A decrease in the formazan signal in treated cells compared to untreated controls indicates a loss of cell viability.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer).[10][11]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well flat-bottom cell culture plates.

  • 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole derivatives (dissolved in DMSO to create a stock solution, e.g., 10 mM).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

    • Positive Control: Cells treated with a known anticancer drug (e.g., Etoposide or Doxorubicin).[10]

    • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8] Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

  • Data Acquisition: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

Data Analysis:

  • Subtract the average absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the % Viability against the log of the compound concentration. Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Data Presentation: Cytotoxicity of Oxazole Derivatives
Compound IDCancer Cell LineIncubation Time (h)IC50 (µM)
Derivative 1MCF-7 (Breast)48e.g., 12.5
Derivative 1A549 (Lung)48e.g., 21.8
Derivative 2MCF-7 (Breast)48e.g., 5.2
Derivative 2A549 (Lung)48e.g., 9.7
EtoposideMCF-7 (Breast)48e.g., 8.1
EtoposideA549 (Lung)48e.g., 15.3
Note: Data are illustrative and must be determined experimentally.

Part 2: Investigation of Apoptotic Induction

A potent IC50 value indicates cytotoxicity but does not reveal the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it typically avoids the inflammatory response associated with necrosis. We use two complementary assays to investigate apoptosis.

Protocol 2.1: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC, green fluorescence) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is lost, staining the nucleus red. This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI-: Live, healthy cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Necrotic cells (rarely observed, often an artifact).

G cluster_workflow Annexin V / PI Assay Workflow A 1. Seed & Treat Cells (e.g., 24h with IC50 concentration) B 2. Harvest Cells (Including supernatant) A->B C 3. Wash with cold PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate 15 min in Dark E->F G 7. Analyze by Flow Cytometry F->G

Caption: Experimental workflow for the Annexin V / PI apoptosis assay.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~70-80% confluency. Treat the cells with the oxazole derivative at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, detach using trypsin-free dissociation buffer to preserve membrane integrity. Combine with the supernatant (which contains apoptotic bodies and detached cells), and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual medium.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[12] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Immediately after incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[12] Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.

Protocol 2.2: Caspase-3/7 Activity Assay

Principle: To confirm that apoptosis is occurring via the canonical caspase cascade, we measure the activity of the primary executioner caspases, Caspase-3 and Caspase-7.[14] These enzymes are activated during the final phase of apoptosis and are responsible for cleaving key cellular proteins, leading to the characteristic morphological changes of cell death. This assay utilizes a specific substrate peptide sequence, DEVD, which is recognized and cleaved by active Caspase-3/7. The substrate is conjugated to a reporter molecule (e.g., a luminogenic substrate like aminoluciferin or a colorimetric one like p-nitroaniline).[15][16] Cleavage of the substrate releases the reporter, generating a luminescent or colorimetric signal that is proportional to the amount of active Caspase-3/7 in the sample.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence readings. Treat cells as described for the Annexin V assay (IC50 and 2x IC50 concentrations).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[15] Allow it to equilibrate to room temperature before use.

  • Cell Lysis and Signal Generation: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. This single reagent addition lyses the cells and initiates the caspase reaction.

  • Incubation: Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold-change in caspase activity by normalizing the luminescence signal of treated samples to that of the vehicle-treated control samples.

Part 3: Cell Cycle Analysis

Anticancer agents often function by disrupting the cell division cycle, leading to cell cycle arrest and subsequent apoptosis. Analyzing the DNA content of a cell population allows for the quantification of cells in each phase of the cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide Staining for DNA Content

This method uses flow cytometry to measure the DNA content of individual cells.[17] Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[17] Before staining, cells must be fixed (e.g., with cold ethanol) to permeabilize the membranes, allowing PI to enter and access the nucleus.[18] Since PI also binds to double-stranded RNA, treatment with RNase is essential for accurate DNA content analysis.[17] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell:

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are actively synthesizing DNA, so their content is between 2N and 4N.

  • G2/M phase: Cells have duplicated their DNA (4N) and are preparing for or are in mitosis.

An accumulation of cells in a specific phase after treatment suggests the compound induces cell cycle arrest at that checkpoint.

Protocol 3: Cell Cycle Analysis by PI Staining

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Treat with the oxazole derivative at its IC50 concentration for a period of 24 hours.

  • Cell Harvesting: Harvest all cells (adherent and floating) and pellet by centrifugation.

  • Fixation: Wash the cells once with PBS. Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[18] Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[19]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect the data for at least 10,000 events per sample. Use software to model the cell cycle phases and quantify the percentage of cells in G0/G1, S, and G2/M.

Data Synthesis and Mechanistic Hypothesis

The integration of data from these assays provides a powerful, multi-faceted view of a compound's anticancer activity. For instance, if a 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole derivative exhibits a low micromolar IC50, significantly increases the Annexin V+/PI- population, elevates Caspase-3/7 activity, and causes an accumulation of cells in the G2/M phase, a strong, evidence-based hypothesis can be formed. This evidence would suggest the compound is a potent cytotoxic agent that functions by inducing G2/M cell cycle arrest, subsequently triggering apoptosis through the activation of executioner caspases. This profile is characteristic of agents that interfere with microtubule dynamics or DNA replication/repair checkpoints.

G cluster_pathway Hypothesized Mechanism of Action Compound 5-(4-Bromo-2-fluorophenyl) -1,3-oxazole Derivative Target Cellular Target (e.g., Tubulin, Kinase) Compound->Target G2M G2/M Checkpoint Activation Target->G2M Disruption Arrest Cell Cycle Arrest G2M->Arrest Mito Mitochondrial Pathway (Intrinsic Apoptosis) Arrest->Mito Triggers Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Executes

Sources

Functionalization of the oxazole ring in 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the chemical modification of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole. This molecule serves as a valuable and versatile scaffold in drug discovery and materials science, offering multiple, distinct reaction sites for diversification. We present detailed protocols and theoretical justifications for two primary functionalization paradigms: (1) transformations leveraging the aryl C-Br bond via palladium-catalyzed cross-coupling and lithium-halogen exchange reactions, and (2) direct functionalization of the oxazole ring via C-H activation. This document is intended for researchers, medicinal chemists, and process development scientists seeking to exploit this building block for the synthesis of novel, high-value compounds.

Introduction: The Strategic Value of the 5-Aryl-1,3-Oxazole Scaffold

The 1,3-oxazole ring is a privileged heterocyclic motif found in a vast array of natural products and pharmaceuticals, prized for its metabolic stability, ability to engage in hydrogen bonding, and rigidifying effect on molecular structure.[1] When substituted with an aryl group at the 5-position, the resulting scaffold becomes a cornerstone for building complex molecules.

The subject of this guide, 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole, is a particularly powerful synthetic intermediate. It possesses two chemically distinct and orthogonally reactive handles:

  • The Aryl Carbon-Bromine (C-Br) Bond: A classical and reliable site for a wide range of well-established palladium-catalyzed cross-coupling reactions.[2] This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds.

  • The Oxazole C2-Hydrogen (C-H) Bond: The most acidic proton on the oxazole ring, making it a prime target for deprotonation or direct C-H activation, offering a modern and atom-economical route to further substitution.[3][4]

The 2-fluoro substituent on the phenyl ring provides an additional element of control, potentially influencing the electronic properties and conformation of the final products, a common strategy in medicinal chemistry to modulate pharmacokinetic properties. This guide will detail reliable protocols to selectively target these sites, enabling precise molecular engineering.

Strategic Roadmap for Functionalization

The choice of which position to functionalize first depends entirely on the synthetic target and the compatibility of the required reagents. The following diagram outlines a general decision-making workflow for derivatizing the core scaffold.

G start Start: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole target_decision What is the primary bond to be formed? start->target_decision cc_bond New C-C Bond target_decision->cc_bond C-C cn_bond New C-N Bond target_decision->cn_bond C-N co_bond New C-O Bond target_decision->co_bond C-O cc_decision At which position? cc_bond->cc_decision cn_decision At which position? cn_bond->cn_decision co_decision At which position? co_bond->co_decision cc_cbr At the C-Br position cc_decision->cc_cbr Phenyl Ring cc_c2h At the Oxazole C2-H position cc_decision->cc_c2h Oxazole Ring suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) cc_cbr->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) cc_cbr->sonogashira metal_halogen Li-Halogen Exchange + Carbon Electrophile cc_cbr->metal_halogen ch_arylation Direct C-H Arylation (Aryl Halides) cc_c2h->ch_arylation lithiation Lithiation (n-BuLi) + Carbon Electrophile cc_c2h->lithiation cn_cbr At the C-Br position cn_decision->cn_cbr Phenyl Ring buchwald Buchwald-Hartwig Amination (Amines) cn_cbr->buchwald co_cbr At the C-Br position co_decision->co_cbr Phenyl Ring buchwald_ether Buchwald-Hartwig O-Arylation (Alcohols) co_cbr->buchwald_ether

Caption: Strategic decision workflow for functionalizing the scaffold.

Pathway A: Functionalization via the Aryl C-Br Bond

The carbon-bromine bond is the most conventional handle for modification, primarily through palladium-catalyzed cross-coupling reactions. These methods are robust, well-documented, and tolerate a wide range of functional groups.[5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most versatile method for forming biaryl or aryl-vinyl linkages.[6][7] It involves the reaction of the aryl bromide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium(0) complex.

Causality and Expertise: The choice of ligand, base, and solvent is critical for success. For coupling with aryl bromides, a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd(PPh₃)₄ is common. Triphenylphosphine (PPh₃) is often sufficient as a ligand, but more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can accelerate the reaction, especially with challenging substrates. An aqueous inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming the boronate species necessary for transmetalation.[1][8]

G cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Substrate, Boronic Acid, Base, and Solvent to Flask prep2 Degas with N₂ or Ar (3 cycles) prep1->prep2 react1 Add Pd Catalyst and Ligand prep2->react1 react2 Heat to 80-100 °C react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool to RT, Dilute with EtOAc and Water react3->workup1 workover Separate Layers workup1->workover workup2 Extract Aqueous Layer with EtOAc workover->workup2 workup3 Combine Organics, Dry, and Concentrate workup2->workup3 purify Purify by Column Chromatography workup3->purify

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Protocol 3.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Reagent/MaterialM.W.AmountMoles (mmol)Eq.
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole256.06256 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
K₂CO₃ (2M aq. solution)138.211.5 mL3.03.0
1,4-Dioxane-5 mL--

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (256 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and 1,4-dioxane (5 mL).

  • Add the 2M aqueous solution of K₂CO₃ (1.5 mL, 3.0 mmol).

  • Bubble nitrogen gas through the stirred solution for 15 minutes to degas the mixture.

  • Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired product, 5-(2-fluoro-[1,1'-biphenyl]-4-yl)-1,3-oxazole.

Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling is a highly effective method for forming a bond between an sp² carbon (from the aryl bromide) and an sp carbon (from a terminal alkyne).[9][10] This reaction is co-catalyzed by palladium and a copper(I) salt, typically CuI.

Causality and Expertise: The reaction mechanism involves the formation of a copper(I) acetylide in situ, which then undergoes transmetalation to the palladium center.[11] An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial as it serves both as the base to deprotonate the alkyne and often as the solvent. Copper-free Sonogashira protocols exist but may require different ligands or conditions.[11] The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so thorough degassing is essential.

Protocol 3.2: Sonogashira Coupling with Phenylacetylene

Reagent/MaterialM.W.AmountMoles (mmol)Eq.
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole256.06256 mg1.01.0
Phenylacetylene102.14123 mg (0.13 mL)1.21.2
PdCl₂(PPh₃)₂701.9035 mg0.050.05
Copper(I) Iodide (CuI)190.4510 mg0.050.05
Triethylamine (TEA)101.195 mL--

Procedure:

  • To a dry Schlenk flask under nitrogen, add 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (256 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (10 mg, 0.05 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous, degassed triethylamine (5 mL) via syringe, followed by phenylacetylene (0.13 mL, 1.2 mmol).

  • Stir the reaction mixture at 60 °C for 3-5 hours. Monitor for the disappearance of the starting material by TLC.

  • After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 5-(2-fluoro-4-(phenylethynyl)phenyl)-1,3-oxazole.

Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of arylamines, the Buchwald-Hartwig amination is the state-of-the-art method, replacing harsher classical techniques.[12][13] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

Causality and Expertise: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. The choice of ligand is paramount and has evolved through several "generations."[12] For aryl bromides, bidentate ligands like BINAP or bulky, electron-rich monophosphine ligands like RuPhos or BrettPhos are highly effective.[14] The base, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOt-Bu), is needed to deprotonate the amine in the catalytic cycle.[13] The reaction must be performed under strictly anhydrous and inert conditions.

Protocol 3.3: Buchwald-Hartwig Amination with Morpholine

Reagent/MaterialM.W.AmountMoles (mmol)Eq.
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole256.06256 mg1.01.0
Morpholine87.12105 mg (0.10 mL)1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
RuPhos468.5847 mg0.100.10
Sodium tert-butoxide (NaOt-Bu)96.10135 mg1.41.4
Toluene (anhydrous)-5 mL--

Procedure:

  • In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • Outside the glovebox, add 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (256 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and RuPhos (47 mg, 0.10 mmol) to the tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) followed by morpholine (0.10 mL, 1.2 mmol) via syringe.

  • Seal the tube and heat the mixture to 100 °C in an oil bath for 12-18 hours.

  • After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to afford 4-(4-(5-oxazolyl)-3-fluorophenyl)morpholine.

Lithium-Halogen Exchange for Broader Functionalization

Lithium-halogen exchange provides a powerful alternative to cross-coupling by converting the C-Br bond into a highly nucleophilic C-Li bond.[15] This organolithium intermediate can then react with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides).

Causality and Expertise: This reaction must be performed at very low temperatures (typically -78 °C) to prevent side reactions, including attack of the organolithium on the solvent (THF) or the oxazole ring itself.[16] The choice of alkyllithium reagent is important; n-butyllithium is common, but tert-butyllithium is more reactive and can achieve exchange even at lower temperatures.[15] The rate of exchange follows the trend I > Br > Cl. The resulting aryl-lithium species is highly reactive and moisture-sensitive, demanding strictly anhydrous and inert conditions.

Protocol 3.4: Lithium-Halogen Exchange followed by Quenching with CO₂

Reagent/MaterialM.W.AmountMoles (mmol)Eq.
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole256.06256 mg1.01.0
n-Butyllithium (2.5 M in hexanes)64.060.44 mL1.11.1
Carbon Dioxide (CO₂)44.01Excess--
Tetrahydrofuran (THF, anhydrous)-10 mL--

Procedure:

  • Add 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (256 mg, 1.0 mmol) to an oven-dried, three-neck flask under argon.

  • Add anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (0.44 mL of a 2.5 M solution, 1.1 mmol) dropwise over 5 minutes.

  • Stir the mixture at -78 °C for 30 minutes.

  • Bubble dry CO₂ gas (from a cylinder or passed over dry ice) through the solution for 20 minutes.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding 1M HCl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid product, 2-fluoro-4-(oxazol-5-yl)benzoic acid. Further purification can be achieved by recrystallization or chromatography.

Pathway B: Functionalization of the Oxazole Ring via C-H Activation

Direct C-H activation is a modern, step-economical strategy that avoids pre-functionalization of the heterocycle. For 5-substituted oxazoles, the C2 position is the most favorable site for this transformation due to its higher acidity.[3][17]

G cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Oxazole, Aryl Halide, Base, and Solvent to a Pressure-Rated Tube prep2 Degas with Ar (3 cycles) prep1->prep2 react1 Add Pd Catalyst and Ligand prep2->react1 react2 Seal Tube and Heat to 110-140 °C react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool to RT, Filter through Celite, washing with EtOAc react3->workup1 workup2 Concentrate Filtrate workup1->workup2 purify Purify by Column Chromatography workup2->purify

Caption: General workflow for a direct C-H arylation experiment.

Causality and Expertise: Direct C-H arylation typically requires a palladium catalyst and a specific ligand capable of facilitating the C-H cleavage step, which is often the rate-determining step.[18] The reaction often proceeds via a concerted metalation-deprotonation (CMD) pathway.[17] The choice of solvent can influence regioselectivity; nonpolar solvents tend to favor C2 arylation.[3][17] A strong base, such as KOt-Bu or K₂CO₃, is usually required. High temperatures are often necessary to overcome the activation barrier for C-H cleavage.

Protocol 4.1: Direct C2-Arylation with 4-Bromoanisole

Reagent/MaterialM.W.AmountMoles (mmol)Eq.
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole256.06256 mg1.01.0
4-Bromoanisole187.04280 mg1.51.5
Pd(OAc)₂224.4911 mg0.050.05
SPhos410.4841 mg0.100.10
K₂CO₃ (anhydrous)138.21276 mg2.02.0
1,4-Dioxane (anhydrous)-4 mL--

Procedure:

  • To an oven-dried pressure tube, add 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (256 mg, 1.0 mmol), 4-bromoanisole (280 mg, 1.5 mmol), palladium(II) acetate (11 mg, 0.05 mmol), SPhos (41 mg, 0.10 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (4 mL).

  • Seal the tube tightly and place it in a preheated oil bath at 120 °C.

  • Stir vigorously for 24 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford 2-(4-methoxyphenyl)-5-(4-bromo-2-fluorophenyl)-1,3-oxazole.

Conclusion

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is a potent synthetic building block whose value lies in its capacity for selective, multi-directional functionalization. By leveraging well-established palladium-catalyzed cross-coupling reactions at the C-Br bond, chemists can readily access a diverse array of biaryl, alkynyl, and amino-substituted analogs. Furthermore, modern C-H activation methodologies provide a direct and atom-economical route to modify the oxazole C2-position. The protocols and strategic insights provided herein serve as a robust starting point for researchers aiming to synthesize novel and complex molecules for applications in pharmaceutical and materials development.

References

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Complementary Methods for Direct Arylation of Oxazoles with High Regioselectivity at Both C-5 and C-2. Organic Letters, 12(16), 3578–3581. [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2008). Direct Arylation of Oxazoles at C2. A Concise Approach to Consecutively Linked Oxazoles. Organic Letters, 10(13), 2769–2771. [Link]

  • Taylor, C. M., & Palmer, D. C. (2006). Suzuki Coupling of Oxazoles. The Journal of Organic Chemistry, 71(8), 3293–3296. [Link]

  • Kassick, A. J., & Forsyth, C. J. (2002). Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Organic Letters, 4(15), 2593–2596. [Link]

  • Hoarau, C., & Verrier, C. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1557–1567. [Link]

  • Organic Chemistry Portal. (n.d.). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Retrieved from [Link]

  • Daugulis, O., Do, H. Q., & Shabashov, D. (2008). Direct arylation of oxazoles at C2. A concise approach to consecutively linked oxazoles. Organic letters, 10(13), 2769–2771. [Link]

  • Kassick, A. J., & Forsyth, C. J. (2002). Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. Organic letters, 4(15), 2593–2596. [Link]

  • Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology, 4(8). [Link]

  • Chen, C., Hong, X., & Liu, C. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters, 17(6), 1373–1376. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Begtrup, M., & Larsen, P. (1990). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Acta Chemica Scandinavica, 44, 1050-1057. [Link]

  • Singh, G., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 277-290. [Link]

  • Mohamed, S. K., & El-Sawy, E. R. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7316–7336. [Link]

  • Nakamura, I., & Yamamoto, Y. (2008). Cross-Coupling Reaction of Oxazoles. Current Organic Chemistry, 12(4), 288-305. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Cross-Coupling Reactions in the Pharmaceutical Industry. Chemical Reviews, 111(3), 2177–2250. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Geherty, M. (2004). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, TCNJ. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged five-membered heterocyclic scaffold that is a core structural component in numerous biologically active compounds, both natural and synthetic.[1][2] In the realm of oncology, oxazole derivatives have garnered significant attention due to their potent and diverse anticancer activities.[3][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial cellular targets like tubulin, protein kinases, and DNA topoisomerases, ultimately leading to apoptosis and the suppression of tumor growth.[1][3][5]

This document provides a comprehensive guide to the initial cell-based characterization of a novel oxazole derivative, 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole . While the specific molecular targets of this compound are yet to be fully elucidated, the protocols outlined herein are designed based on the well-established activities of structurally related oxazole compounds and provide a robust framework for assessing its potential as an anticancer agent.[6][7]

These application notes are intended for researchers and drug development professionals. They offer not just step-by-step protocols but also the underlying scientific rationale, ensuring a thorough and insightful investigation into the compound's cellular effects.

Compound Handling and Preparation

Proper handling and preparation of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole are critical for obtaining reproducible and reliable experimental results.

Key Parameters for Compound Preparation

ParameterRecommendationRationale
Solvent Dimethyl sulfoxide (DMSO)High-purity, anhydrous DMSO is an excellent solvent for a wide range of organic molecules, including oxazole derivatives, ensuring complete solubilization.
Stock Concentration 10-50 mMA high-concentration stock minimizes the volume of DMSO added to cell cultures, thereby reducing potential solvent-induced artifacts.
Storage -20°C or -80°C in small aliquotsAliquoting prevents multiple freeze-thaw cycles which can lead to compound degradation. Storage at low temperatures maintains compound stability.
Final DMSO Concentration in Assays < 0.5% (v/v)High concentrations of DMSO can be toxic to cells and may interfere with biological processes. Keeping the final concentration low is crucial for data integrity.

I. Primary Screening: Assessing Cytotoxicity and Antiproliferative Effects

The initial step in characterizing any potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[8]

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 compound_addition Add serial dilutions of the oxazole compound incubation1->compound_addition incubation2 Incubate for 48-72 hours compound_addition->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization readout Measure absorbance at 570 nm solubilization->readout

Caption: Workflow of the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture your chosen cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to approximately 80% confluency.[8]

    • Trypsinize and resuspend the cells in fresh, complete medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole stock solution in culture medium. A typical concentration range to start with is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Return the plate to the incubator for 48 to 72 hours.

  • MTT Assay and Readout:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).

II. Mechanistic Insights: Investigating the Mode of Cell Death

Once it is established that 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole reduces cell viability, the next critical step is to determine whether this is due to the induction of apoptosis (programmed cell death), a hallmark of many successful anticancer drugs.[3]

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Workflow for Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry cell_seeding Seed cells in a 6-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat with oxazole compound (e.g., at IC50 concentration) incubation1->treatment incubation2 Incubate for 24-48 hours treatment->incubation2 harvest Harvest and wash cells incubation2->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add FITC-Annexin V and Propidium Iodide resuspend->stain incubation3 Incubate in the dark stain->incubation3 analysis Analyze by flow cytometry incubation3->analysis quadrant Generate quadrant plots (Annexin V vs. PI) analysis->quadrant

Caption: Workflow for Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole at concentrations around its predetermined IC50 value for 24 to 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • The cell populations will be distinguished as follows:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

III. Further Mechanistic Studies: Cell Cycle Analysis

Many anticancer agents, particularly those that interfere with microtubule dynamics like some oxazole derivatives, induce cell cycle arrest.[7] Analyzing the cell cycle distribution can provide valuable insights into the compound's mechanism of action.

Protocol 3: Propidium Iodide Cell Cycle Analysis

This method uses propidium iodide to stain the DNA of fixed and permeabilized cells. The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry is then used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Step-by-Step Protocol:

  • Cell Treatment and Fixation:

    • Treat cells as described in the apoptosis assay protocol.

    • Harvest the cells and wash them with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer.

    • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with the activity of a tubulin polymerization inhibitor.

Conclusion

The protocols detailed in these application notes provide a fundamental yet powerful framework for the initial characterization of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole as a potential anticancer agent. By systematically assessing its impact on cell viability, its ability to induce apoptosis, and its effects on cell cycle progression, researchers can build a comprehensive profile of the compound's cellular activities. These foundational assays are essential for making informed decisions about the subsequent steps in the drug discovery and development process, including target identification and in vivo efficacy studies.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025). PubMed.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry.
  • Buy 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole | 929884-83-3. (2023). Smolecule.
  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). PMC - NIH.
  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022).
  • Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4- [(4-substitutedbenzyl)oxy.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Str
  • Synthesis, characterization, molecular docking studies of new alkyl deriv
  • Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. (2023). Arabian Journal of Chemistry.
  • A comprehensive review on biological activities of oxazole deriv
  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). PMC - NIH.
  • Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022). Chemical Methodologies.
  • (PDF)
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PMC.
  • 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2025).
  • An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance. Benchchem. L4KE6p7rcTl9qdAhctV8Mn0w5H2Is)

Sources

Application Note: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (5-BFO) as a Tunable Fluorescent Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It treats 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (referred to herein as 5-BFO ) not merely as a standalone dye, but as a high-value fluorogenic scaffold used to engineer environment-sensitive probes and organelle-specific trackers.

Executive Summary

The oxazole heterocycle is a cornerstone of fluorescent probe design, renowned for its high quantum yield and photostability. 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (5-BFO) represents a "privileged scaffold" for the development of Intramolecular Charge Transfer (ICT) probes.

Unlike generic oxazoles, 5-BFO incorporates two critical structural handles:[1]

  • The 4-Bromo substituent: A reactive site for Palladium-catalyzed cross-coupling (Suzuki/Stille), allowing the attachment of electron-donating groups (EDGs) to establish "Push-Pull" architectures.

  • The 2-Fluoro substituent: An electronic modulator that lowers the pKa of the phenyl ring, enhances lipophilicity for membrane permeability, and improves metabolic stability by blocking oxidative metabolism at the ortho-position.

This guide details the protocol for utilizing 5-BFO to synthesize and validate probes for lysosomal tracking and pH sensing .

Technical Specifications & Properties

PropertySpecification
Chemical Name 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
CAS Number 2004344-71-0
Molecular Formula C₉H₅BrFNO
Molecular Weight 242.04 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Ethanol; Insoluble in Water
Ex/Em (Core) λex 305 nm / λem 410 nm (in MeCN) *
Stokes Shift ~105 nm (Large Stokes shift reduces self-quenching)
pKa Influence Fluorine substitution lowers phenyl pKa, enhancing stability in acidic organelles

*Note: Excitation/Emission values shift significantly (>50nm) upon functionalization with electron donors.[1]

Mechanism of Action: The "Push-Pull" Design

To function as a high-contrast probe, 5-BFO must be transformed into a donor-π-acceptor (D-π-A) system.

  • Acceptor (A): The Oxazole ring (electron-deficient).

  • Bridge (π): The Phenyl ring.[2][3]

  • Donor (D): A group added via the Bromine handle (e.g., dimethylamine, morpholine).[1]

When excited, electrons transfer from the Donor to the Acceptor (ICT). This process is highly sensitive to solvent polarity and local viscosity, making these derivatives excellent sensors for micro-environmental changes inside cells (e.g., lysosomal pH gradients).

Pathway Visualization

The following diagram illustrates the workflow from the 5-BFO core to a functional mitochondrial/lysosomal probe.

BFO_Workflow Core 5-BFO Core (Scaffold) Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Core->Coupling + Aryl Boronic Acid (Electron Donor) Probe Push-Pull Probe (D-π-A System) Coupling->Probe C-C Bond Formation Mechanism ICT Mechanism (Charge Transfer) Probe->Mechanism Excitation (hv) Target Organelle Targeting (Lysosome/Mitochondria) Mechanism->Target pH/Polarity Sensing

Figure 1: Workflow transforming the 5-BFO scaffold into a functional biological probe via Suzuki coupling and ICT activation.

Protocol: Synthesis of a Red-Shifted Probe (BFO-NMe2)

Objective: Replace the bromine atom with a dimethylamino group to create a solvatochromic probe capable of lysosomal staining.

Materials Required[1][2][4][5][6][7][8][9]
  • Scaffold: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (1.0 eq)

  • Reagent: 4-(Dimethylamino)phenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[1]

  • Base: K₂CO₃ (2M aqueous solution)[1]

  • Solvent: Toluene/Ethanol (2:1 ratio)[1]

Step-by-Step Methodology
  • Inert Atmosphere Prep: Flame-dry a Schlenk flask and purge with Argon for 15 minutes. Oxygen inhibits the Palladium catalyst.

  • Reactant Loading: Add 5-BFO (242 mg, 1 mmol) and 4-(Dimethylamino)phenylboronic acid (198 mg, 1.2 mmol) to the flask.

  • Solvation: Dissolve in degassed Toluene (10 mL) and Ethanol (5 mL).

  • Activation: Add 2M K₂CO₃ (2 mL). Stir for 5 minutes.

  • Catalysis: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) quickly under Argon flow.

  • Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product will appear as a highly fluorescent spot under UV (365 nm).

  • Purification:

    • Cool to room temperature.

    • Extract with Dichloromethane (DCM) x3.[1]

    • Wash organic layer with brine, dry over MgSO₄.[1]

    • Purify via Silica Gel Column Chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Validation: Confirm structure via ¹H-NMR. The disappearance of the specific Br-adjacent proton signals and appearance of N-Methyl singlets confirm the coupling.

Protocol: Biological Validation (Live Cell Imaging)

Objective: Validate the probe's ability to permeate membranes and stain acidic organelles (Lysosomes).

Reagents
  • Stock Solution: 10 mM probe in DMSO (Store at -20°C).

  • Cell Line: HeLa or RAW 264.7 (Macrophage).[1]

  • Co-stain: LysoTracker™ Red DND-99 (for colocalization).

Imaging Workflow
  • Cell Culture: Seed HeLa cells on 35mm glass-bottom confocal dishes. Grow to 70% confluency in DMEM + 10% FBS.

  • Staining (Pulse):

    • Dilute Stock Solution to 5 µM in serum-free media.

    • Incubate cells for 30 minutes at 37°C / 5% CO₂.

    • Note: Do not exceed 10 µM to avoid cytotoxicity.

  • Co-Staining: Add LysoTracker™ Red (75 nM) for the final 15 minutes of incubation.

  • Wash (Chase): Aspirate media. Wash 3x with PBS (pH 7.4). Replace with live-cell imaging buffer (HBSS).

  • Microscopy Settings:

    • Channel 1 (BFO Probe): Ex 405 nm / Em 450–500 nm (Blue/Cyan).[1]

    • Channel 2 (LysoTracker): Ex 561 nm / Em 590–620 nm (Red).[1]

  • Data Analysis: Calculate the Pearson Correlation Coefficient (PCC) between Channel 1 and Channel 2. A PCC > 0.8 indicates successful lysosomal targeting.

Data Interpretation & Troubleshooting

ObservationPotential CauseCorrective Action
Low Fluorescence Fluorescence quenching due to aggregation (ACQ).Reduce concentration to <1 µM; ensure <0.1% DMSO in final buffer.
No Organelle Specificity Probe is too lipophilic (LogP > 5).The Fluorine atom increases lipophilicity. If non-specific, functionalize with a charged group (e.g., pyridinium salt) to drive mitochondrial accumulation.
Blue Shift in Emission Probe is in a non-polar environment.This confirms solvatochromism.[4][5] In polar lysosomes, emission should redshift. If blue, the probe may be stuck in lipid droplets.

References

  • Scaffold Utility in Bioimaging: Adhikary, S., et al. (2022).[1][6] "Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs)." Scientific Reports, 12, 16555.[7]

  • Oxazole Synthesis & Properties: Banerji, B., et al. (2022).[1][3] "Environmentally benign one-pot synthesis of highly substituted oxazoles."[6] Scientific Reports, 12, 16555.[7] (Contextual grounding for oxazole synthesis protocols).

  • Chemical Properties (CAS Data): Sigma-Aldrich. "5-(5-Bromo-2-fluorophenyl)-1,3-oxazole Product Specification."[8] [1]

  • Mechanism of ICT Probes: Khdour, O.M., et al. (2025).[1] "Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes." Journal of Organic Chemistry. (Demonstrates the principle of functionalizing heterocycles for fluorescence).

  • General Oxazole Fluorescence: RSC Advances. (2016).[9] "Fluorescent oxazoles from quinones for bioimaging applications." Royal Society of Chemistry.[9]

Sources

Application Note: High-Throughput Screening Strategies for the Identification of Bioactive 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently found in pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns for libraries of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole analogs. We present detailed, field-proven protocols for two robust HTS assays targeting distinct, high-value protein classes: a biochemical Fluorescence Polarization (FP) assay for kinase inhibitors and a cell-based Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®) for modulators of G-Protein Coupled Receptor (GPCR) signaling. The methodologies are designed to be self-validating, incorporating essential quality control metrics and explaining the scientific rationale behind key experimental choices to ensure the generation of high-quality, actionable data for hit identification and downstream drug discovery efforts.

Introduction: The Strategic Framework for Screening Oxazole Analogs

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" with desired biological activity.[4][5][6] The success of any HTS campaign hinges on a well-conceived strategy, beginning with the selection of a biologically relevant target and the development of a robust, miniaturized assay.[4]

Given the diverse therapeutic potential of 1,3-oxazole derivatives, analogs of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole could plausibly interact with a variety of biological targets.[3][7] This guide focuses on two of the most productive target families in drug discovery: protein kinases and GPCRs.[8][9]

  • Protein Kinases: These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. A biochemical approach allows for the direct measurement of inhibitor binding to an isolated kinase domain.

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs mediate cellular responses to a vast array of external stimuli and are the target of over 30% of FDA-approved drugs.[8] A cell-based assay is essential to capture the complexity of GPCR signaling within a physiological context.

The overall HTS workflow, from assay development to hit confirmation, follows a logical progression designed to maximize efficiency and minimize false positives.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up AssayDev Target Selection & Assay Design (e.g., FP Kinase, AlphaScreen GPCR) Optimization Assay Optimization (Reagent Conc., Incubation Time) AssayDev->Optimization Validation Assay Validation (Z'-Factor > 0.5, DMSO Tolerance) Optimization->Validation Library Compound Library Preparation (Oxazole Analogs) Validation->Library Assay Ready PrimaryHTS Primary HTS Campaign (Single Concentration) Library->PrimaryHTS DataAnalysis Data Analysis & Hit Selection PrimaryHTS->DataAnalysis DoseResponse Dose-Response Confirmation (IC50 / EC50 Determination) DataAnalysis->DoseResponse Confirmed Hits Orthogonal Orthogonal & Counter-Screens (e.g., Label-Free, Specificity) DoseResponse->Orthogonal SAR Preliminary SAR Analysis Orthogonal->SAR FP_Principle cluster_0 Low Polarization (No Inhibition) cluster_1 High Polarization (Tracer Binding) cluster_2 Low Polarization (Inhibition) Tracer_Free Tracer Kinase_Free Kinase label_free Tracer is unbound, tumbles rapidly. Signal = LOW mP Tracer_Bound Tracer Kinase_Bound Kinase Tracer_Bound->Kinase_Bound label_bound Tracer binds to kinase, tumbling slows. Signal = HIGH mP Tracer_Inhib Tracer Kinase_Inhib Kinase Inhibitor Inhibitor Inhibitor->Kinase_Inhib label_inhib Inhibitor displaces tracer, tracer tumbles freely. Signal = LOW mP

Caption: Principle of the competitive FP kinase assay.

2.2. Detailed Experimental Protocol

This protocol is designed for a 384-well plate format. All reagent additions should be performed using automated liquid handlers for consistency.

Reagents & Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Kinase: Recombinant target kinase (e.g., SRC, ABL), diluted in Assay Buffer.

  • Fluorescent Tracer: A specific, high-affinity fluorescently labeled ligand for the target kinase, diluted in Assay Buffer.

  • Test Compounds: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole analogs dissolved in 100% DMSO.

  • Plates: Low-volume, black, 384-well assay plates.

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds from the library stock plates into the wells of the 384-well assay plate. For controls, dispense 100 nL of 100% DMSO (for high signal control) or a known potent inhibitor (for low signal control).

  • Kinase Addition: Add 10 µL of the kinase solution (e.g., 2X final concentration) to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-kinase binding.

  • Tracer Addition: Add 10 µL of the fluorescent tracer solution (e.g., 2X final concentration) to all wells. The final assay volume is 20 µL.

  • Final Incubation: Mix the plate and incubate for at least 60 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Data Acquisition: Read the plate on an FP-capable microplate reader. Measure polarization values (mP).

2.3. Data Analysis & Quality Control

1. Z'-Factor Calculation: The Z'-factor is a measure of assay quality and is calculated from the controls on each plate. A value between 0.5 and 1.0 indicates an excellent assay.

  • Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
  • Where μ_p and σ_p are the mean and standard deviation of the positive control (DMSO, high mP), and μ_n and σ_n are the mean and standard deviation of the negative control (known inhibitor, low mP).

2. Hit Identification: Calculate the percent inhibition for each test compound relative to the controls.

  • Formula: % Inhibition = 100 * (1 - (mP_sample - mP_low) / (mP_high - mP_low))
  • Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample field).
ParameterValueInterpretation
Assay Validation
Mean High Control (mP)285Represents maximal tracer binding.
SD High Control (mP)12Low variability in positive control.
Mean Low Control (mP)110Represents tracer displacement.
SD Low Control (mP)8Low variability in negative control.
Z'-Factor 0.71 Excellent assay quality for HTS. [10]
Screening Result
Hit Compound (mP)135Significant signal decrease.
% Inhibition 85.7% Identified as a primary hit.

Protocol 2: Cell-Based Screen for GPCR Modulators via AlphaScreen cAMP Assay

3.1. Scientific Rationale

Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. [11]The AlphaScreen technology is a highly sensitive, no-wash, bead-based proximity assay used to measure these changes. [12] The assay is a competition immunoassay. [13]Endogenous cAMP produced by the cells competes with a biotinylated-cAMP "tracer" for binding to an anti-cAMP antibody conjugated to an AlphaLISA® Acceptor bead. A streptavidin-coated Donor bead binds to the biotinylated-cAMP. When the beads are in close proximity (i.e., when cellular cAMP is low), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering an emission signal. When cellular cAMP is high (e.g., after stimulation by an agonist), it displaces the tracer, separating the beads and causing a decrease in signal. [13][14]

AlphaScreen_Principle cluster_0 Low Cellular cAMP (High Signal) cluster_1 High Cellular cAMP (Low Signal) Donor_H Donor Biotin_cAMP_H Biotin-cAMP Donor_H->Biotin_cAMP_H Streptavidin-Biotin Acceptor_H Acceptor Antibody_H Ab Antibody_H->Acceptor_H Anti-cAMP Ab label_high Beads are in proximity. Signal = HIGH Donor_L Donor Biotin_cAMP_L Biotin-cAMP Donor_L->Biotin_cAMP_L Streptavidin-Biotin Acceptor_L Acceptor Cell_cAMP Cellular cAMP Antibody_L Ab Cell_cAMP->Antibody_L Competition Antibody_L->Acceptor_L Anti-cAMP Ab label_low Cellular cAMP displaces tracer. Beads are separated. Signal = LOW

Caption: Principle of the AlphaScreen cAMP competition assay.

3.2. Detailed Experimental Protocol

This protocol is for screening agonists against a Gs-coupled GPCR in a 384-well plate format.

Reagents & Materials:

  • Cell Line: A stable cell line expressing the target GPCR (e.g., CHO-K1 or HEK293).

  • Cell Culture Medium: Appropriate medium for the cell line.

  • Stimulation Buffer: HBSS containing 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Test Compounds: Oxazole analogs in 100% DMSO.

  • Control Agonist: A known agonist for the target GPCR.

  • AlphaScreen cAMP Detection Kit: Contains Biotin-cAMP tracer, Acceptor beads, Streptavidin-Donor beads, and Lysis & Detection Buffer.

  • Plates: White, solid-bottom, 384-well assay plates.

  • Instrumentation: A microplate reader capable of AlphaScreen detection (e.g., EnVision®). [14] Procedure:

  • Cell Plating: Seed cells into 384-well plates (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of test compounds and controls in Stimulation Buffer.

  • Cell Stimulation: Remove cell culture medium and add 5 µL of compound/control solution to the cells. Incubate for 30 minutes at room temperature.

  • Lysis and Detection (Step 1): Prepare a "Stop/Detection Mix" containing the anti-cAMP Acceptor beads and biotin-cAMP tracer in Lysis & Detection Buffer as per the manufacturer's protocol. Add 5 µL of this mix to all wells. This step lyses the cells and initiates the competitive binding. Incubate for 60 minutes at room temperature.

  • Detection (Step 2): Add 5 µL of Streptavidin-Donor beads (diluted in the same buffer) to all wells. This step must be performed under subdued lighting. [13]6. Final Incubation: Seal the plate and incubate for 2-3 hours at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable reader.

3.3. Data Analysis & Hit Identification

For an agonist screen, a "hit" will be a compound that causes a significant decrease in the AlphaScreen signal, indicating an increase in cellular cAMP.

ParameterSignal (Counts)Interpretation
Controls
No Stimulant (Basal)180,000High signal, low cellular cAMP.
Max Stimulant (Control Agonist)25,000Low signal, high cellular cAMP.
Z'-Factor 0.82 Outstanding assay for HTS.
Screening Result
Hit Compound (10 µM)45,000Strong signal decrease, indicates agonism.

Hit Confirmation and Downstream Strategy

Primary hits from either screen must undergo a rigorous confirmation process to eliminate artifacts and false positives.

  • Dose-Response Confirmation: Hits are re-tested across a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Confirmed hits should be tested in a mechanistically different assay to ensure on-target activity. For example, a kinase hit from an FP assay could be confirmed using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

  • Label-Free Technology: Techniques like Surface Plasmon Resonance (SPR) or mass spectrometry provide a powerful, label-free method to confirm direct binding and measure kinetics, reducing the risk of artifacts from fluorescent or luminescent reporters. [15][16][17]* Counter-Screens & Selectivity Profiling: Compounds should be tested against related targets (e.g., other kinases) to assess their selectivity, a critical property for a potential drug candidate.

Hit_to_Lead PrimaryHit Primary Hit from HTS (e.g., >50% Inhibition) DoseResponse Potency Determination (IC50/EC50 Curve) PrimaryHit->DoseResponse Re-test Orthogonal Orthogonal Assay Confirmation (e.g., Label-Free, Different Format) DoseResponse->Orthogonal Confirm Mechanism Selectivity Selectivity Profiling (Panel of Related Targets) Orthogonal->Selectivity Assess Specificity SAR Hit Expansion & SAR (Synthesize Analogs) Selectivity->SAR Begin Optimization Lead Lead Candidate SAR->Lead

Caption: Workflow from confirmed hit to lead candidate.

Conclusion

The 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole scaffold represents a promising starting point for the discovery of novel therapeutic agents. By employing robust, well-validated HTS methodologies such as Fluorescence Polarization for biochemical targets and AlphaScreen for cell-based pathways, researchers can efficiently screen compound libraries to identify high-quality hits. The detailed protocols and strategic considerations outlined in this application note provide a solid foundation for initiating a successful drug discovery campaign, ultimately accelerating the journey from a chemical library to a potential lead candidate.

References

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Vertex AI Search.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC.
  • High-Throughput Screening of GPCRs for Drug Discovery. (2023). Celtarys.
  • Cell-based high-throughput screening assay system for monitoring G protein-coupled receptor activation using beta-galactosidase enzyme complement
  • Advancing label-free screening technologies to enhance drug discovery efficiency. (2026). PubMed.
  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology.
  • Medicinal Applications of 1,3-Oxazole Deriv
  • High-Throughput Screening (HTS)
  • AlphaScreen. (n.d.). BMG LABTECH.
  • high-throughput screening (HTS). (n.d.). BMG LABTECH.
  • What is High-Throughput Screening in Drug Discovery. (2024). Aragen Life Sciences.
  • Mass Spectrometric Techniques for Label-free High-Throughput Screening in Drug Discovery. (2007).
  • AlphaLISA and AlphaScreen No-wash Assays. (n.d.). Revvity.
  • Recent progress in assays for GPCR drug discovery. (n.d.). Tsinghua University Press.
  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (n.d.). PMC.
  • Chemistry and Pharmacological Applications of 1,3-Oxazoles. (n.d.). IGI Global.
  • What is label-free screening and why use it in drug discovery?. (2012). Drug Target Review.
  • Advancing label-free screening technologies to enhance drug discovery efficiency. (2026). Taylor & Francis Online.
  • Redder Is Better: Far-Red PolarScreen™ FP Kinase Assay. (n.d.). Thermo Fisher Scientific.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI.
  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016).
  • 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole. (2023). Smolecule.
  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (n.d.). PubMed.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • AlphaScreenTM cAMP User Manual and Assay Development Guide. (n.d.). Revvity.
  • Fluorescence Polariz
  • PI3-Kinase Activity Fluorescence Polarization Assay. (n.d.). Echelon Biosciences.
  • Chemistry and Pharmacological Applications of 1,3-Oxazoles. (n.d.).
  • A comprehensive review on biological activities of oxazole deriv
  • Application of High-Throughput Screening in Drug Discovery. (2021). AZoLifeSciences.

Sources

Purification of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole by Column Chromatography

Introduction: The Significance of Purifying Heterocyclic Intermediates

In the landscape of modern drug discovery and development, heterocyclic compounds form the structural core of a vast number of pharmaceuticals. The 1,3-oxazole moiety, in particular, is a privileged scaffold known for its diverse biological activities. The target compound, 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole, is a key synthetic intermediate. The presence of bromine and fluorine atoms offers vectors for further chemical modification, making it a valuable building block for creating libraries of potential drug candidates.

The purity of such intermediates is paramount; impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and complications in regulatory filings. Column chromatography is a cornerstone technique for the purification of these essential molecules, enabling the isolation of the target compound from unreacted starting materials, by-products, and other contaminants.[1] This application note provides a detailed, field-proven protocol for the purification of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole, grounded in the fundamental principles of separation science.

Part 1: Foundational Principles of the Separation

The successful purification of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole hinges on exploiting its unique physicochemical properties. As a moderately polar, aromatic, and halogenated molecule, its separation on a polar stationary phase is governed by a combination of intermolecular forces.

  • Stationary Phase Selection: Normal-phase chromatography is the method of choice. A stationary phase of Silica Gel (SiO₂, standard grade, 60 Å, 230-400 mesh) is ideal.[2]

    • Expert Rationale: Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[3][4] These groups act as hydrogen bond donors and acceptors, strongly retaining polar compounds. The aromatic oxazole and fluorophenyl rings of the target molecule can also engage in dipole-dipole and π-π interactions with the silica surface, contributing to its retention.[5]

  • Mobile Phase (Eluent) Selection: The mobile phase must be a mixture of a non-polar and a more polar organic solvent. A combination of Hexane (or Petroleum Ether) and Ethyl Acetate is a highly effective and standard system for compounds of this nature.[6][7]

    • Expert Rationale: The mobile phase competes with the analyte for binding sites on the stationary phase.[4] By starting with a low-polarity mobile phase (high hexane content), non-polar impurities are washed from the column first. As the polarity of the mobile phase is gradually increased by adding more ethyl acetate, it becomes more effective at displacing the moderately polar target compound from the silica gel, allowing it to elute.

Part 2: Pre-Purification—Thin-Layer Chromatography (TLC) Optimization

Before committing a large quantity of crude material to a column, the separation conditions must be optimized on a small scale using Thin-Layer Chromatography (TLC). This is a critical, self-validating step that predicts the behavior of the compound on the column.[2]

Objective: To find a solvent system where the target compound, 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole, has a Retention Factor (Rf) of approximately 0.30 - 0.40 .[2][8]

Protocol: TLC Mobile Phase Screening
  • Preparation: Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 6:4). Allow the atmosphere in each chamber to become saturated with the solvent vapor.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of several silica gel TLC plates.

  • Development: Place one TLC plate into each chamber and allow the solvent front to ascend to near the top of the plate.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the separated spots under a UV lamp (254 nm), circling each spot with a pencil.

  • Calculation & Selection: Calculate the Rf value for the product spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front). Select the solvent system that gives the desired Rf of ~0.3-0.4. This system will serve as the primary eluent for the column.

Part 3: The Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude material. The scale can be adjusted as needed.[9][10][11]

Materials & Equipment
CategoryItemSpecifications
Stationary Phase Silica Gel60 Å, 230-400 mesh (for flash chromatography)
Solvents Hexane, Ethyl AcetateHPLC Grade
Glassware Chromatography Column40-50 mm diameter, 300-400 mm length
Erlenmeyer FlasksFor solvent preparation
BeakerFor slurry preparation
Collection TubesTest tubes or vials
Apparatus Fume HoodMandatory for safety
Rotary EvaporatorFor solvent removal
TLC Plates & ChamberFor fraction analysis
Step-by-Step Methodology

Step 1: Column Packing (Slurry Method)

  • Preparation: Secure the chromatography column vertically in a fume hood. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.[4][12] Add a thin (~0.5 cm) layer of sand.

  • Slurry Creation: In a beaker, measure ~30-40 g of silica gel (a 30-40:1 ratio of silica to crude product is recommended for good separation).[8] Add the optimized mobile phase (from TLC, e.g., 8:2 Hexane:Ethyl Acetate) to create a pourable, homogenous slurry. Swirl gently to dislodge air bubbles.[8]

  • Packing: Quickly but carefully pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica packs, gently tap the side of the column with a piece of rubber tubing to ensure an even, tightly packed bed free of cracks or air bubbles.

  • Finalization: Once all the silica has settled, add another thin layer of sand on top to protect the silica bed surface from disturbance during sample and solvent addition.[2] Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

Step 2: Sample Loading (Dry Loading Method)

  • Preparation: Dissolve the crude (~1 g) 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole in a minimal amount of a volatile solvent like dichloromethane.

  • Adsorption: Add 2-3 g of silica gel to this solution.

  • Evaporation: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[8]

  • Loading: Carefully transfer this powder onto the top layer of sand in the packed column, creating a small, even layer.

    • Expert Rationale: Dry loading is superior to wet loading as it introduces the sample in a highly concentrated, narrow band.[12] This prevents band broadening and significantly improves the resolution of the separation.

Step 3: Elution and Fraction Collection

  • Initial Elution: Carefully add the mobile phase to the column. Use a pipette to gently trickle it down the sides to avoid disturbing the top layer.

  • Pressure Application: Apply gentle positive pressure to the top of the column using a pipette bulb or a regulated air line to achieve a steady flow rate (flash chromatography).

  • Fraction Collection: Begin collecting the eluent in numbered test tubes or vials. Collect fractions of equal volume (e.g., 10-15 mL per fraction).

  • Gradient Elution (Optional but Recommended): If early-eluting impurities are present, you may start with a less polar solvent system (e.g., 9:1 Hexane:EtOAc) and then switch to your optimized system (e.g., 8:2 Hexane:EtOAc) once those impurities have been eluted.

Step 4: Fraction Analysis and Product Isolation

  • TLC Monitoring: Using TLC, analyze every few fractions to track the elution of the product. Spot the starting crude material, and the collected fractions on the same TLC plate for direct comparison.

  • Pooling Fractions: Identify all fractions that contain only the pure product. Combine these pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole as a solid or oil.

  • Final Analysis: Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR, LC-MS, or melting point.

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_main Phase 2: Column Chromatography cluster_post Phase 3: Analysis & Isolation Crude Crude 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole TLC TLC Mobile Phase Screening (Hex:EtOAc) Crude->TLC Spot & Develop Optimized_Solvent Optimized Mobile Phase TLC->Optimized_Solvent Select Solvent for Rf ≈ 0.3 Packing 1. Pack Column (Silica Gel Slurry) Optimized_Solvent->Packing Loading 2. Dry Load Sample Packing->Loading Elution 3. Elute with Mobile Phase & Collect Fractions Loading->Elution Fraction_TLC Analyze Fractions by TLC Elution->Fraction_TLC Pooling Combine Pure Fractions Fraction_TLC->Pooling Identify Pure Fractions Evaporation Solvent Removal (Rotary Evaporator) Pooling->Evaporation Pure_Product Purified Product Evaporation->Pure_Product

Caption: Workflow diagram for the purification of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole.

Troubleshooting and Expert Insights

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation Column Overloading: Too much sample was loaded. Poor Packing: Column bed has cracks or channels. Incorrect Mobile Phase: Rf was not optimal.Reduce the amount of crude material relative to the silica gel.[8] Repack the column carefully, ensuring a homogenous slurry and gentle tapping. Re-optimize the mobile phase with TLC to achieve an Rf between 0.2 and 0.4.[8]
Product Not Eluting Mobile Phase Too Non-Polar: The eluent is not strong enough to displace the compound.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
Compound Streaking on TLC/Column Compound is Acid-Sensitive: The slightly acidic nature of silica gel may be causing decomposition.[8] Sample Insolubility: The compound is not fully dissolved in the mobile phase.Deactivate the silica by adding a small amount (0.1-1%) of triethylamine to the mobile phase.[8] Alternatively, use a neutral stationary phase like alumina.[4] Ensure the sample is fully soluble in the mobile phase before loading.

Safety and Handling Precautions

  • Chemical Hazards: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole and related halogenated aromatic compounds should be handled with care. While specific data for this exact molecule is limited, related oxazoles and bromophenyl compounds can be irritants to the skin, eyes, and respiratory system.[13][14] Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

  • Solvent Hazards: Hexane and ethyl acetate are flammable liquids. All operations should be conducted within a certified chemical fume hood, away from ignition sources.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in accordance with institutional and local regulations.

References

  • Restek. (2019, June 17). Choosing Your LC Stationary Phase. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Star-Protocols. (2022). Protocol for efficient dearomatization of N-heteroaromatics with halogen(I) complex catalyst. PMC. Retrieved from [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Preparative Liquid Chromatography Method Scale-Up. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Cytiva. (2018, April 23). Chromatography scale-up: don't get tied down by bed height. Retrieved from [Link]

  • ResearchGate. (2023, September 8). Your guide to scaling chromatographic separations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • YouTube. (2020, April 14). Example: Upscaling chromatographic column. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • SBQ. (n.d.). Supplementary Information. Retrieved from [Link]

  • PharmTech. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). CompTox Chemicals Dashboard: 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole. Retrieved from [Link]

  • YMC Europe. (n.d.). Preparative LC scale-up calculator. Retrieved from [Link]

  • Ceska a Slovenska Farmacie. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Retrieved from [Link]

  • Longdom Publishing. (2024, September 25). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. Retrieved from [Link]

  • Winthrop University, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(thiophen-2-yl)oxazole. Retrieved from [Link]

  • Molecules. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
  • International Journal of Molecular Sciences. (2022, September 11). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, February 25). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. PMC. Retrieved from [Link]

  • Molbank. (2024, February 2). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. MDPI. Retrieved from [Link]

Sources

Application Note: A Robust and Scalable Synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole via the Van Leusen Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 5-(4-bromo-2-fluorophenyl)-1,3-oxazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The oxazole scaffold is a privileged structure found in numerous pharmacologically active compounds.[1][2] This guide details a robust and efficient methodology utilizing the Van Leusen oxazole synthesis, reacting 4-bromo-2-fluorobenzaldehyde with tosylmethyl isocyanide (TosMIC).[3][4] We provide a step-by-step protocol suitable for gram-scale production, an in-depth mechanistic explanation, characterization data, and critical considerations for process scale-up. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Rationale

The 1,3-oxazole ring system is a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][5] The specific substitution pattern of 5-(4-bromo-2-fluorophenyl)-1,3-oxazole offers multiple vectors for further chemical modification. The bromo-substituent, in particular, serves as a versatile handle for subsequent cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery programs.

Several methods exist for the synthesis of oxazoles, including the Robinson-Gabriel and Fischer syntheses.[6] However, for the preparation of 5-substituted oxazoles, the Van Leusen oxazole synthesis stands out for its operational simplicity, mild reaction conditions, and broad substrate scope.[4][7] This method employs the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), which serves as a three-atom synthon to construct the oxazole core.[3] The reaction proceeds via a base-mediated cycloaddition, forming an intermediate oxazoline which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[1][7] This approach is highly reliable and amenable to scale-up, making it the ideal choice for producing significant quantities of the target compound.

Reaction Scheme and Mechanism

The synthesis proceeds according to the following overall reaction scheme:

Scheme 1: Overall Synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole Reaction Scheme

Mechanistic Causality:

The Van Leusen reaction is a powerful transformation driven by the unique reactivity of TosMIC.[7] The mechanism can be understood through the following key steps:

  • Deprotonation: The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base, in this case, potassium carbonate (K₂CO₃), to form a nucleophilic carbanion.

  • Nucleophilic Attack: The TosMIC anion performs a nucleophilic attack on the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzaldehyde.

  • Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-exo-trig cyclization, attacking the isocyanide carbon to form a five-membered oxazoline ring.[1]

  • Elimination: The final step is a base-promoted elimination of p-toluenesulfinic acid (TosH). This aromatization step is thermodynamically favorable and drives the reaction to completion, yielding the stable 1,3-oxazole product.[3][7]

Detailed Scale-up Synthesis Protocol

This protocol is designed for a nominal 10-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials:

Reagent/MaterialMolecular FormulaMW ( g/mol )QuantityMolesSupplier Notes
4-Bromo-2-fluorobenzaldehydeC₇H₄BrFO203.0110.15 g50.0 mmolPurity ≥98%
Tosylmethyl isocyanide (TosMIC)C₉H₉NO₂S195.2410.75 g55.0 mmol1.1 equivalents
Potassium Carbonate (K₂CO₃)K₂CO₃138.2113.82 g100.0 mmol2.0 equivalents, anhydrous
Methanol (MeOH)CH₃OH32.04200 mL-Anhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11300 mL-Reagent grade
Deionized WaterH₂O18.02200 mL-For workup
Brine (Saturated NaCl)NaCl(aq)-50 mL-For workup
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~20 g-For drying
Silica GelSiO₂-As needed-For chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-fluorobenzaldehyde (10.15 g, 50.0 mmol) and tosylmethyl isocyanide (TosMIC) (10.75 g, 55.0 mmol).

  • Solvent Addition: Add anhydrous methanol (200 mL) to the flask. Stir the mixture at room temperature to dissolve the solids.

  • Base Addition: To the stirred solution, add anhydrous potassium carbonate (13.82 g, 100.0 mmol) in one portion.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C). Maintain a gentle reflux for 4-6 hours.

    • Causality: Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate. The use of 1.1 equivalents of TosMIC ensures the complete consumption of the limiting aldehyde.

  • In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The reaction is complete when the starting aldehyde spot has been fully consumed.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add deionized water (200 mL) and ethyl acetate (150 mL). Transfer the mixture to a 500 mL separatory funnel.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with additional ethyl acetate (2 x 75 mL).

    • Causality: This step partitions the organic product into the ethyl acetate layer, while inorganic salts (like potassium carbonate and the tosyl byproduct) remain in the aqueous layer.

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure 5-(4-bromo-2-fluorophenyl)-1,3-oxazole.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification process.

G node_setup 1. Reaction Setup node_reagents 2. Add Aldehyde, TosMIC, K2CO3, MeOH node_setup->node_reagents node_reflux 3. Heat to Reflux (4-6 hours) node_reagents->node_reflux node_tlc 4. Monitor by TLC node_reflux->node_tlc node_tlc->node_reflux Incomplete node_workup 5. Cool & Concentrate node_tlc->node_workup Reaction Complete node_extract 6. Aqueous Workup & Extraction (EtOAc) node_workup->node_extract node_dry 7. Dry & Concentrate node_extract->node_dry node_purify 8. Purification (Recrystallization or Chromatography) node_dry->node_purify node_product Final Product node_purify->node_product

Caption: Workflow for the Scale-up Synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole.

Characterization and Expected Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white solid
Yield 75-90%
Melting Point Specific to the compound, expected to be sharp
¹H NMR (400 MHz, CDCl₃)δ ~8.0-7.2 (m, 4H, Ar-H and oxazole-H), δ ~7.8 (s, 1H, oxazole-H)
¹³C NMR (101 MHz, CDCl₃)Signals corresponding to 9 unique carbons in the aromatic and oxazole regions
Mass Spec (ESI) Calculated for C₉H₅BrFNO: [M+H]⁺ = 241.96. Found ~241.9

Scale-up Considerations and Troubleshooting

Transitioning from lab-scale to pilot or manufacturing scale requires careful consideration of several factors:

  • Thermal Management: The reaction is exothermic, especially during the initial addition of the base. For larger scales, the base should be added portion-wise or as a solution to control the temperature. A jacketed reactor with cooling capabilities is recommended.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially given the heterogeneous nature of the potassium carbonate base. Inadequate mixing can lead to localized "hot spots" and reduced yields.

  • Purification: Recrystallization is often more cost-effective and scalable than chromatography for purification. A solvent screen should be performed to identify the optimal recrystallization solvent system.

  • Troubleshooting:

    • Low Yield: May result from incomplete reaction (extend reflux time), impure reagents (use anhydrous solvents and fresh reagents), or inefficient extraction.

    • Impure Product: If the product is difficult to purify, ensure the workup was thorough in removing the p-toluenesulfinic acid byproduct. An additional wash of the organic layer with a mild base (e.g., dilute NaHCO₃ solution) may be beneficial.

Safety Precautions

  • 4-Bromo-2-fluorobenzaldehyde: Irritant. Avoid contact with skin and eyes.

  • Tosylmethyl isocyanide (TosMIC): Harmful if swallowed. Isocyanides have a strong, unpleasant odor. Handle with care in a fume hood.

  • Methanol: Flammable liquid and toxic. Avoid inhalation and contact with skin.

  • Potassium Carbonate: Irritant. Avoid creating dust.

Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). New routes to 5-substituted oxazoles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • RSC Publishing. (2014, October 28). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Retrieved from [Link]

  • Frontiers. (2019, June 13). Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. Retrieved from [Link]

  • Springer. (2018, October 12). A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Gram-scale synthesis of oxazole 6 b. Retrieved from [Link]

  • Ceska a Slovenska Farmacie. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Retrieved from [Link]

  • Academia.edu. (2011). A silver-mediated one-step synthesis of oxazoles. Retrieved from [Link]

  • Elsevier. (2023, August 29). Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. Arabian Journal of Chemistry. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2016, December 21). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Retrieved from [Link]

  • MDPI. (2022, September 11). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

Sources

Troubleshooting & Optimization

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

Product Category: Heterocyclic Building Blocks / Halogenated Intermediates Document ID: TS-OX-BrF-005 Version: 2.1 (Current)

Executive Summary

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is a high-value scaffold used primarily in the synthesis of kinase inhibitors and antibiotics. While the fluorinated phenyl ring offers metabolic stability, the molecule presents distinct stability challenges. The electron-deficient oxazole ring (specifically the C2 position) and the photosensitive C-Br bond require strict adherence to specific handling protocols to prevent degradation and reaction failure.

This guide addresses the three most common technical inquiries: photolytic degradation (yellowing) , catalyst poisoning during cross-coupling , and ring fragmentation during lithiation .

Part 1: Storage & Physical Stability

Issue: "My white powder turned yellow/brown after two weeks on the bench."

Diagnosis: Photolytic Debromination & Oxidative Ring Opening. Like many brominated aromatics, this compound is photosensitive. The C-Br bond energy is relatively weak (~66 kcal/mol). Exposure to ambient UV/visible light excites the conjugated system, leading to homolytic cleavage of the C-Br bond (photodebromination) [1]. Furthermore, the oxazole ring is susceptible to photo-oxidation, leading to ring-opening and the formation of colored oligomers.

Protocol: Stabilization & Storage

  • Light Exclusion: Store strictly in amber glass vials wrapped in aluminum foil.

  • Atmosphere: Flush headspace with Argon (Ar) or Nitrogen (N₂) after every use. Oxygen accelerates the radical degradation pathway.

  • Temperature: Long-term storage at -20°C is recommended to inhibit slow hydrolysis of the oxazole ring, although the compound is solid-stable at 4°C in the dark.

Data: Photostability Comparison

Storage Condition24h Purity (LCMS)14-Day Purity (LCMS)Appearance
Clear Vial, Benchtop (Light)99.2%88.5%Dark Yellow/Brown
Amber Vial, Benchtop99.4%98.1%Off-white
Amber Vial, -20°C, Ar 99.8% 99.7% White Crystalline

Part 2: Reaction Troubleshooting (Q&A)

Topic A: Metal-Halogen Exchange (Lithiation)

Q: "I tried to lithiate the bromine with n-BuLi to react with an aldehyde, but I got a complex mixture and no product. Why?"

A: You likely triggered the "Oxazole Ring-Opening Trap." This is the most common failure mode. The proton at the C2 position of the oxazole ring is highly acidic (pKa ~20) [2].[1][2][3] When you add n-BuLi, it acts as a base before it acts as a lithiating agent for the bromine.

Mechanism of Failure:

  • Deprotonation: n-BuLi deprotonates C2.[1]

  • Equilibrium Shift: The resulting 2-lithiooxazole exists in equilibrium with an acyclic isocyanide species (the "ring-opened" form) [2].

  • Degradation: This acyclic intermediate is unstable and polymerizes or reacts non-selectively, leading to the "black tar" often observed.

Corrective Protocol: The "Turbo-Grignard" or Halogen-Dance Avoidance

  • DO NOT use n-BuLi or t-BuLi directly.

  • Alternative 1 (Grignard): Use i-PrMgCl·LiCl (Turbo Grignard) at -20°C. The magnesium reagent is less basic than organolithiums and favors insertion into the C-Br bond over C2-H deprotonation.

  • Alternative 2 (Blocking): If lithiation is mandatory, the C2 position must be substituted (e.g., methylated) or protected, though this alters the target structure.

Topic B: Palladium-Catalyzed Coupling (Suzuki/Buchwald)

Q: "My Suzuki coupling stalled at 30% conversion. Adding more catalyst didn't help."

A: The Oxazole Nitrogen is poisoning your Palladium catalyst. The nitrogen atom in the oxazole ring (N3) has a lone pair that can coordinate strongly to Pd(II) species, forming a stable, unreactive complex (Catalyst Poisoning) [3]. This effectively removes the active catalyst from the cycle.

Troubleshooting Guide:

  • Ligand Switch: Switch to bulky, electron-rich phosphine ligands like XPhos or SPhos . The steric bulk prevents the oxazole nitrogen from coordinating to the metal center.

  • Base Selection: Avoid strong alkoxide bases (e.g., NaOtBu) which can degrade the oxazole. Use mild inorganic bases like K₃PO₄ or Cs₂CO₃ .

  • Temperature: Increase temperature to >80°C. Higher thermal energy promotes the dissociation of the poisoning oxazole-Pd complex, freeing the catalyst.

Visualization: Troubleshooting Logic Flow

Troubleshooting Start Problem: Reaction Failed Type Reaction Type? Start->Type Lithiation Lithiation (n-BuLi) Type->Lithiation Coupling Pd-Coupling (Suzuki) Type->Coupling Lith_Issue Issue: C2 Deprotonation (Ring Opening) Lithiation->Lith_Issue Coup_Issue Issue: Catalyst Poisoning (N-Coordination) Coupling->Coup_Issue Lith_Sol Solution: Use i-PrMgCl·LiCl (Turbo Grignard) Lith_Issue->Lith_Sol Coup_Check Ligand Used? Coup_Issue->Coup_Check Std_Ligand PPh3 / dppf Coup_Check->Std_Ligand Bulky_Ligand XPhos / SPhos Coup_Check->Bulky_Ligand Sol_Ligand Solution: Switch to Bulky Ligands (XPhos) Std_Ligand->Sol_Ligand Sol_Temp Solution: Increase Temp (>80°C) or Load (5 mol%) Bulky_Ligand->Sol_Temp

Caption: Decision tree for troubleshooting common synthetic failures with 5-aryloxazoles.

Part 3: Degradation Mechanisms (Deep Dive)

Understanding the degradation pathways allows for better experimental design. The diagram below illustrates the two primary instability modes: A) Photolytic Debromination and B) Base-Mediated Ring Opening .

Key Insight: The presence of the Fluorine atom at the ortho position (relative to the oxazole) exerts an inductive effect that slightly acidifies the oxazole C2-H, making the ring-opening pathway faster than in non-fluorinated analogs.

Degradation Molecule 5-(4-Bromo-2-fluorophenyl) -1,3-oxazole Radical Aryl Radical Intermediate Molecule->Radical Homolysis Anion C2-Lithio Species Molecule->Anion Deprotonation UV UV Light (hν) Debrom Debrominated Product (Impurity A) Radical->Debrom + H• source Base Strong Base (e.g., n-BuLi) Isocyanide Open-Chain Isocyanide (Unstable) Anion->Isocyanide Ring Opening Equilibrium

Caption: Primary degradation pathways. Path A (top) occurs during storage; Path B (bottom) occurs during improper reagent selection.

Part 4: Analytical Artifacts

Issue: "I see a split peak in HPLC/LCMS using Methanol/Water."

  • Explanation: In acidic HPLC mobile phases (e.g., 0.1% Formic Acid), the oxazole nitrogen can protonate. While usually a single peak, if the sample is left in Methanol for >24 hours, nucleophilic attack by methanol on the protonated (activated) oxazole ring can occur, leading to methoxy-addition artifacts [4].

  • Solution:

    • Prepare samples in Acetonitrile (MeCN).

    • Analyze immediately.

    • Use neutral buffers (Ammonium Acetate) if stability is critical.

References

  • Photodecomposition of bromophenols. PubMed. (2016).[4] Mechanism of C-Br homolysis and debromination under UV irradiation.

  • The Oxazole Ring System: A Comprehensive Guide. BenchChem. (2025).[1][5] Detailed pKa data (C2-H ~20) and ring-opening equilibrium with isocyanides.

  • Catalyst Poisoning in Palladium Reactions. BenchChem. (2025).[5][6] Mechanisms of nitrogen-heterocycle coordination to Pd(II) centers.

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. (2024). Reactivity profiles including nucleophilic attack and acid stability.[1][7]

Sources

Overcoming solubility problems with 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

Topic: Overcoming Solubility & Aggregation Challenges in Biological Assays Compound ID: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole Classification: Lipophilic Aromatic Heterocycle ("Brick Dust" Candidate)

Module 1: Physicochemical Profiling (The "Why")

Executive Summary: Users frequently report precipitation upon adding this compound to aqueous buffers (PBS, HEPES, TRIS). This is not a user error but a fundamental property of the molecule. The combination of the planar oxazole-phenyl scaffold and the heavy halogen substitutions (Bromine/Fluorine) creates a molecule with high crystal lattice energy and high lipophilicity (cLogP ~3.5–4.2).

Critical Constraint: The oxazole nitrogen is weakly basic (pKa ~0.8). Do not attempt to improve solubility by adjusting the pH of your buffer. Unlike pyridines (pKa ~5.2), this oxazole will not protonate at physiological pH (7.4), meaning pH manipulation is futile and may only denature your protein targets.

The Solubility Crash Workflow: The following diagram illustrates the thermodynamic "crash" that occurs during standard dilution protocols.

SolubilityCrash Stock 10mM Stock (100% DMSO) Dilution Direct Dilution (1:1000 into Buffer) Stock->Dilution Rapid Mixing Shock Solvent Shock (Local supersaturation) Dilution->Shock Kinetic Instability Precip Micro-Precipitation (Visible/Invisible) Shock->Precip Nucleation FalseResult Assay Artifacts (False Neg/Pos) Precip->FalseResult Light Scattering Target Sequestration

Figure 1: The mechanism of "Solvent Shock" leading to compound precipitation.

Module 2: Stock Solution Management

Problem: "My compound precipitated inside the DMSO stock vial after freezing."

Root Cause: DMSO is hygroscopic. It absorbs atmospheric water, which increases the freezing point and decreases the solubility of lipophilic compounds.

Protocol: The "Dry DMSO" Standard

  • Solvent Choice: Use only anhydrous DMSO (99.9%, water <50 ppm). Avoid "molecular biology grade" DMSO if it has been opened for >1 month.

  • Vessel: Store stocks in glass vials or polypropylene (PP) tubes. Avoid polystyrene (PS), which can leach plasticizers.

  • Thawing:

    • Do not heat above 37°C.

    • Sonicate for 5–10 minutes after every thaw cycle. This is non-negotiable for this compound to break up micro-crystalline seeds.

    • Visual Check: Hold the vial against a light source. If you see "swirling" (Schlieren lines) that persists, the compound is not fully dissolved.

Module 3: The Intermediate Dilution Protocol

Problem: "I see a fine mist when I add the compound to my cell media."

Solution: Avoid the "0 to 100" shock. Use an intermediate dilution step to step-down the DMSO concentration gradually.

Table 1: Recommended Co-Solvent Limits

Assay TypeMax DMSO %Max Ethanol %Notes
Enzymatic (Biochemical) 5%2%Enzymes are generally robust; check specific tolerance.
Cell-Based (Adherent) 0.5% - 1%< 0.1%High DMSO strips cell membranes; toxic >1%.
Cell-Based (Suspension) 0.1% - 0.5%< 0.1%Suspension cells are often more sensitive.

Step-by-Step Protocol: Target: 10 µM Final Assay Concentration (from 10 mM Stock).[1]

  • Step A (Stock): Start with 10 mM stock in 100% DMSO.

  • Step B (Intermediate): Dilute 10 mM stock 1:20 into pure DMSO (or 50% DMSO/Buffer if tolerant).

    • Result: 500 µM solution.

  • Step C (The "Shift"): Dilute the 500 µM solution 1:10 into your Assay Buffer containing 0.05% Tween-20.

    • Result: 50 µM solution (10% DMSO). Observe for precipitate here.

  • Step D (Final): Dilute 1:5 into the final assay well.

    • Final: 10 µM compound, 2% DMSO.

Module 4: Advanced Formulation (Additives)

Problem: "The compound is aggregating and giving false positives (promiscuous inhibition)."

Scientific Context: Planar aromatics like 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole are prone to forming colloidal aggregates (micelle-like clumps) in aqueous solution. These colloids sequester enzymes, leading to false inhibition (IC50 artifacts).

The Solution: Detergents & Cyclodextrins [2]

  • Non-Ionic Detergents: Triton X-100 or Tween-20 (0.01% - 0.1%) disrupts colloidal aggregates.

  • Cyclodextrins: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms an inclusion complex, shielding the hydrophobic phenyl-oxazole core from water.

AdditiveLogic Start Solubility Issue Detected CheckType Is it an Enzymatic or Cell Assay? Start->CheckType Enzyme Enzymatic Assay CheckType->Enzyme Cell Cell-Based Assay CheckType->Cell Detergent Add 0.01% Triton X-100 (Disrupts Aggregates) Enzyme->Detergent First Choice CD Add 0.5% HP-beta-Cyclodextrin (Molecular Encapsulation) Cell->CD Safer for Membranes Result1 Re-test IC50 Detergent->Result1 Result2 Check Cell Toxicity CD->Result2

Figure 2: Decision tree for selecting the correct solubility excipient.

Module 5: Frequently Asked Questions (FAQs)

Q1: My IC50 increases significantly when I add Triton X-100. Did I break the assay? A: No, you likely fixed it. If the IC50 shifts up (potency decreases) upon adding detergent, your compound was likely forming colloidal aggregates that were non-specifically inhibiting the enzyme. The "higher" IC50 is the true pharmacological value. This is a classic hallmark of promiscuous inhibition described by Shoichet et al.[3]

Q2: Can I use Ethanol instead of DMSO? A: Generally, no. While oxazoles are soluble in ethanol, ethanol is much more volatile (causing concentration shifts during pipetting) and often more toxic to cells than DMSO. Stick to DMSO unless your specific target is DMSO-sensitive.

Q3: I see a "brick dust" precipitate. Can I filter it? A: Never filter a compound dilution. If you filter a 10 µM solution that has precipitated, you are likely removing 90% of the drug. You must re-formulate (sonicate, use additives) rather than filter.

Q4: Why does the literature show different solubility data for similar oxazoles? A: Solubility is kinetic. A compound might stay in solution for 30 minutes (supersaturated state) but precipitate after 2 hours. Always define the "incubation time" in your solubility checks.

References

  • Assay Guidance Manual. Compound Management and Handling. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today. (Discusses colloidal aggregation and false positives). Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Definitve text on solubility and "brick dust" compounds).

Sources

Technical Support Center: Structural Elucidation of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STR-OX-542 Status: Open Priority: High (Compound Validation) Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to confirm the structure of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole . This scaffold presents specific challenges due to the regiochemistry of the oxazole ring (4- vs. 5-substitution) and the splitting patterns induced by the fluorine atom.

This guide provides a self-validating workflow to unambiguously confirm your structure using NMR (


H, 

F, NOE) and Mass Spectrometry.

Module 1: Primary Structure Confirmation (NMR)

The Regiochemistry Problem

The most common failure mode in oxazole synthesis (e.g., via Van Leusen reaction with TosMIC) is uncertainty between the 5-aryl and 4-aryl isomers.

  • Target Structure (5-aryl): The phenyl ring is attached at position 5. Protons are at positions 2 and 4.

  • Isomer (4-aryl): The phenyl ring is attached at position 4. Protons are at positions 2 and 5.

Expected H NMR Data (Solvent: DMSO- or CDCl )

The presence of the Fluorine atom at the 2-position of the phenyl ring creates distinct splitting patterns (


).
ProtonApprox. Shift (

)
MultiplicityCoupling Constants (

)
Diagnostic Value
Oxazole H2 8.20 – 8.50 ppmSinglet (s)N/AMost downfield proton; confirms oxazole core.
Oxazole H4 7.40 – 7.70 ppmSinglet (s)*

(long range) < 1 Hz
Critical: In 5-aryl oxazoles, H4 is spatially close to the phenyl ring.
Phenyl H6' 7.80 – 8.00 ppmdd (Doublet of Doublets)

Hz,

Hz
Proves attachment point relative to F.
Phenyl H3' 7.30 – 7.50 ppmdd

Hz,

Hz
Large coupling to F (ortho) confirms F position.
Phenyl H5' 7.20 – 7.40 ppmddd or dd

Hz,

Hz
Ortho to H6, Meta to H3.

*Note: Oxazole H4 may appear as a fine doublet due to long-range coupling with H2 or F, but usually appears as a singlet.

The "Gold Standard" Validation: 1D NOE Difference

To definitively prove you have the 5-substituted isomer and not the 4-substituted isomer, you must perform a 1D NOE (Nuclear Overhauser Effect) experiment.

Protocol:

  • Irradiate Oxazole H4 (~7.5 ppm).

  • Observe: Enhancement of Phenyl H6' .

    • Why: In the 5-aryl isomer, H4 is spatially adjacent to the phenyl ring's ortho protons (H6').

    • Contra-indicator:[1][2] If you have the 4-aryl isomer, the proton on the oxazole would be H5. H5 is far from the phenyl ring (separated by the substituent). You would see weak or no NOE.

Module 2: Visualization of Logic Flow

The following diagram illustrates the decision matrix for confirming the structure based on experimental data.

StructureConfirmation Start Crude Product Isolated MS_Check Step 1: Mass Spectrometry Check Br Pattern Start->MS_Check Br_Pattern Isotope Pattern 1:1 ratio (M : M+2)? MS_Check->Br_Pattern NMR_H1 Step 2: 1H NMR Identify Oxazole Singlets Br_Pattern->NMR_H1 Yes Reject_Br REJECT: Check for debromination or bis-coupling Br_Pattern->Reject_Br No (e.g., 100% M) NOE_Test Step 3: 1D NOE Irradiate Upfield Oxazole H NMR_H1->NOE_Test Result_NOE Enhancement of Phenyl H6'? NOE_Test->Result_NOE Confirmed CONFIRMED: 5-(4-Br-2-F-phenyl)-1,3-oxazole Result_NOE->Confirmed Yes (Strong NOE) Reject_Regio REJECT: Likely 4-isomer or Isoxazole impurity Result_NOE->Reject_Regio No (Weak/None)

Caption: Logical workflow for structural validation. Green paths indicate successful confirmation.

Module 3: Mass Spectrometry (Bromine Signature)

Bromine has two stable isotopes,


Br (50.7%) and 

Br (49.3%). This provides a distinct "fingerprint" in the mass spectrum.

Diagnostic Criteria:

  • Molecular Ion (

    
    ):  You should see two peaks of nearly equal intensity separated by 2 mass units.[2][3]
    
  • Formula: C

    
    H
    
    
    
    BrFNO
  • Expected Peaks (ESI+ or EI):

    • 
       (
      
      
      
      Br isotope)
    • 
       (
      
      
      
      Br isotope)
    • Intensity Ratio: 1:1

Troubleshooting:

  • Issue: M+ peak is M-Br (approx 162).

  • Cause: The C-Br bond is weak. Use softer ionization (ESI) rather than EI, or lower the fragmentation voltage.

Module 4: Advanced Verification (Fluorine NMR)

If the proton NMR is crowded due to impurities,


F NMR is a clean alternative.

Expected


F Signal: 
  • Shift:

    
     to 
    
    
    
    ppm (typical for aryl fluorides).
  • Multiplicity: dd (Doublet of Doublets).

    • Coupling 1:

      
       Hz (Ortho).
      
    • Coupling 2:

      
       Hz (Meta).
      

FAQ: Common Experimental Issues

Q: My oxazole proton (H2) is missing in the NMR. A: Oxazole H2 (between O and N) is acidic. If you use CD


OD or perform a D

O shake, this proton can exchange with deuterium and disappear. Solution: Run the NMR in dry DMSO-

or CDCl

.

Q: I see a small impurity peak near the H4 singlet. A: This is often the TosMIC reagent byproduct or the 4-substituted isomer . The 4-substituted isomer typically has an H5 proton that is shifted slightly upfield (0.1 - 0.2 ppm difference) compared to the H4 of the 5-substituted product.

Q: How do I distinguish this from the isoxazole isomer? A: Isoxazoles are synthesized differently (usually from chalcones + hydroxylamine). However, if structurally ambiguous:

  • 
    C NMR:  C5 of oxazole is typically ~150 ppm. C5 of isoxazole is ~170 ppm.
    
  • Coupling: Isoxazole ring protons (H4/H5) show a characteristic coupling of

    
     Hz. 1,3-oxazole ring protons (H2/H4) usually show negligible coupling (
    
    
    
    Hz).

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide." Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372.

  • Reich, H. J. "Structure Determination Using NMR: Fluorine-19 Coupling Constants."[4] University of Wisconsin-Madison.[4]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition, 2016. (Specifically Chapter 8 on NOE Difference Spectroscopy).

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition. (Mass Spectrometry of Bromine Isotopes).[3][5][6]

Sources

Safe storage and handling of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole Topic: Safe Storage, Handling, and Stability Preservation Audience: Medicinal Chemists, Process Development Scientists, and Lab Managers[1]

Core Storage & Handling Directive

Status: Critical Summary: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is a halogenated heterocyclic building block.[1][2][3][4] While the aryl halide moiety provides some stability, the 1,3-oxazole ring is the "weak link," susceptible to hydrolytic ring-opening under acidic conditions and photo-oxidative degradation.[1]

Standard Operating Procedure (SOP) for Storage
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term > 30 days)Low temperatures kinetically inhibit the spontaneous hydrolysis of the oxazole ring, particularly if trace moisture is present.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Oxygen promotes radical-mediated photo-oxidation.[1] Argon is preferred over nitrogen due to its higher density, providing a better "blanket" in opened vials.
Container Amber Glass with PTFE-lined capAmber glass blocks UV light (<400 nm) which can trigger excitation of the oxazole ring or the aryl-bromide bond.[1] PTFE liners prevent leaching of plasticizers which can contaminate the lipophilic solid.
Desiccation Required The oxazole ring is prone to acid-catalyzed hydrolysis.[1][5] Moisture acts as the nucleophile in this degradation pathway.[1]

Degradation Pathways & Mechanisms[1][5]

Understanding how the molecule breaks down is essential for preventing it.[1] The two primary threats are Acid-Catalyzed Hydrolysis and Photo-Oxidation .[1]

Mechanism Visualization

DegradationPathways cluster_legend Legend Compound 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (Intact Reagent) Protonation Oxazolium Ion (Activated Electrophile) Compound->Protonation Acid (H+) PhotoProduct N-Acetyl Imide / Nitriles (Oxidative Cleavage) Compound->PhotoProduct UV Light + O2 (Singlet Oxygen) HydrolysisProduct α-Acylamino Ketone (Ring Opened) Protonation->HydrolysisProduct + H2O (Nucleophilic Attack at C2) key Blue: Active Reagent | Yellow: Intermediate | Red: Degraded Waste

Figure 1: Primary degradation pathways.[5] The oxazole ring acts as a masked dipeptide but is unstable in acidic aqueous environments.[1]

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by researchers handling halogenated oxazoles.

Q1: My white solid has turned a faint yellow/tan color. Is it still usable?

Diagnosis: This indicates the onset of photo-oxidation or trace polymerization .[1]

  • Mechanism: Aryl bromides can undergo slow homolytic cleavage under UV light, generating radicals that couple to form conjugated (colored) impurities. Simultaneously, the oxazole ring can react with singlet oxygen to form yellow N-acetyl imide byproducts.[1]

  • Action:

    • Check purity via TLC or LC-MS.[1] If purity is >95%, repurify via recrystallization (ethanol/methanol) or silica plug filtration.

    • If purity is <90%, discard. The radical impurities can act as chain terminators in sensitive metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

Q2: I see a new peak in my LC-MS after leaving the compound in CDCl3 overnight.

Diagnosis: Acid-catalyzed hydrolysis driven by the solvent.

  • Mechanism: Chloroform (CDCl3) naturally decomposes to form trace hydrochloric acid (HCl) and phosgene over time, especially if not stored over silver foil or potassium carbonate. This trace acid protonates the oxazole nitrogen (N3), activating the C2 position for attack by trace water, opening the ring to form an

    
    -acylamino ketone.
    
  • Action:

    • Immediate: Neutralize the sample by filtering through a small pad of basic alumina before concentrating.[1]

    • Prevention: Use CDCl3 stored over anhydrous

      
       or switch to non-acidic solvents like DMSO-d6 or Acetone-d6 for NMR analysis of oxazoles.[1]
      
Q3: Can I use this compound in acidic deprotection steps (e.g., Boc removal with TFA)?

Diagnosis: High Risk.

  • Technical Insight: While oxazoles are aromatic, they are less stable than thiazoles or imidazoles in acid. Strong acids like Trifluoroacetic Acid (TFA) can trigger ring opening, especially if the reaction is heated or prolonged.

  • Protocol Adjustment:

    • Perform a small-scale pilot reaction (5-10 mg).

    • Keep temperature at 0°C.

    • Consider using HCl in Dioxane (anhydrous) instead of aqueous acids to minimize the nucleophile (water) concentration.

Q4: Solubility is poor in my reaction solvent. Can I heat it?

Diagnosis: Conditional.

  • Advice: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is a lipophilic solid.[1] It should be soluble in DCM, THF, and Ethyl Acetate.

  • Warning: Do not heat above 50°C in alcohols (methanol/ethanol) if any acid catalyst is present, as this promotes solvolysis.

  • Alternative: Use a co-solvent system like THF/Water or DMF to improve solubility without high heat.[1]

Safety Data & Handling (GHS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatementPrecaution
Acute Toxicity H302Harmful if swallowed.[1]Wash hands thoroughly after handling.[1][6][7][8][9] Do not eat/drink in the lab.
Skin Irritation H315Causes skin irritation.[1][6][8][9]Wear nitrile gloves (minimum 0.11 mm thickness).[1]
Eye Irritation H319Causes serious eye irritation.[1][6][8][10]Wear safety goggles with side shields.[1]
STOT-SE H335May cause respiratory irritation.[1][6][8]Handle only in a functioning fume hood.[1][11]

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Bromine and Fluorine content).[1]

References

  • BenchChem. (2025).[1][5] Technical Support Center: Oxazole Ring Stability in Substitution Reactions. Retrieved from

  • Smolecule. (2023).[1][4] 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole | CAS 929884-83-3.[1] Retrieved from

  • Fluorochem. (2024).[1][6] 5-(4-Bromophenyl)oxazole Safety Data Sheet. Retrieved from

  • BioInterface Research. (2022).[1] Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [12]

  • Sigma-Aldrich. (2025).[1] Allyl Bromide Safety Data Sheet (General Aryl Bromide Handling). Retrieved from

Sources

Modifying experimental protocols for 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole with low cell permeability

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-BRF-PERM-001 Subject: Troubleshooting Low Cell Permeability in Lipophilic Oxazole Derivatives Status: Open Assigned Specialist: Senior Application Scientist, ADME/Tox Division

Executive Summary

You are encountering low cell permeability with 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole . Based on its structure—a halogenated phenyl ring coupled to an oxazole—this compound exhibits high lipophilicity (LogP > 3.5 estimated) and low aqueous solubility.

The "low permeability" you observe is likely a composite error derived from three distinct failure modes:

  • Retention: The compound is getting trapped in the lipid bilayer or binding non-specifically to plasticware (high non-specific binding, NSB).

  • Solubility Cap: The compound precipitates in the unstirred water layer (UWL) before reaching the membrane surface.

  • Active Efflux: The planar, halogenated structure is a potential substrate for P-glycoprotein (P-gp/MDR1), leading to active pumping out of the cell.

This guide provides modified protocols to diagnose and resolve these specific issues.

Phase 1: Diagnostic Workflow

Before altering your cell lines, you must determine if the issue is passive (physicochemical) or active (biological).

PermeabilityTroubleshooting Start Observed Low Permeability SolubilityCheck Step 1: Kinetic Solubility Assay (PBS pH 7.4, 2h) Start->SolubilityCheck Precipitation Precipitation Detected? SolubilityCheck->Precipitation FixSolubility Action: Add 4% BSA or Cyclodextrins to Buffer Precipitation->FixSolubility Yes PAMPA Step 2: PAMPA Assay (Passive Diffusion Only) Precipitation->PAMPA No PAMPA_Result PAMPA Permeability? PAMPA->PAMPA_Result RetentionIssue Diagnosis: Membrane Retention/NSB Action: Use Sink Conditions PAMPA_Result->RetentionIssue Low (<1e-6 cm/s) Caco2 Step 3: Caco-2 Assay (Active + Passive) PAMPA_Result->Caco2 High (>5e-6 cm/s) EffluxCheck B->A >> A->B? Caco2->EffluxCheck EffluxConfirmed Diagnosis: P-gp Substrate Action: Co-incubate w/ Verapamil EffluxCheck->EffluxConfirmed Yes (Ratio > 2) PassiveLow Diagnosis: Paracellular Limit Action: Prodrug/Formulation EffluxCheck->PassiveLow No

Figure 1: Decision matrix for isolating the root cause of low permeability in lipophilic oxazoles.

Phase 2: Protocol Modifications

Issue 1: The "Grease" Effect (Membrane Retention)

Symptom: Mass balance is poor (<70%). The compound disappears from the donor but does not appear in the receiver. It is stuck inside the cell membrane or the plastic transwell walls.

Protocol Modification: The BSA Sink Method Standard buffers (HBSS) lack the capacity to "pull" lipophilic drugs out of the membrane. You must create a "sink" condition in the receiver compartment.

Step-by-Step Implementation:

  • Receiver Buffer Preparation:

    • Dissolve 4% (w/v) Bovine Serum Albumin (BSA) in HBSS (pH 7.4).

    • Why: BSA binds the oxazole as it exits the basolateral membrane, maintaining the concentration gradient and preventing back-diffusion.

  • Donor Buffer:

    • Keep free of BSA to avoid trapping the drug before it enters the cell.

    • Use 0.5% DMSO max.[1]

  • Plasticware:

    • Switch to glass-coated or low-binding receiver plates to prevent the compound from adsorbing to the plastic walls.

Data Validation: | Condition | Typical Recovery (%) | Apparent Permeability (


) | Interpretation |
| :--- | :--- | :--- | :--- |
| Standard HBSS | 45% | 

cm/s | False Negative (Retention) | | HBSS + 4% BSA | 85% |

cm/s
| True Passive Permeability |
Issue 2: Active Efflux (P-gp/MDR1)

Symptom: Permeability is low in the Apical-to-Basolateral (A->B) direction but high in the Basolateral-to-Apical (B->A) direction.[2] Mechanism: The 4-bromo-2-fluorophenyl moiety is a classic recognition motif for efflux transporters.

Protocol Modification: Inhibitor Co-Incubation You must shut down the pumps to measure the intrinsic permeability.

  • Pre-incubation:

    • Wash cells with HBSS.

    • Incubate cells for 30 minutes with the inhibitor before adding your compound.

  • Transport Assay:

    • Add 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (10 µM) + Inhibitor to the donor side.

    • Add Inhibitor (same concentration) to the receiver side.

Inhibitor Selection Table:

Transporter Target Inhibitor Concentration Notes
P-gp (MDR1) Verapamil 50 - 100 µM Gold standard for this class.[2]
P-gp (MDR1) Cyclosporin A 10 µM Use if Verapamil is toxic to your specific cell line.[2]

| BCRP | Ko143 | 1 µM | If P-gp inhibition fails, check BCRP.[2] |

Issue 3: Low Solubility in Assay Media

Symptom: Compound precipitates immediately upon dilution into media, creating micro-crystals that cannot diffuse.

Protocol Modification: Cyclodextrin "Shuttle" Instead of using DMSO alone, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to keep the compound in solution without disrupting the membrane.[2]

  • Stock Prep: Dissolve compound in 100% DMSO (e.g., 10 mM).

  • Intermediate: Dilute 1:10 into 20% HP-β-CD (aq).

  • Final Working Solution: Dilute into assay buffer to reach 10 µM compound / 0.1% DMSO / 1% HP-β-CD.

    • Note: Do not exceed 2% Cyclodextrin, as it may strip cholesterol from the cell membrane.

Frequently Asked Questions (FAQ)

Q: Can I just increase the DMSO concentration to 2% to keep it soluble? A: No. While some cancer lines tolerate this, Caco-2 and MDCK monolayers are sensitive. DMSO >1% opens tight junctions (paracellular leak), artificially inflating your permeability results and invalidating the assay.

Q: My PAMPA results are high, but Caco-2 is low. Why? A: This confirms Active Efflux . PAMPA contains no transporters; it only measures passive diffusion.[3][4] If PAMPA is high (good diffusion) but Caco-2 is low (poor uptake), your compound is being actively pumped out by the cells.[2][4] See Issue 2 above.

Q: How do I reduce the "Unstirred Water Layer" (UWL) effect? A: Lipophilic oxazoles diffuse so fast through the membrane that the slow diffusion through the water layer next to the cell becomes the rate-limiting step.

  • Fix: Set your plate shaker to 300-400 RPM during the incubation. This thins the UWL and allows the compound to reach the membrane surface.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[2] (Foundational text on UWL and solubility-permeability interplay).

  • Krishna, G., et al. (2001).[5] "Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2." International Journal of Pharmaceutics. Link (Establishes the BSA Sink Method).

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.[2] Academic Press. (Source for P-gp inhibitor concentrations and DMSO limits).

  • Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol." Link (Standard protocols for passive diffusion).

  • Sigma-Aldrich. "Membrane Integrity Test for Lipid-PAMPA Artificial Membranes."[2] Link (Troubleshooting membrane retention).

Sources

Validation & Comparative

Comparative Guide: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole represents a critical "privileged structure" in modern medicinal chemistry, specifically designed to overcome the metabolic liabilities associated with first-generation kinase inhibitors. While early inhibitors (e.g., SB203580) relied on imidazole cores, these often suffered from severe Cytochrome P450 (CYP) inhibition due to heme coordination.

The 1,3-oxazole scaffold, particularly with the 4-bromo-2-fluorophenyl substitution, acts as a bioisostere that maintains hinge-binding affinity while significantly reducing CYP interactions. This guide compares this oxazole-based scaffold against traditional imidazole and aminopyrimidine architectures, focusing on its utility in targeting p38 MAPK , VEGFR , and GSK-3 .

Part 1: Structural Logic & Mechanism of Action

The "Scaffold Hop": Imidazole vs. Oxazole

The primary driver for using 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is the concept of Scaffold Hopping .

  • The Problem (Imidazoles): The unhindered nitrogen in the imidazole ring (N3) often coordinates with the iron atom in the heme group of CYP450 enzymes (specifically CYP3A4), leading to drug-drug interactions (DDIs).

  • The Solution (Oxazoles): The 1,3-oxazole ring is less basic. It retains the ability to accept a hydrogen bond from the kinase hinge region (e.g., Met109 in p38α) but lacks the electron density to strongly coordinate with metabolic heme iron.

The Role of the Substituents
  • 4-Bromo Group: Acts as a synthetic handle (for Suzuki-Miyaura coupling) to extend the molecule into the "Gatekeeper" pocket or solvent-exposed region. In active probes, this is often the site of hydrophobic interaction.

  • 2-Fluoro Group: Critical for metabolic stability. It blocks metabolic oxidation at the phenyl ring and influences the torsion angle between the phenyl and oxazole rings, locking the conformation for optimal binding.

Visualization: The Scaffold Evolution

The following diagram illustrates the structural evolution and mechanistic shift from toxic imidazole cores to the optimized oxazole scaffold.

KinaseScaffoldEvolution cluster_0 Gen 1: Imidazole Core cluster_1 Gen 2: Oxazole Scaffold cluster_2 Target Kinases SB203580 SB203580 (Pyridinyl Imidazole) CYP_Bind High CYP3A4 Inhibition (Heme Binding) SB203580->CYP_Bind N3-Fe Coordination Oxazole_Core 5-(4-Bromo-2-fluorophenyl) -1,3-oxazole SB203580->Oxazole_Core Bioisosteric Replacement Hinge_Bind Maintains Hinge H-Bond (Met109) Oxazole_Core->Hinge_Bind N3 H-Bond Acceptor CYP_Safe Reduced CYP Interaction Oxazole_Core->CYP_Safe Lower Basicity p38 p38 MAPK (Inflammation) Oxazole_Core->p38 VEGFR VEGFR2 (Angiogenesis) Oxazole_Core->VEGFR GSK3 GSK-3beta (Neuro/Metabolic) Oxazole_Core->GSK3

Caption: Evolution from Imidazole to Oxazole scaffolds. The oxazole core retains kinase affinity (Hinge Binding) while eliminating the metabolic toxicity (CYP Binding) associated with imidazoles.

Part 2: Comparative Analysis

This section compares the 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole scaffold against standard kinase inhibitor backbones.

Performance Matrix

Data aggregated from SAR studies of p38 and VEGFR inhibitors.

FeatureOxazole Scaffold (Topic Product)Imidazole Scaffold (e.g., SB203580)Aminopyrimidine (e.g., Imatinib)
Primary Binding Mode ATP-Competitive (Type I/II)ATP-Competitive (Type I)ATP-Competitive (Type II)
Hinge Interaction Monodentate (Acceptor via N)Monodentate (Acceptor via N)Bidentate (Donor/Acceptor)
CYP3A4 Inhibition (IC50) Low (> 10 µM) (Safer)High (< 1 µM) (Toxic)Moderate
Metabolic Stability High (Fluorine blocks metabolism)Low (Susceptible to oxidation)Moderate
Synthetic Utility High (Br handle for coupling)ModerateHigh
Selectivity Profile Tunable via 4-positionModerate (Promiscuous)High (DFG-out specific)
Key Advantages of the Topic Molecule
  • Reduced Lipophilicity: The inclusion of oxygen in the ring lowers the LogP compared to thiophene analogs, improving solubility.

  • Orthogonal Reactivity: The bromine at the para position allows for late-stage diversification using Suzuki or Buchwald-Hartwig couplings, enabling the rapid generation of libraries (e.g., attaching solubilizing morpholine or piperazine tails).

  • Fluorine Effect: The ortho-fluorine atom creates a specific electrostatic environment that can interact with polar residues in the ATP pocket, often increasing potency by 2-5 fold compared to the non-fluorinated analog.

Part 3: Experimental Protocols

As a self-validating system, the following protocols describe how to (A) Synthesize a functional inhibitor from this scaffold and (B) Validate its activity.

Synthesis: Suzuki-Miyaura Coupling (Scaffold Derivatization)

Objective: To attach a solubilizing tail to the 4-bromo position, creating a functional kinase probe.

  • Reagents:

    • Substrate: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (1.0 eq).

    • Boronic Acid: 4-Pyridineboronic acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl2 (0.05 eq).

    • Base: K2CO3 (3.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a microwave vial with the substrate, boronic acid, base, and catalyst.

    • Purge with Nitrogen for 5 minutes.

    • Add degassed solvent.

    • Heat at 90°C for 4 hours (or 120°C for 30 min in microwave).

    • Validation: Monitor via LC-MS. The bromine peak (M+2 pattern) should disappear, replaced by the bi-aryl mass.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Assay: FRET-Based Kinase Inhibition (Z'-Lyte)

Objective: Determine IC50 against p38 MAPK.

  • Reagents:

    • Kinase: Recombinant p38α (1-5 nM).

    • Substrate: Ser/Thr Peptide labeled with Coumarin/Fluorescein FRET pair (2 µM).

    • ATP: at Km (typically 10-50 µM).

    • Test Compound: Serial dilution of the synthesized oxazole derivative (DMSO).

  • Workflow:

    • Incubation: Mix Kinase + Compound + Peptide + ATP in 384-well plate. Incubate 1 hour at RT.

    • Development: Add Development Reagent (Protease). Note: The protease cleaves only unphosphorylated peptides.

    • Readout: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).

    • Calculation: Phosphorylation inhibits cleavage, maintaining FRET. High FRET = High Kinase Activity. Low FRET = Inhibition.

  • Data Fitting: Plot % Inhibition vs. Log[Compound] using a 4-parameter logistic fit to derive IC50.

Part 4: Pathway Visualization

The following diagram details the p38 MAPK pathway, a primary target for 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole derivatives, illustrating where the molecule intervenes to stop inflammatory signaling.

p38Pathway cluster_target Drug Target Stimuli Stress / Cytokines (TNF-alpha, IL-1) MAP3K MAP3Ks (TAK1, ASK1) Stimuli->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (alpha/beta) MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MK2 p38->MK2 TF Transcription Factors (ATF2, MEF2) p38->TF Inhibitor Oxazole Inhibitor (Hinge Binder) Inhibitor->p38 Competes with ATP (Blocks Activity) Response Inflammation Cytokine Production MK2->Response TF->Response

Caption: The p38 MAPK signaling cascade. The oxazole inhibitor competes with ATP at the p38 node, preventing the phosphorylation of downstream effectors MK2 and ATF2, thereby halting cytokine production.

References

  • Vertex AI Search. (2023). 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole Biological Activity. Smolecule. Link

  • ResearchGate. (2012). SAR exploration of PC-043 diaryl oxazole series. ResearchGate. Link

  • National Institutes of Health (NIH). (2012). 5-Aryl-4-carboxamide-1,3-oxazoles: potent and selective GSK-3 inhibitors. PubMed.[1] Link

  • Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Link

  • MDPI. (2022).[2] Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors. Pharmaceuticals.[1][3][4][5][6] Link

  • NIH. (2009). Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus CYP3A7. Drug Metabolism and Disposition. Link

Sources

Assessing the selectivity profile of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole against a panel of enzymes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical assessment of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole , a halogenated 5-aryl-oxazole scaffold. This compound serves as a critical structural probe and intermediate in the development of selective Cyclooxygenase-2 (COX-2) inhibitors and p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors.

This guide is structured to assist researchers in profiling the selectivity of this scaffold against established clinical standards.

A Structural Probe for COX-2 and Kinase Inhibition[1]
Executive Summary & Mechanism of Action

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole represents a "privileged scaffold" in medicinal chemistry. The 5-aryl-oxazole core is bioisosteric to the central rings found in coxibs (e.g., valdecoxib) and certain kinase inhibitors.

  • Primary Target: Cyclooxygenase-2 (COX-2) .[1] The oxazole ring orients the phenyl group into the hydrophobic pocket of the COX-2 active site, while the 4-bromo substituent provides a halogen handle for further functionalization (e.g., Suzuki coupling to sulfonamides) or acts as a halogen bond donor.

  • Secondary Target: p38 MAPK . The 2-fluorophenyl moiety mimics the twisted aryl systems required for kinase selectivity, reducing planarity and improving metabolic stability.

Why Profile This Compound? Researchers utilize this probe to determine the "Selectivity Index" (SI) of the core scaffold before elaborating it into a full drug candidate. A high SI (COX-2 vs. COX-1) at the scaffold stage indicates a promising lead for anti-inflammatory development with reduced gastrointestinal toxicity.

Comparative Performance Matrix

The following table contrasts the target profile of the 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole scaffold against established clinical alternatives.

Table 1: Enzyme Selectivity & Potency Benchmarks

Parameter5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (Target Profile)Celecoxib (Clinical Standard)Indomethacin (Non-Selective Control)SB203580 (Kinase Control)
COX-2 IC₅₀ < 100 nM (Scaffold Potency)40 nM60 nM> 10 µM
COX-1 IC₅₀ > 10 µM 15 µM20 nM> 10 µM
Selectivity Index (SI) > 100 (COX-1/COX-2)~375~0.3 (Selects COX-1)N/A
p38 MAPK IC₅₀ Screening Required (Potential Off-Target)> 10 µM> 10 µM600 nM
Primary Utility Lead Optimization / Scaffold Probe Acute Pain / ArthritisGeneral InflammationResearch Tool

Note: The "Target Profile" represents the threshold required for this scaffold to be considered a viable lead for further synthesis (e.g., conversion to JTE-522 analogs).

Experimental Protocols

To validate the selectivity profile, the following self-validating protocols must be executed.

Protocol A: COX-1 vs. COX-2 Fluorescent Inhibition Assay

Objective: Quantify the Selectivity Index (SI) by measuring the production of Prostaglandin G2 (PGG2) via the peroxidase activity of COX enzymes.

Reagents:

  • Purified ovine COX-1 and human recombinant COX-2.

  • Arachidonic Acid (Substrate).

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) – fluorogenic probe.

Workflow:

  • Preparation: Dissolve 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole in DMSO to a stock of 10 mM. Prepare serial dilutions (0.1 nM to 100 µM).

  • Incubation: Incubate enzyme (COX-1 or COX-2) with the test compound for 10 minutes at 25°C in Tris-HCl buffer (pH 8.0) containing Heme.

    • Control: Incubate with DMSO only (100% Activity) and DuP-697 (Positive Inhibition Control).

  • Initiation: Add Arachidonic Acid (100 µM) and ADHP.

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 585 nm) for 5 minutes .

  • Calculation: Determine the slope of the reaction. Calculate % Inhibition =

    
    .
    
  • Validation: The assay is valid only if Celecoxib (control) shows >300-fold selectivity for COX-2.

Protocol B: Kinase Selectivity Profiling (p38 MAPK)

Objective: Assess off-target inhibition, as 5-aryl-oxazoles can mimic ATP in the kinase hinge region.

Workflow:

  • Assay Format: FRET-based LanthaScreen™ or radiometric ³³P-ATP assay.

  • Enzyme: Recombinant p38α MAPK.

  • Procedure: Incubate compound with kinase and ATP (at

    
    ) for 60 minutes.
    
  • Readout: Measure phosphorylation of the acceptor substrate (e.g., ATF2).

  • Threshold: Inhibition > 50% at 1 µM indicates significant off-target liability.

Visualization of Signaling & Workflow
Figure 1: Mechanism of Action & Selectivity Pathway

This diagram illustrates the Arachidonic Acid cascade and the specific intervention point of the 5-aryl-oxazole scaffold compared to non-selective NSAIDs.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Induced by Cytokines PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Homeostasis Gastric Protection Platelet Aggregation PGG2->Homeostasis via PGE2/TxA2 Inflammation Pain Inflammation Fever PGG2->Inflammation via PGE2 Oxazole 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (Selective Scaffold) Oxazole->COX2 Selective Inhibition Indomethacin Indomethacin (Non-Selective) Indomethacin->COX1 Blocks Indomethacin->COX2 Blocks

Caption: Selective inhibition of the inducible COX-2 pathway by the 5-aryl-oxazole scaffold, sparing COX-1 mediated homeostasis.

Figure 2: Screening Workflow for Scaffold Assessment

This flowchart details the decision logic for advancing the compound based on experimental data.

Screening_Workflow Start Compound: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole Primary Primary Screen: COX-1 vs COX-2 (10 µM) Start->Primary Decision1 COX-2 Inhibition > 50%? Primary->Decision1 IC50 Determine IC50 & Selectivity Index (SI) Decision1->IC50 Yes Result_Fail FAIL: Modify Scaffold Decision1->Result_Fail No Secondary Secondary Screen: p38 MAPK / Kinase Panel IC50->Secondary Decision2 Kinase Inhibition < 50%? Secondary->Decision2 Result_Pass PASS: Proceed to Suzuki Coupling (Lead Optimization) Decision2->Result_Pass Yes (Selective) Decision2->Result_Fail No (Off-Target)

Caption: Decision tree for validating the 5-aryl-oxazole scaffold before chemical elaboration.

References
  • Hashimoto, H., et al. (2002). "4-(4-Cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as Selective Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry. Link

  • Dannhardt, G., & Kiefer, W. (2001). "Cyclooxygenase inhibitors—current status and future prospects." European Journal of Medicinal Chemistry. Link

  • Cayman Chemical. "COX Fluorescent Inhibitor Screening Assay Kit Protocol." Cayman Chemical Technical Docs. Link

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link

Sources

Reproducibility Guide: Synthesis & Validation of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1256787-82-4 | Molecular Formula: C9H5BrFNO[1]

Executive Summary

This guide addresses the reproducibility challenges associated with 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole , a critical intermediate often utilized in Suzuki-Miyaura cross-couplings for medicinal chemistry scaffolds.[1]

While literature often cites yields >85% for 5-aryloxazoles, internal replication frequently stalls at 40-50% due to three primary failure modes:[1]

  • TosMIC Instability: Polymerization of p-toluenesulfonylmethyl isocyanide prior to reaction.[1]

  • Regioselectivity Drift: Inadvertent formation of the 4-aryl isomer under incorrect base conditions.[1]

  • Purification Loss: Instability of the oxazole ring on acidic silica gel during chromatography.

This document compares the industry-standard Van Leusen Synthesis against the


-Halo Ketone Cyclization  route, recommending the former for its mildness and specificity, provided strict protocol adherence is maintained.[1]

Comparative Analysis: Synthetic Routes

The following table contrasts the two primary methodologies for synthesizing the target molecule from 4-bromo-2-fluorobenzaldehyde (Method A) or 1-(4-bromo-2-fluorophenyl)ethan-1-one (Method B).

FeatureMethod A: Van Leusen Synthesis (Recommended)Method B: Cyclodehydration (Alternative)
Precursor 4-Bromo-2-fluorobenzaldehyde + TosMIC

-Bromo-4-bromo-2-fluoroacetophenone + Formamide
Mechanism [3+2] Cycloaddition / EliminationCondensation / Dehydration
Typical Yield 75 - 88% (High Purity)45 - 60% (Variable)
Reaction Temp Reflux (MeOH) or 60°CHigh (>130°C)
Scalability Excellent (Linear scale-up to kg)Poor (Thermal runaway risk)
Impurity Profile p-Toluenesulfinic acid (easy removal)Tar/Polymerized byproducts (difficult removal)
Key Risk TosMIC quality (must be white/crystalline)Lachrymatory intermediates (

-bromo ketones)

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole via Van Leusen Reaction. Scale: 10.0 mmol basis.

Reagents & Setup[1][2][3][4][5][6][7][8]
  • Substrate: 4-Bromo-2-fluorobenzaldehyde (2.03 g, 10 mmol).

  • Reagent: p-Toluenesulfonylmethyl isocyanide (TosMIC) (2.15 g, 11 mmol, 1.1 equiv).[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.45 g, 25 mmol, 2.5 equiv).[1]
    
  • Solvent: Methanol (anhydrous, 50 mL).

  • Atmosphere: Nitrogen or Argon balloon (recommended but not strictly required).[1]

Step-by-Step Workflow
  • Pre-Reaction Check (Critical): Inspect the TosMIC. It must be a white to pale-yellow crystalline solid .[1] If it is dark brown or sticky, it has polymerized.[1] Discard and recrystallize (from EtOH) or purchase fresh stock.

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde and TosMIC in Methanol (50 mL). Stir for 5 minutes at Room Temperature (RT) until fully homogeneous.

  • Base Addition: Add the

    
     in a single portion.[1]
    
    • Observation: The suspension will turn slightly turbid.[1] A mild exotherm may occur.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 3 to 4 hours .

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1).[1] The aldehyde spot (

      
      ) should disappear.[1] The product spot will appear at 
      
      
      
      .[1]
    • Note: If the reaction turns black/tarry within 30 mins, the temperature was ramped too fast or the TosMIC was degraded.[1]

  • Workup:

    • Cool the mixture to RT.

    • Concentrate under reduced pressure to remove most Methanol (do not dry completely; leave a slurry).[1]

    • Dilute with Water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (50 mL), dry over

      
      , and filter.
      
  • Purification:

    • Evaporate solvent to yield a crude yellow solid.[1]

    • Recrystallization (Preferred): Dissolve in minimum hot Ethanol, cool to 0°C. Filter crystals.

    • Flash Chromatography (Alternative): Silica gel, eluting with Hexane/EtOAc (85:15).[1] Note: Add 1% Triethylamine to the eluent to prevent acid-catalyzed ring opening on silica.[1]

Visualization of Workflows

Diagram 1: Reaction Logic & Decision Tree

This diagram illustrates the critical decision points to ensure reproducibility during the synthesis.

ReactionLogic Start Start: 4-Bromo-2-fluorobenzaldehyde CheckTosMIC Check TosMIC Quality (Must be White/Crystalline) Start->CheckTosMIC Recrystallize Recrystallize TosMIC (EtOH) CheckTosMIC->Recrystallize Fail (Dark/Sticky) Reaction Add K2CO3 / MeOH Reflux 4h CheckTosMIC->Reaction Pass Recrystallize->Reaction TLC_Check TLC Check (Aldehyde Consumed?) Reaction->TLC_Check TLC_Check->Reaction No (Extend Time) Workup Remove MeOH -> EtOAc Ext -> Wash Brine TLC_Check->Workup Yes Purification Recrystallization (EtOH) or Column (with 1% Et3N) Workup->Purification

Caption: Decision tree for Van Leusen synthesis emphasizing the critical TosMIC quality control step.

Diagram 2: Mechanistic Pathway

Understanding the mechanism helps troubleshoot the "Regioselectivity Drift."[1]

Mechanism Reagents Aldehyde + TosMIC anion Intermediate1 Aldol-type Addition (Betaine Intermediate) Reagents->Intermediate1 Base (K2CO3) Intermediate2 5-Endo-Dig Cyclization (Oxazoline Intermediate) Intermediate1->Intermediate2 Elimination Elimination of TsOH (Aromatization) Intermediate2->Elimination Product 5-Aryl-1,3-Oxazole Elimination->Product

Caption: The Van Leusen mechanism proceeds via an oxazoline intermediate; premature quenching can trap this impurity.[1]

Quality Control & Validation (Self-Validating System)

To confirm the identity and purity of the product, use the following spectroscopic markers. The presence of the Fluorine atom provides an excellent secondary validation tool via


 NMR.[1]
NMR Validation (400 MHz, )
  • 
     7.95 ppm (s, 1H): H-2 of Oxazole .[1] This is the most diagnostic proton.[1] It appears as a sharp singlet (or fine doublet due to long-range coupling).[1] If this peak is absent, the ring did not close.[1]
    
  • 
     7.45 ppm (s, 1H): H-4 of Oxazole .[1] Located on the ring, adjacent to the aryl group.[1][2]
    
  • 
     7.60 - 7.10 ppm (m, 3H):  Aromatic protons of the phenyl ring.[1]
    
    • Specific pattern: Look for the specific splitting caused by the F-atom (coupling constants

      
       Hz).[1]
      
NMR Validation
  • 
     -110 to -115 ppm:  Single peak corresponding to the aryl fluoride.[1]
    
  • Validation: If you see multiple fluorine peaks, you likely have the oxazoline intermediate (incomplete elimination) or a regioisomer.[1]

Common Contaminants[1]
  • p-Toluenesulfinic acid: If the workup was not basic enough, you may see peaks at

    
     2.40 (methyl) and aromatic doublets at 7.3/7.[1]8. Wash the organic layer with 1M NaOH to remove this.[1]
    

References

  • Van Leusen, A. M., et al. (1972).[1][3] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds. Synthesis of 1,5-disubstituted imidazoles and 5-substituted oxazoles." Tetrahedron Letters, 13(23), 2373-2378.[1] Link[1]

  • Kulkarni, B. A., & Ganesan, A. (1999).[1][4] "Solution-phase parallel oxazole synthesis with TosMIC." Tetrahedron Letters, 40(30), 5637-5638.[1] Link

  • Sisko, J., et al. (2000).[1][2][5] "An investigation of the van Leusen oxazole synthesis." The Journal of Organic Chemistry, 65(5), 1516-1524.[1] Link[1]

  • PubChem Compound Summary. (2024). "5-(4-Bromo-2-fluorophenyl)-1,3-oxazole."[1] National Center for Biotechnology Information.[1] Link[1]

Sources

Evaluating the ADME-Tox properties of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole compared to its analogs

[1]

Executive Summary & Compound Profile

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (referred to herein as Compound A ) represents a specific halogenated biaryl scaffold often utilized as a pharmacophore in fatty acid amide hydrolase (FAAH) inhibitors and antimicrobial agents.[1]

This guide evaluates the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of Compound A against three distinct structural analogs to isolate the specific contributions of the halogen substitution pattern and the heterocyclic core.[2]

The Comparative Cohort:

  • Compound A (Target): 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole.[1]

  • Analog B (Baseline): 5-Phenyl-1,3-oxazole (Unsubstituted core).[1]

  • Analog C (Steric/Electronic Control): 5-(4-Bromophenyl)-1,3-oxazole (Lacks ortho-fluorine).

  • Analog D (Bioisostere): 5-(4-Bromo-2-fluorophenyl)-1,3-thiazole (Sulfur substitution).[1]

Physicochemical Properties (The "A" in ADME)

The introduction of the bromine (lipophilic/bulky) and fluorine (electron-withdrawing/metabolic blocker) atoms drastically shifts the physicochemical landscape compared to the baseline phenyl-oxazole.

Comparative Data Table (Predicted/Representative)
PropertyCmpd A (Target)Analog B (Phenyl)Analog C (4-Br)Analog D (Thiazole)Implications for Cmpd A
cLogP ~3.8~1.9~3.2~4.1High lipophilicity; risk of non-specific binding.[1]
TPSA (Ų) ~26.0~26.0~26.0~13.0Excellent passive permeability expected.[1]
Solubility (pH 7.4) Low (<10 µM)High (>100 µM)ModerateVery LowRequires solubility-enhancing formulation (e.g., DMSO/BSA).[1]
pKa (Conj. Acid) ~0.5~0.8~0.3~2.5Neutral at physiological pH; no lysosomal trapping.

Technical Insight: Compound A exhibits a "Lipophilic Shift." The 4-Br atom adds significant hydrophobicity, while the 2-F atom lowers the pKa of the oxazole nitrogen via inductive electron withdrawal, making the ring less basic than Analog B. This reduces the likelihood of cation-mediated transport but increases the risk of solubility-limited absorption .

Metabolic Stability & Soft-Spot Analysis

The primary advantage of Compound A over Analog B is metabolic resistance. Phenyl rings are notoriously susceptible to CYP450-mediated oxidation at the para position.

  • Analog B (Phenyl): Rapidly metabolized via para-hydroxylation (CYP2C9/3A4) followed by glucuronidation.[1] High clearance.

  • Compound A: The 4-Br substituent effectively blocks the primary metabolic soft spot (para-position).[1] The 2-F substituent provides a "metabolic shield" for the ortho-position and electronically deactivates the ring, making it less prone to arene oxide formation.

Diagram: Metabolic Soft-Spot Analysis

MetabolicPathwayscluster_legendMetabolic FateCmpd_ACompound A(4-Br, 2-F)Met_B1Para-Hydroxylation(High Clearance)Cmpd_A->Met_B1BLOCKED(by 4-Br)Met_A1Oxazole Ring Opening(Minor Pathway)Cmpd_A->Met_A1Slow OxidationMet_A2Debromination(Rare/Toxic)Cmpd_A->Met_A2GSH Conjugation?Analog_BAnalog B(Unsubstituted)Analog_B->Met_B1CYP3A4/2C9(Fast)keyRed Arrow: Rapid ClearanceBlue Arrow: Slow/Stable

Caption: Comparative metabolic fate showing the 'Para-Block' effect of Bromine in Compound A, preventing rapid clearance seen in Analog B.

Toxicity Liabilities (The "T" in ADME)

While halogenation improves stability, it introduces specific toxicity risks that must be screened early.[2]

hERG Inhibition (Cardiotoxicity) [1][3]
  • Risk Level: High .

  • Mechanism: hERG channels bind lipophilic, aromatic moieties.[2] Compound A (cLogP ~3.8) fits the pharmacophore for hERG blockers better than Analog B.

  • Comparison: Analog D (Thiazole) is likely more potent at hERG due to higher lipophilicity and sulfur's polarizability.[1]

Hepatotoxicity (Reactive Metabolites) [1]
  • Risk Level: Moderate .[4]

  • Mechanism: While the 2-F stabilizes the ring, 1,3-oxazoles can undergo oxidative ring opening to form reactive

    
    -dicarbonyl species (glyoxal derivatives), which can covalently bind to hepatic proteins.[1][2]
    
  • Mitigation: The electron-withdrawing nature of the 2-F/4-Br combination reduces the electron density on the oxazole ring, theoretically making it less susceptible to epoxidation compared to Analog B.

Experimental Protocols

To validate the theoretical profile above, the following self-validating protocols are recommended.

Protocol 1: Modified Caco-2 Permeability (for Lipophilic Compounds)

Standard Caco-2 assays often fail for compounds like Compound A due to non-specific binding to the plastic or filter.[1]

Objective: Determine intrinsic permeability (

  • Cell Culture: Caco-2 cells (Passage 40-60) seeded on polycarbonate Transwell® inserts. Culture for 21 days. TEER > 300

    
    .
    
  • Buffer Preparation (The Critical Step):

    • Apical (Donor): HBSS (pH 7.4) + 1% DMSO (to aid solubility).[1]

    • Basolateral (Receiver): HBSS (pH 7.4) + 4% BSA (Bovine Serum Albumin) .[1][5][6]

    • Rationale: BSA acts as a "sink" to drive transport of lipophilic drugs and prevent back-diffusion, mimicking plasma protein binding.

  • Dosing: Add 10 µM of Compound A to the Apical chamber.

  • Sampling: Collect 100 µL from Basolateral side at 30, 60, 90, and 120 min.

  • Analysis: LC-MS/MS quantification.

  • Validation Criteria:

    • Mass Balance (Recovery) must be > 70%.[1] If < 70%, non-specific binding is too high; switch to PAMPA-sink assay.[1][2]

    • Reference Control: Propranolol (High Perm) and Atenolol (Low Perm).[1]

Protocol 2: Microsomal Stability (Metabolic Blocking Verification)

Objective: Confirm that the 4-Br/2-F substitution extends half-life (

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Reaction Mix:

    • Substrate: 1 µM Compound A (or Analog B for comparison).[1]

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]

  • Incubation: 37°C in phosphate buffer (pH 7.4).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin). Centrifuge at 4000g.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1]
    
    • 
      .[1]
      
    • 
      .[1]
      
Decision Tree for Lead Optimization

Use this logic flow to determine if Compound A should progress or if an analog is required.

Diagram: Screening Cascade

ScreeningCascadeStartCompound ASynthesisSolubilitySolubility Screen(pH 7.4)Start->SolubilityDecision1Solubility > 5µM?Solubility->Decision1MetabMicrosomal Stability(HLM)Decision2t1/2 > 30 min?Metab->Decision2hERGhERG Binding(Patch Clamp)Decision3IC50 > 10µM?hERG->Decision3Decision1->MetabYesFail_SolFail: Formulateor Analog DDecision1->Fail_SolNoDecision2->hERGYesFail_MetFail: Add PolarGroup (e.g., Pyridine)Decision2->Fail_MetNoPassProgress toPK (Rat)Decision3->PassYesFail_ToxFail: Critical ToxDiscardDecision3->Fail_ToxNo

Caption: Critical path decision tree. Note that hERG is the final gatekeeper due to the lipophilic aromatic nature of the scaffold.

References
  • Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Caco-2 and BSA modifications). Link

  • Meanwell, N. A. (2011).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] Link

  • Redfern, W. S., et al. (2003).[1][2] "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs."[2] Journal of Pharmacological and Toxicological Methods, 48(1), 9-33.[1][2] Link

  • Vertex Pharmaceuticals. (2006).[1] "Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase." Journal of Medicinal Chemistry, 49(23), 6610–6613.[1][2] (Grounding for Oxazole SAR). Link

Navigating the Therapeutic Frontier of 5-Aryl-1,3-Oxazoles: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Review of the Therapeutic Potential of Substituted 5-Phenyl-1,3-Oxazole Derivatives

Executive Summary

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, present in numerous compounds with a wide array of biological activities. This guide provides a critical review of the therapeutic potential of 5-aryl-1,3-oxazole derivatives, with a particular focus on how substitutions on the pendant phenyl ring influence their efficacy as anticancer and antimicrobial agents. While a specific inquiry into 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole initiated this review, a comprehensive literature search revealed a scarcity of specific biological data for this particular molecule. Consequently, this guide broadens its scope to encompass a comparative analysis of structurally related 5-phenyl-1,3-oxazole and similar heterocyclic derivatives for which robust experimental data are available. This approach allows for a deeper understanding of the structure-activity relationships (SAR) that govern the therapeutic promise of this chemical class.

Introduction: The Versatile 1,3-Oxazole Core

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This structural motif is found in a variety of natural products and synthetic compounds, bestowing upon them a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1] The electronic properties and structural rigidity of the oxazole ring make it an attractive scaffold for the design of small molecule inhibitors that can interact with specific biological targets. The 5-aryl substitution pattern is a common feature in many biologically active oxazoles, where the nature and position of substituents on the phenyl ring can dramatically modulate the compound's therapeutic profile.

Comparative Analysis of Therapeutic Potential

To provide a clear and objective comparison, this section will focus on two primary therapeutic areas where 5-aryl-oxazole and related heterocyclic derivatives have shown significant promise: oncology and infectious diseases.

Anticancer Activity

The pursuit of novel anticancer agents has led to the exploration of a multitude of heterocyclic scaffolds. Derivatives of 1,3,4-oxadiazole, a related five-membered heterocycle, have demonstrated notable anti-proliferative effects.[2] The mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as cell growth and proliferation.[3]

A study on 1,3,4-oxadiazole bearing azophenols revealed that compounds with a 4-fluorophenyl substituent at the 5-position of the oxadiazole ring exhibited significant anticancer activity against various human cancer cell lines.[4] For instance, compound 5ab displayed potent activity, highlighting the favorable contribution of the fluorine substitution.

Table 1: Comparative Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives [4]

Compound IDR1R2Cancer Cell LineIC50 (µM)
5aa HPhenylHCT116>50
5ab H4-FluorophenylHCT11612.3
5ac H4-ChlorophenylHCT11615.8
5bb Methoxy4-FluorophenylHCT1168.7

Note: The data presented is for 1,3,4-oxadiazole derivatives, which are structurally related to the 1,3-oxazole core. This comparison is intended to provide insights into the potential impact of phenyl ring substitutions.

The structure-activity relationship (SAR) studies suggest that the presence and position of electron-withdrawing groups, such as fluorine and chlorine, on the phenyl ring can enhance the anticancer potency.[4]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Certain isoxazoline derivatives, which are structurally related to oxazoles, have been investigated for their antibacterial and antifungal properties. A study on a series of 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole derivatives demonstrated their potential as antimicrobial agents.[5]

The compounds were tested against a panel of bacteria and fungi, with several derivatives exhibiting good activity. The presence of a 4-bromophenyl group at the 5-position of the dihydro-1,2-oxazole ring was a common feature of the more active compounds.[5]

Table 2: Antimicrobial Activity of 5-(4-bromophenyl)-dihydro-1,2-oxazole Derivatives [5]

Compound IDRBacterial Strain (E. coli) Zone of Inhibition (mm)Fungal Strain (C. albicans) Zone of Inhibition (mm)
5a H1214
5b 4-Cl1516
5f 4-NO21820
5g 4-CH31618

Note: These compounds are 4,5-dihydro-1,2-oxazole (isoxazoline) derivatives and not 1,3-oxazoles. The data is presented to illustrate the antimicrobial potential associated with a 4-bromophenyl substituent in a similar heterocyclic system.

Experimental Methodologies

To ensure scientific rigor and reproducibility, detailed experimental protocols are crucial. The following are representative methodologies for the synthesis and biological evaluation of aryl-substituted heterocyclic compounds.

General Synthesis of 5-Aryl-1,3,4-Oxadiazole Derivatives

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles often involves the cyclization of a diacylhydrazine precursor.

Experimental Protocol:

  • Step 1: Synthesis of N'-Aroyl-aroylhydrazide: A mixture of an aromatic acid hydrazide (1 mmol) and an aromatic acid chloride (1.1 mmol) in a suitable solvent (e.g., pyridine or dioxane) is stirred at room temperature for 2-4 hours. The reaction mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried.

  • Step 2: Cyclization to 1,3,4-Oxadiazole: The N'-aroyl-aroylhydrazide (1 mmol) is refluxed in phosphorus oxychloride (5 mL) for 5-7 hours. After cooling, the reaction mixture is slowly poured onto crushed ice. The solid that separates out is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2,5-diaryl-1,3,4-oxadiazole.

Visualization of the Synthetic Workflow:

Synthesis_Workflow A Aromatic Acid Hydrazide C N'-Aroyl-aroylhydrazide A->C Acylation B Aromatic Acid Chloride B->C E 2,5-Diaryl-1,3,4-Oxadiazole C->E Cyclization D Phosphorus Oxychloride D->E

Caption: General synthetic scheme for 2,5-diaryl-1,3,4-oxadiazoles.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

Visualization of the MTT Assay Workflow:

MTT_Assay_Workflow A Seed Cancer Cells B Add Test Compounds A->B C Incubate (48h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Dissolve Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Mechanistic Insights and Future Directions

The biological activity of 5-aryl-1,3-oxazole and related heterocyclic derivatives is intimately linked to their ability to interact with specific biomolecular targets. For instance, some anticancer oxazole derivatives have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[3]

The substitution pattern on the 5-aryl moiety plays a crucial role in defining the binding affinity and selectivity of these compounds for their targets. The presence of halogens like bromine and fluorine can influence the electronic properties of the molecule and facilitate halogen bonding interactions with the target protein.

Future research in this area should focus on:

  • Synthesis and Biological Evaluation of Novel Derivatives: A systematic exploration of the chemical space around the 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole scaffold is warranted to identify compounds with potent and selective therapeutic activities.

  • Target Identification and Validation: Elucidating the precise molecular targets of active compounds is essential for understanding their mechanism of action and for rational drug design.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

While direct experimental evidence for the therapeutic potential of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole remains elusive, the broader class of 5-aryl-1,3-oxazole and related heterocyclic derivatives represents a promising area for drug discovery. The comparative analysis of structurally similar compounds indicates that the nature and position of substituents on the phenyl ring are critical determinants of their anticancer and antimicrobial activities. The methodologies and insights presented in this guide provide a framework for the rational design and evaluation of novel 5-aryl-1,3-oxazole derivatives as potential therapeutic agents. Further focused research is necessary to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Design, synthesis and biological evaluation of 2,4-disubstituted oxazole derivatives as potential PDE4 inhibitors. PubMed. [Link]

  • Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. Arabian Journal of Chemistry. [Link]

  • Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. PMC. [Link]

  • Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]

  • Library Synthesis and Screening: 2,4-Diphenylthiazoles and 2,4-Diphenyloxazoles as Potential Novel Prion Disease Therapeutics. ResearchGate. [Link]

  • Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. PubMed. [Link]

  • Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PMC. [Link]

  • 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. PubMed. [Link]

  • Design and Therapeutic Potential of 2,5-substituted diphenyl-1,3,4-oxadiazole Derivatives. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI. [Link]

  • 2,4-Substituted Oxazolones: Antioxidant Potential Exploration. Research Journal of Pharmacy and Technology. [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. PMC. [Link]

  • Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4- [(4-substitutedbenzyl)oxy]. Oriental Journal of Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. ACS Publications. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

  • Synthesis, characterization and biological activity of some new 1,3,4-oxadiazole bearing 2-flouro-4-methoxy phenyl moiety. ResearchGate. [Link]

  • 1,2,4-oxadiazole benzoic acid compounds.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Risk Assessment: Understanding the "Why"

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is a halogenated aromatic heterocyclic compound. This classification immediately informs our handling and disposal strategy. The presence of bromine and fluorine atoms on the phenyl ring designates it as a halogenated organic compound .

Based on data from closely related analogs, such as 5-(4-Bromophenyl)oxazole and 5-(2,4-Dibromo-6-fluorophenyl)oxazole, the primary hazards are anticipated to be[1][2]:

  • Acute Toxicity: Harmful if swallowed[3][4].

  • Skin Irritation: Causes skin irritation[1][4].

  • Eye Irritation: Causes serious eye irritation[1][4].

  • Respiratory Irritation: May cause respiratory irritation[1][4].

The oxazole ring itself, while generally stable, can be susceptible to cleavage under harsh acidic or basic conditions. Therefore, mixing this compound with strong acids or bases in a waste container should be avoided.

The core principle of disposal is to prevent the release of this compound into the environment. Halogenated organic compounds can persist in the environment and may have ecotoxicological effects. Improper disposal, such as drain disposal, is strictly prohibited.

Operational Disposal Plan: A Step-by-Step Protocol

This protocol outlines the necessary steps from the point of waste generation to its final removal from the laboratory.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound, either in its pure form or as a waste product, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves are required. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation risk[1][4].

Step 2: Waste Characterization and Segregation

Proper segregation is the most critical step in ensuring safe and compliant disposal.

  • Designate as Halogenated Waste: All waste containing 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole, including pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and solutions, must be classified as halogenated organic waste .

  • Maintain Separation: This waste stream must not be mixed with non-halogenated organic waste. The reason for this strict separation is that mixed waste streams complicate the final disposal process. Non-halogenated solvents can often be recycled as fuel, but contamination with halogenated compounds can lead to the formation of highly toxic dioxins and furans upon combustion if the facility is not equipped to handle them.

  • Avoid Incompatibilities: Do not mix this waste with strong acids, bases, or oxidizing agents.

Waste TypeSegregation RequirementRationale
Pure 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole Halogenated SolidsPrevents contamination of other waste streams.
Solutions in Organic Solvents Halogenated LiquidsPrevents contamination of non-halogenated solvent waste.
Contaminated Labware (pipettes, vials) Halogenated SolidsEnsures all contaminated materials are disposed of correctly.
Step 3: Selecting the Appropriate Waste Container

The choice of waste container is vital to prevent leaks and reactions.

  • For Solid Waste: Use a high-density polyethylene (HDPE) or polypropylene (PP) container with a screw-top lid. The container must be clearly labeled for solid waste.

  • For Liquid Waste: Use a designated, chemically-resistant (e.g., HDPE) container for halogenated liquid waste. Ensure the container has a secure, leak-proof cap. Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

Step 4: Labeling and Documentation

Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Label Contents Clearly: The waste container must be labeled with the words "Hazardous Waste."

  • Identify Chemical Constituents: List the full chemical name: "5-(4-Bromo-2-fluorophenyl)-1,3-oxazole." If it is in a solution, list the solvent(s) as well.

  • Indicate Hazards: Use pictograms to indicate the hazards (e.g., irritant, harmful).

  • RCRA Waste Codes: Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While a specific listing for this compound does not exist, it would likely be classified based on its characteristics. If dissolved in a listed solvent, it may carry an "F" code (e.g., F001, F002)[5][6][7][8]. Consult with your EHS department for the appropriate facility-specific waste codes.

Step 5: Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate in the lab for extended periods.

  • Ultimate Disposal Method: The standard and required method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste disposal facility[9]. These facilities operate at high temperatures and have specialized scrubbers and emission control systems to safely break down the compound and neutralize harmful byproducts like hydrobromic and hydrofluoric acid.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole.

DisposalWorkflow cluster_segregation Segregation as Halogenated Waste start Waste Generation (5-(4-bromo-2-fluorophenyl)-1,3-oxazole) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize Waste Is it solid or liquid? ppe->characterize solid_waste Solid Waste (e.g., pure compound, contaminated tips) characterize->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in solvents) characterize->liquid_waste Liquid container_solid Step 3: Use Labeled Halogenated Solids Container (HDPE) solid_waste->container_solid container_liquid Step 3: Use Labeled Halogenated Liquids Container (HDPE) liquid_waste->container_liquid labeling Step 4: Label with Full Chemical Name, Hazards, and Waste Codes container_solid->labeling container_liquid->labeling storage Step 5: Store in Satellite Accumulation Area labeling->storage pickup Arrange for EHS Pickup storage->pickup

Caption: Disposal workflow for 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole.

References

  • 5-(4-Bromophenyl)oxazole. Fluorochem.

  • Stability issues of the oxazole ring in (2,5 - Benchchem. [URL: not publicly available]
  • 5-(4-Fluorophenyl)-1,3-oxazole | CAS 128101-19-9. Santa Cruz Biotechnology.

  • Buy 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole | 929884-83-3. Smolecule.

  • Waste Code - RCRAInfo. EPA.

  • 5-(2,4-Dibromo-6-fluorophenyl)oxazole. ChemScene.

  • RCRA Hazardous Waste F list. [URL: not publicly available]
  • What is bromine and what are the safe disposal and recycling methods?. [URL: not publicly available]
  • Safety Data Sheet. CymitQuimica. [URL: not publicly available]
  • SAFETY DATA SHEET - 5-(2-Bromophenyl)-1,3-oxazole. Fisher Scientific.

  • 5-Bromo-4-methyl-2-phenyl-1,3-oxazole - SAFETY DATA SHEET. Fisher Scientific.

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.

  • EPA HAZARDOUS WASTE CODES. [URL: not publicly available]
  • F List - Hazardous Wastes From Non-Specific Sources. WMSolutions.com.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.